Chalcone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873536 | |
| Record name | (E)-Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | Chalcone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
346.50 °C. @ 760.00 mm Hg | |
| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000107 [mmHg] | |
| Record name | Chalcone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
614-47-1, 94-41-7 | |
| Record name | trans-Chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-one, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chalcones: A Comprehensive Technical Guide to Their Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are naturally occurring and synthetically accessible compounds characterized by a unique 1,3-diaryl-2-propen-1-one scaffold. This open-chain flavonoid structure serves as a precursor for a vast array of flavonoids and isoflavonoids in plants.[1][2] The inherent chemical features of chalcones, including a reactive α,β-unsaturated carbonyl system, bestow upon them a broad spectrum of biological activities, establishing them as "privileged structures" in medicinal chemistry.[3][4] This technical guide provides an in-depth exploration of the chemical nature, biosynthesis, and multifaceted biological significance of chalcones. We present a comprehensive summary of their quantitative biological activities, detailed experimental protocols for their evaluation, and a visual representation of their modulation of key cellular signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction to Chalcones
Chalcones are aromatic ketones that feature two phenyl rings (designated as A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[5] This core structure is biosynthesized in plants via the shikimate pathway, with the enzyme chalcone synthase playing a pivotal role.[6] The ease of their laboratory synthesis, most commonly through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, has facilitated the generation of a vast library of derivatives with diverse pharmacological properties.[1][5] These compounds are widely distributed in edible plants, fruits, and vegetables.[3] The versatility of the this compound scaffold allows for extensive structural modifications, which has been a key driver in the exploration of their therapeutic potential.[7]
The biological activities of chalcones are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties, among others.[8][9] Their mechanism of action often involves interaction with multiple cellular targets and modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to the regulation of cellular processes like inflammation, proliferation, and survival.[10][11]
Biological Significance and Therapeutic Applications
The broad therapeutic potential of chalcones stems from their ability to interact with a multitude of biological targets. The following sections delve into their most significant biological activities, supported by quantitative data.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7][12] The α,β-unsaturated ketone moiety is a critical feature for their anticancer activity, often acting as a Michael acceptor.[13]
Table 1: Anticancer Activity of Representative this compound Derivatives
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated this compound Derivative (15) | Gastric Cancer Cells | 3.57 - 5.61 | [14] |
| This compound-pyrazole hybrids (31) | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [14] |
| This compound-1,2,3-triazole derivative (54) | Liver Cancer (HepG2) | 0.9 | [14] |
| This compound Derivative (59) | Various Cancer Cell Lines | 1.17 - 3.43 | [14] |
| Butein | Breast Cancer (aromatase inhibition) | 3.75 | [15] |
| 2-Hydroxythis compound | Triple-Negative Breast Cancer (MDA-MB-231) | 4.6 | [15] |
| Xanthohumol | Triple-Negative Breast Cancer (MDA-MB-231) | 6.7 | [15] |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231) | 18.1 | [15] |
| Cardamonin | Hepatocellular Carcinoma (HepG2) | 17.1 | [15] |
| Pyrazolinone this compound (6b) | Colon Cancer (Caco) | 23.34 | [11] |
| This compound Derivative (5) | Squamous Cell Carcinoma (SCC-25) | 17.9 | [16] |
| This compound Derivative (5) | Gastric Adenocarcinoma (AGS) | 0.89 (µg/mL) | [1] |
| Coumaryl–this compound derivative (19) | Lung Cancer (A-549) | 70.90 (µg/mL) | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various pathologies, and chalcones have demonstrated potent anti-inflammatory effects. They exert their action by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), and by modulating inflammatory signaling pathways like NF-κB.[12][17]
Table 2: Anti-inflammatory Activity of Representative this compound Derivatives
| This compound Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2',5'-Dialkoxythis compound (11) | NO Formation | Murine Microglial N9 | 0.7 | [12] |
| 2'-Hydroxythis compound (1) | β-glucuronidase Release | Rat Neutrophils | 1.6 | [12] |
| 2'-Hydroxythis compound (1) | Lysozyme Release | Rat Neutrophils | 1.4 | [12] |
| Licothis compound A | NO Production | RAW 264.7 | 3.35 | [6] |
| 4,2',4'-Trihydroxy-3-prenylthis compound | NO Production | RAW 264.7 | 5.8 | [6] |
| 4-Hydroxy-3',4',5'-trimethoxythis compound | TNF-α Release | RAW 264.7 | 8.2 | [6] |
| 2',4',6'-Trihydroxythis compound | NO Production | RAW 264.7 | 12.5 | [6] |
| This compound Derivative (7) | Neutrophil Elastase Inhibition | - | 25.61 (µg/mL) | [1] |
| This compound Derivative (8) | Neutrophil Elastase Inhibition | - | 25.73 (µg/mL) | [1] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. Chalcones have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.[3][5]
Table 3: Antimicrobial Activity of Representative this compound Derivatives
| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| O-OH this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 - 50 | [3] |
| M-OH this compound | MRSA | 98.7 (average) | [3] |
| P-OH this compound | MRSA | 108.7 (average) | [3] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [13] |
Key Signaling Pathways Modulated by Chalcones
Chalcones exert their diverse biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[10]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, promoting cell survival and inhibiting apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[11][18]
Detailed Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the this compound derivatives at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours.[21]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of chalcones to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound derivatives
-
LPS
-
Griess Reagent
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[22]
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[22]
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
DMSO
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
Chalcones represent a versatile and privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. Their ease of synthesis and the potential for extensive structural modification make them highly attractive for the development of novel therapeutic agents. The data and protocols presented in this guide underscore their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.
Future research should focus on optimizing the lead this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further in-vivo studies are crucial to validate the promising in-vitro findings and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of the mechanisms of action of chalcones will undoubtedly unveil new therapeutic targets and strategies for combating a wide range of diseases. The development of this compound-based drugs holds significant promise for addressing unmet medical needs.
References
- 1. New this compound Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Licothis compound A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and In Vitro Cytotoxic Activity of Novel this compound-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
introduction to chalcone chemistry and properties
An In-depth Technical Guide to Chalcone Chemistry and Properties
Introduction to this compound Chemistry
Chalcones are a significant class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1][2] The term "this compound" is derived from the Greek word "chalcos," meaning "bronze," which alludes to the characteristic colors of most natural chalcones.[2][3] These compounds are widely distributed in edible plants, fruits, and vegetables and serve as biosynthetic precursors for all other flavonoids and isoflavonoids.[3][4][5]
The core chemical structure of a this compound is the 1,3-diaryl-2-propen-1-one scaffold, which consists of two aromatic rings (designated as Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system.[3][5][6] This keto-ethylenic group is largely responsible for their diverse pharmacological activities.[4][7] Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being thermodynamically more stable and thus more prevalent.[3][8] The conjugated double bond and delocalized π-electron system across the structure are key features influencing their chemical reactivity and biological interactions.[2][5]
Due to their straightforward synthesis and broad range of biological activities, chalcones are considered a "privileged structure" in medicinal chemistry, serving as a template for the development of novel therapeutic agents.[3][5] Several this compound-based compounds have seen clinical application; for instance, metothis compound (B1676507) was used as a choleretic drug, and sofalcone (B1681905) as an antiulcer agent.[3]
Synthesis of Chalcones
Chalcones are most commonly synthesized through the Claisen-Schmidt condensation, a reliable and efficient base- or acid-catalyzed reaction.[7][8][9] This method involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.[7][8] The versatility of this reaction allows for the synthesis of a wide array of this compound derivatives by varying the substituents on the aromatic aldehyde and acetophenone.[4]
Logical Workflow for this compound Synthesis
The general workflow for synthesizing chalcones via the Claisen-Schmidt condensation is a straightforward process involving the reaction of an acetophenone and a benzaldehyde (B42025) in the presence of a catalyst, followed by workup and purification.
Caption: General workflow for the Claisen-Schmidt condensation.
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general method for synthesizing chalcones from a substituted acetophenone and a substituted aromatic aldehyde using a strong base like sodium hydroxide (B78521) (NaOH) as a catalyst.[7][10][11][12]
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethanol (95%, ~2 mL)
-
Sodium Hydroxide (15 M aqueous solution, 0.10 mL)
-
Ice water
-
Dilute Hydrochloric Acid (HCl)
-
Conical vial or round-bottomed flask
-
Magnetic stirrer and spin vane
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
In a conical vial, dissolve the substituted acetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 1 mL of 95% ethanol.[12]
-
While stirring the mixture at room temperature, add 0.10 mL of a 15 M aqueous NaOH solution dropwise.[12]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][13] The reaction may take several hours, and in many cases, the product will precipitate out of the solution, causing the mixture to solidify.[12]
-
Once the reaction is complete, break up the solid with a spatula and add 2 mL of ice water.[12]
-
Transfer the mixture into a small beaker containing an additional 3 mL of ice water and acidify with dilute HCl to a pH of approximately 2-3 to neutralize the remaining NaOH.[7][10]
-
Collect the precipitated solid (crude this compound) by vacuum filtration.[7][10]
-
Wash the solid with cold water until the filtrate is neutral.[7]
-
Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure this compound.[7][12]
-
Dry the purified crystals in a desiccator and characterize them using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[13]
Physicochemical and Biological Properties
Chalcones are typically crystalline solids with colors ranging from yellow to orange and brown.[1] Their physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, can be readily tuned by introducing different substituents on the aromatic rings, which is a key advantage in drug design.[8]
Data Presentation: Physicochemical Properties
The table below summarizes key physicochemical properties of the parent this compound molecule.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₂O | [14] |
| Molecular Weight | 208.26 g/mol | [14][15] |
| Appearance | Yellow granular powder | [15] |
| Melting Point | 55-59 °C | [15] |
| Boiling Point | 346.5 °C @ 760 mmHg | [14] |
| Solubility | Soluble in organic solvents like dioxane and ethanol; insoluble in water. | [1][15] |
| LogP | 3.1 | [14] |
Biological Activities and Therapeutic Potential
Chalcones exhibit an exceptionally broad spectrum of pharmacological activities.[4][16] This wide range of action makes them attractive scaffolds for drug discovery and development.[16] The biological activity is strongly influenced by the substitution pattern on the two aromatic rings.[17]
The major reported biological activities include:
-
Anticancer: Chalcones have demonstrated potent activity against various cancer cell lines, acting through multiple mechanisms.[18][19][20]
-
Anti-inflammatory: They can inhibit key inflammatory mediators like cyclooxygenase (COX-2) and nuclear factor kappa B (NF-κB).[18][20]
-
Antimicrobial: This includes antibacterial, antifungal, and antiviral properties.[4][16]
-
Antioxidant: The phenolic groups present in many chalcones allow them to scavenge free radicals effectively.[4][16]
-
Antimalarial and Antileishmanial: Certain derivatives have shown promise against parasitic diseases.[4][18]
-
Antidiabetic: Some chalcones have been found to possess antidiabetic properties.[4][6]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.
| This compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference(s) |
| This compound-pyrazole hybrids (31) | Hepatocellular Carcinoma (HCC) | IC₅₀: 0.5–4.8 µM | [18] |
| This compound-tetrazole hybrids (32) | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | IC₅₀: 0.6–3.7 µg/mL | [18] |
| This compound-coumarin hybrids (40) | Liver (HEPG2), Leukemia (K562) | IC₅₀: 0.65–2.02 µM | [18] |
| α-phthalimido-chalcone (61) | Liver (HepG2), Breast (MCF-7) | IC₅₀: 1.62 µM (HepG2), 1.88 µM (MCF-7) | [20] |
| Isoliquiritigenin (ISL) | Breast, Colon, Lung, Ovarian Cancers | Varies by cell line | [18] |
Mechanism of Action in Cancer
The anticancer potential of chalcones is attributed to their ability to interact with and modulate a multitude of cellular targets and signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[17][18]
Key mechanisms of anticancer action include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.[19][21] This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[19][21]
-
Cell Cycle Arrest: Many this compound derivatives can halt the cell cycle at specific phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[17][18]
-
Inhibition of Angiogenesis: Chalcones have been shown to suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting pathways involving vascular endothelial growth factor (VEGF).[17][18]
-
Modulation of Signaling Pathways: Chalcones interfere with key oncogenic signaling pathways. A primary target is the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.[18] By inhibiting NF-κB, chalcones can suppress the expression of genes involved in cell survival, proliferation, and angiogenesis.[18] Other targeted pathways include PI3K/Akt/mTOR, which is frequently dysregulated in cancer.[21][22]
-
Tubulin Polymerization Inhibition: Some chalcones can bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[18][23]
Signaling Pathway Visualization
The following diagram illustrates the key mechanisms by which chalcones exert their anticancer effects, focusing on the induction of apoptosis and the inhibition of pro-survival signaling pathways.
Caption: this compound-mediated anticancer signaling pathways.
References
- 1. raiuniversity.edu [raiuniversity.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, reactions, and applications of chalcones: A review | European Journal of Chemistry [eurjchem.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 94-41-7 [chemicalbook.com]
- 16. jchemrev.com [jchemrev.com]
- 17. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchr.org [jchr.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Chalcone Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This privileged scaffold is not only a key biosynthetic precursor to all flavonoids in plants but has also emerged as a highly versatile and promising framework in medicinal chemistry.[2][3] The inherent structural simplicity and the ease of synthetic accessibility, primarily through the Claisen-Schmidt condensation, have made chalcone derivatives a focal point of extensive research.[4][5] This has led to the discovery of a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[6][7][8]
The biological activity of chalcones is intrinsically linked to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity, combined with the vast chemical space that can be explored through substitutions on the two aromatic rings, allows for the fine-tuning of their biological targets and pharmacological profiles. This guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, summarizing its diverse biological activities with quantitative data, providing key experimental protocols, and illustrating the underlying mechanisms of action through signaling pathway diagrams.
Synthesis of the this compound Scaffold
The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[4][5][6] Base-catalyzed reactions are more common.[1]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the synthesis of a this compound derivative.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in an appropriate volume of ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath for better control), slowly add an aqueous solution of NaOH or KOH. A change in color and the formation of a precipitate are typically observed.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants.[4] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[6]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution is neutral to pH paper. This will precipitate the crude this compound.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual base and salts.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure product.[4]
-
Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. The structure of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activities of Chalcones
This compound derivatives have been extensively evaluated for a wide range of biological activities. The following sections summarize their anticancer, anti-inflammatory, and antimicrobial properties, with quantitative data presented for easy comparison.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[8][9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-1,2,3-triazole hybrid | A549 (Lung) | 1.3 - 186.2 | [9] |
| HeLa (Cervical) | 1.3 - 186.2 | [9] | |
| DU145 (Prostate) | 1.3 - 186.2 | [9] | |
| HepG2 (Liver) | 1.3 - 186.2 | [9] | |
| Coumarin-chalcone hybrid | HCT116 (Colon) | 3.6 | [9] |
| This compound-indole hybrid | HepG2 (Liver) | 0.23 - 1.8 | [8] |
| PC-3 (Prostate) | 0.23 - 1.8 | [8] | |
| A549 (Lung) | 0.23 - 1.8 | [8] | |
| Licothis compound A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [10] |
| T47D (Breast) | 17.5 (24h), 14.5 (48h) | [10] | |
| Xanthohumol | A549 (Lung) | 11 µg/mL | [11] |
| H1299 (Lung) | 5.1 µg/mL | [11] | |
| Boronic this compound 5 | SCC-25 (Oral) | 17.9 | [12] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.
Anti-inflammatory Activity
Chalcones have demonstrated significant anti-inflammatory properties, primarily by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[14][15]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| This compound 2 | Degranulation (Neutrophils) | - | [16] |
| 5-Lipoxygenase | - | [16] | |
| This compound 4 | Cyclooxygenase-2 (COX-2) | - | [16] |
| This compound 6b | Cyclooxygenase-2 (COX-2) | 0.037 | [17] |
| This compound 6d | Cyclooxygenase-2 (COX-2) | 0.042 | [17] |
| This compound 6f | Cyclooxygenase-2 (COX-2) | 0.039 | [17] |
| Celecoxib (standard) | Cyclooxygenase-2 (COX-2) | 0.045 | [17] |
| Synthetic this compound 1b | Cyclooxygenase-2 (COX-2) | 4.78 - 15.40 | [14] |
| Synthetic this compound 4a | Cyclooxygenase-2 (COX-2) | 4.78 - 15.40 | [14] |
This protocol is for an in vitro assay to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
This compound derivatives
-
EIA (Enzyme Immunoassay) kit for Prostaglandin (B15479496) E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: Prepare the reaction mixtures in a suitable buffer containing heme and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations to the enzyme mixtures. Include a vehicle control and a positive control inhibitor (e.g., indomethacin).
-
Pre-incubation: Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using a specific EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each this compound concentration. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity
The this compound scaffold is a promising template for the development of new antimicrobial agents to combat drug-resistant pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [18] |
| Staphylococcus aureus | 125 | [18] | |
| Escherichia coli | 250 | [18] | |
| Pseudomonas aeruginosa | 125 | [18] | |
| Fluoro-substituted this compound 3 | Staphylococcus aureus | - | [8] |
| Fluoro-substituted this compound 23 | Staphylococcus aureus | - | [8] |
| Trifluoromethyl-substituted this compound 13 | Candida parapsilosis | 15.6 - 31.25 | [19] |
| Ampicillin (standard) | Bacillus subtilis | 62.5 | [18] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the this compound solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the adjusted microbial inoculum to each well.[18] Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.[18] Growth can be assessed visually or by adding a growth indicator like resazurin.
Mechanism of Action
The diverse biological activities of chalcones stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Chalcones can inhibit this pathway at several points, often by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.[3][20]
Induction of Apoptosis
Many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[5][21]
Chalcones in Clinical Development
The extensive preclinical data supporting the therapeutic potential of chalcones has led to the investigation of several derivatives in clinical trials, particularly in the context of cancer therapy. While many are still in early phases, their progression through the clinical pipeline underscores the significance of this scaffold. Several this compound-based compounds have been approved for clinical use for various health conditions.[8] For instance, some chalcones have entered Phase II clinical trials as anticancer agents, where they have been shown to inhibit the interaction between HSP90 and client proteins.[9][22] Further clinical investigations are anticipated to solidify the role of chalcones as safe and effective therapeutic agents.
Conclusion
The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with a broad and tunable spectrum of biological activities, has cemented its role as a valuable starting point for the design and development of novel therapeutic agents. The wealth of preclinical data, particularly in the areas of oncology, inflammation, and infectious diseases, is highly encouraging. As our understanding of the molecular mechanisms of this compound action deepens and structure-activity relationships become more refined, the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties holds immense promise for addressing unmet medical needs. The continued exploration of this versatile scaffold is poised to yield new and effective drugs for a variety of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Studies of synthetic this compound derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. acgpubs.org [acgpubs.org]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
A Comprehensive Technical Guide to the Natural Sources of Chalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Chalcone Compounds
Chalcones are a significant class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This unique chemical scaffold serves as a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[2] The presence of diverse substituents on the aromatic rings gives rise to a vast number of this compound derivatives, each with distinct physicochemical properties and biological activities.
Chalcones play crucial roles in plants, acting as pigments, defense compounds against pathogens and UV radiation, and signaling molecules. In recent years, they have garnered substantial interest from the scientific community due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] This has positioned them as promising lead compounds in drug discovery and development.
II. Natural Sources of this compound Compounds
This compound compounds are widely distributed in the plant kingdom and can be found in a variety of dietary and medicinal sources.
A. Dietary Sources
Many common fruits, vegetables, herbs, and spices are rich sources of chalcones, making them readily accessible through a regular diet.
-
Fruits: Apples (Malus domestica) are a notable source of the dihydrochalcones phloretin (B1677691) and its glucoside, phloridzin.[5] Tomatoes (Solanum lycopersicum) are particularly rich in naringenin (B18129) this compound, with the highest concentrations found in the peel.[6][7] Citrus fruits also contain various this compound derivatives.
-
Vegetables: Besides tomatoes, other vegetables such as shallots, bean sprouts, and potatoes contain chalcones, albeit in smaller quantities.
-
Herbs and Spices: Licorice root (Glycyrrhiza glabra) is a well-known source of several chalcones, including isoliquiritigenin (B1662430) and licothis compound A.[6] The kava (B3030397) plant (Piper methysticum) contains the chalcones flavokawain A, B, and C.[8] Cardamom (Elettaria cardamomum) is a source of cardamonin.
-
Other Edible Plants: Hops (Humulus lupulus), a key ingredient in beer, are a rich source of the prenylated this compound xanthohumol (B1683332).[9]
B. Medicinal Plants
Certain plants used in traditional medicine are particularly abundant in specific this compound compounds.
-
Rhus verniciflua : The bark of this tree is a significant source of the this compound butein.[10]
-
Psoralea corylifolia : The seeds of this plant, also known as babchi, are a primary source of isobavathis compound.[11][12]
C. Quantitative Analysis of Chalcones in Natural Sources
The concentration of this compound compounds can vary significantly depending on the plant species, cultivar, part of the plant, growing conditions, and extraction method. The following table summarizes the quantitative data for prominent chalcones in their respective natural sources.
| This compound Compound | Natural Source | Plant Part | Concentration Range | Reference(s) |
| Xanthohumol | Hops (Humulus lupulus) | Cones | 0.1 - 1% of dry weight | [9] |
| Hops (Humulus lupulus) | Flowers | 0.106 - 12.7 mg/g | [2] | |
| Beer | 2 µg/L - 1.2 mg/L | [13] | ||
| Phloretin | Apple (Malus domestica) | Peel | 0.6 - 2.2 µg/g FW | [5] |
| Apple (Malus domestica) | Flesh | 0.4 - 0.8 µg/g FW | [5] | |
| Apple Tree (Malus domestica) | Leaves | 292 - 726 µg/g | [14] | |
| Phloridzin | Apple (Malus domestica) | Peel | 16.4 - 84.11 µg/g FW | [5] |
| Apple (Malus domestica) | Flesh | 6.6 - 45.1 µg/g FW | [5] | |
| Apple Tree (Malus domestica) | Bark | up to 91.7 mg/g DW | [3] | |
| Apple Tree (Malus domestica) | Leaves | up to 82.5 mg/g DW | [3] | |
| Naringenin this compound | Tomato (Solanum lycopersicum) | Peel | 5 - 10 mg/kg FW | [15] |
| Cherry Tomato | Fruit | 15.26 mg/100g FW (at harvest) | [16] | |
| Cherry Tomato | Fruit | 57.8 mg/kg FW (free) | [17] | |
| Butein | Rhus verniciflua | Bark | 0.47 mg/g (in water extract) | [4] |
| Flavokawain A | Kava (Piper methysticum) | Extract | 0.46% of extract | [8] |
| Kava (Piper methysticum) | Noble Varieties | 7.6 mg/g | [18] | |
| Kava (Piper methysticum) | Two-day Varieties | 24.0 mg/g | [18] | |
| Flavokawain B | Kava (Piper methysticum) | Noble Varieties | 6.0 mg/g | [18] |
| Kava (Piper methysticum) | Two-day Varieties | 26.3 mg/g | [18] | |
| Flavokawain C | Kava (Piper methysticum) | Noble Varieties | 5.8 mg/g | [18] |
| Kava (Piper methysticum) | Two-day Varieties | 14.3 mg/g | [18] | |
| Isobavathis compound | Psoralea corylifolia | Seeds | 0.74 - 11.71 mg/g | [11][19] |
III. Experimental Protocols for Extraction and Isolation
The following section provides detailed methodologies for the extraction and isolation of key this compound compounds from their natural sources.
A. Extraction and Isolation of Xanthohumol from Hops (Humulus lupulus)
Protocol 1: Sequential Extraction
This method allows for the fractionation of various high-value compounds from hops, including xanthohumol.[20]
-
Initial Solid-Liquid Extraction:
-
Grind hop pellets to a fine powder.
-
Extract the hop powder with a methanol-dichloromethane mixture (19.7% v/v methanol) at room temperature for 89 minutes. This initial extraction will contain α- and β-acids, xanthohumol, and other phenolic compounds.
-
-
Fractionation:
-
Separate the extract into soft resins (containing α- and β-acids), hard resins (containing xanthohumol), and spent solids (containing other phenolics) through subsequent partitioning steps.
-
-
Purification of Xanthohumol:
-
The hard resin fraction can be further purified using techniques such as high-speed counter-current chromatography (HSCCC) with a solvent system of n-hexane–ethyl acetate–methanol (B129727)–water (5:5:4:3, v/v/v/v) to yield high-purity xanthohumol.[15]
-
Protocol 2: Green Extraction using Deep Eutectic Solvents (DES) [19]
-
Extraction:
-
Mix spent hops with a DES composed of choline (B1196258) chloride and propylene (B89431) glycol (1:2 mol/mol) containing 5 wt% water at a solid-to-solvent ratio of 1:50 (w/w).
-
Heat the mixture at 60°C for 1 hour.
-
-
Precipitation:
-
Add water as an antisolvent to the DES extract at a ratio of 3:1 (v/w) to precipitate xanthohumol.
-
-
Isolation and Analysis:
-
Collect the precipitate and extract with methanol.
-
Analyze the methanol extract by HPLC to determine the xanthohumol content.
-
B. Extraction and Quantification of Phloretin and Phloridzin from Apples (Malus domestica)
Protocol: HPLC-DAD-MS/MS Analysis [5][21]
-
Sample Preparation:
-
Homogenize fresh apple peel or flesh.
-
Extract the homogenate with a suitable solvent, such as methanol or ethanol (B145695).
-
Centrifuge the extract at 13,000 x g for 20 minutes before analysis.
-
-
HPLC Analysis:
-
Utilize a micro-HPLC system with a C18 analytical column (e.g., Halo C18, 50 mm × 0.5 mm, 2.7 µm i.d.).
-
Employ a gradient elution program with mobile phases consisting of water/formic acid (eluent A) and acetonitrile/formic acid (eluent B). A typical gradient is: 5–90% B over 2 minutes.
-
-
Detection and Quantification:
-
Connect the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for detection and quantification of phloretin and phloridzin.
-
C. Extraction and Isolation of Naringenin this compound from Tomatoes (Solanum lycopersicum)
Protocol: Solvent Extraction and Purification
-
Extraction:
-
Homogenize fresh tomato peels in methanol.
-
Filter the mixture to separate the solid residue.
-
Concentrate the methanol extract under reduced pressure.
-
-
Purification:
-
The crude extract can be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate naringenin this compound.
-
D. Extraction and Isolation of Butein from Rhus verniciflua
Protocol: Solvent Extraction and Chromatographic Purification
-
Extraction:
-
Extract the powdered bark of Rhus verniciflua with a suitable organic solvent such as methanol or ethanol at room temperature.
-
-
Purification:
-
Concentrate the extract and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform (B151607) and methanol to separate and purify butein.
-
E. Extraction and Isolation of Flavokawains from Kava (Piper methysticum)
Protocol: Acetone (B3395972) Extraction and HPTLC Analysis [22]
-
Extraction:
-
Extract the ground rhizome of the kava plant with acetone, which is an efficient solvent for both kavalactones and flavokawains. Sonication can be used to improve extraction efficiency.
-
-
High-Performance Thin-Layer Chromatography (HPTLC) Analysis:
-
Apply the acetone extract to an HPTLC plate.
-
Develop the plate in a suitable mobile phase.
-
Quantify flavokawains A, B, and C by scanning the plate at a wavelength of 355 nm.
-
F. Extraction and Isolation of Isobavathis compound from Psoralea corylifolia
Protocol 1: Alkaline Extraction and Acid Precipitation [6]
-
Alkaline Extraction:
-
Mix powdered seeds of Psoralea corylifolia with a 4% alkali solution (solid-to-liquid ratio of 1:10) and stir for 2 hours.
-
Filter to separate the liquid extract.
-
-
Acid Precipitation:
-
Adjust the pH of the liquid extract to 6 with an acid to precipitate isobavathis compound. Ultrasound treatment can enhance precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration, wash with distilled water, and recrystallize from methanol.
-
Protocol 2: Solvent Extraction and Column Chromatography [6]
-
Defatting:
-
Extract the powdered seeds with petroleum ether to remove lipids.
-
-
Methanol Extraction:
-
Extract the defatted material with methanol using a Soxhlet apparatus.
-
Concentrate the methanol extract.
-
-
Column Chromatography:
-
Load the crude extract onto a silica gel column and elute with a gradient of benzene (B151609) and chloroform to isolate isobavathis compound.
-
IV. Signaling Pathways Modulated by this compound Compounds
This compound compounds exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by prominent chalcones.
A. Xanthohumol Signaling Pathways
Xanthohumol has been shown to inhibit angiogenesis by activating AMPK and inhibiting the AKT signaling pathway in endothelial cells.[11]
B. Phloretin and Phloridzin Signaling Pathways
Phloretin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[23]
C. Naringenin this compound Biosynthesis Pathway
Naringenin this compound is a key intermediate in the flavonoid biosynthesis pathway.[16][24]
D. Butein Signaling Pathways
Butein has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[25]
E. Flavokawain A Signaling Pathways
Flavokawain A exhibits anti-fibrotic and antioxidant effects by inhibiting ROS/Smad3 signaling and activating the Nrf2/ARE pathway.[2][12]
F. Isobavathis compound Signaling Pathways
Isobavathis compound exerts anti-cancer effects in colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[26]
V. Conclusion and Future Perspectives
This compound compounds, abundant in a wide variety of natural sources, represent a class of phytochemicals with immense therapeutic potential. This guide has provided a comprehensive overview of their natural origins, quantitative distribution, and detailed methodologies for their extraction and isolation. Furthermore, the elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action.
Future research should focus on the discovery of novel chalcones from unexplored natural sources, the development of more efficient and sustainable extraction techniques, and the comprehensive evaluation of their efficacy and safety in preclinical and clinical studies. The versatility of the this compound scaffold also presents exciting opportunities for the semi-synthetic modification of natural chalcones to enhance their potency and selectivity for specific therapeutic targets. A deeper understanding of the structure-activity relationships of chalcones will undoubtedly pave the way for the development of new and effective drugs for a range of human diseases.
References
- 1. xanthohumol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound flavokawain A attenuates TGF‐β1‐induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE‐mediated antioxidant genes in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Flavokawain A suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound flavokawain A attenuates TGF-β1-induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE-mediated antioxidant genes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naringenin this compound carbon double-bond reductases mediate dihydrothis compound biosynthesis in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP3052466B1 - Process for the preparation of xanthohumol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. AfCHIL, a Type IV this compound Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Naringenin this compound - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Isobavathis compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
chalcone derivatives structure and nomenclature
An In-depth Technical Guide to the Structure and Nomenclature of Chalcone Derivatives
Introduction
Chalcones are a significant class of naturally occurring compounds that constitute the central core for a variety of bioactive molecules.[1] As precursors in the biosynthesis of flavonoids and isoflavonoids, they are characterized by a unique chemical scaffold: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile structure allows for extensive chemical modifications, leading to a vast library of derivatives with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the structure, nomenclature, and key experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Core Structure and Nomenclature
The fundamental structure of this compound is 1,3-diphenyl-2-propen-1-one.[4] This scaffold consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated ketone bridge.[4] The presence of this conjugated system is crucial for the chemical reactivity and biological activity of these compounds.[5] Chalcones can exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable form.[4]
There are two primary systems for the nomenclature of this compound derivatives: the IUPAC (International Union of Pure and Applied Chemistry) system and the common naming convention.
IUPAC Nomenclature: According to IUPAC, the parent structure is named as 1,3-diphenylprop-2-en-1-one .[6][7][8] Substituents on the phenyl rings are indicated by numbered locants. The phenyl ring attached to the carbonyl group (Ring A) is considered part of the 'phenone' base, while the other phenyl ring (Ring B) is a substituent at the 3-position.
Common Nomenclature: In the common naming system, "this compound" is used as the parent name. The positions on Ring A are numbered 2' to 6', and the positions on Ring B are numbered 2 to 6.[9] This system is widely used in the literature due to its convenience in naming complex derivatives.
Caption: General chemical structure of the this compound scaffold with systematic numbering.
Biological Activities of this compound Derivatives
This compound derivatives exhibit a remarkable spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.[1][4] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.
Anticancer Activity
This compound derivatives have shown significant cytotoxicity against a wide array of cancer cell lines.[1] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][10]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 4.1 | [11] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxythis compound | BV-2 (Microglial) | 1.10 | [12] |
| 2'-hydroxy-3,4,5-trimethoxythis compound | BV-2 (Microglial) | 2.26 | [12] |
One of the key mechanisms of anticancer action is the modulation of signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and Akt pathways.[11] Chalcones can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins.[1]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Anti-inflammatory Activity
This compound derivatives possess significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[13] They have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and modulate the NF-κB signaling pathway.[10]
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxythis compound | NO production in BV-2 cells | 1.10 | [12] |
| 2'-hydroxy-3,4,5-trimethoxythis compound | NO production in BV-2 cells | 2.26 | [12] |
Antimicrobial Activity
A broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains, has been reported for this compound derivatives.[14][15] Their mode of action often involves the disruption of microbial membranes or inhibition of essential enzymes.[1]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | Activity | Reference |
| Hydroxyl-substituted chalcones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Broad spectrum activity | [16] |
Antioxidant Activity
Many this compound derivatives are potent antioxidants.[16] Their radical scavenging activity is a key mechanism in their protective effects against oxidative stress-related diseases.[1]
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | Activity | Reference |
| Hydroxyl-substituted chalcones | DPPH radical scavenging | High activity | [16] |
| Hydroxyl-substituted chalcones | Ferric reducing antioxidant power (FRAP) | High activity | [16] |
Experimental Protocols
Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a substituted benzaldehyde.[5][14]
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.[15]
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH with constant stirring.[15]
-
Continue stirring at room temperature for a specified period (can range from a few hours to overnight).[17]
-
Pour the reaction mixture into ice-cold water.[17]
-
Acidify with dilute hydrochloric acid (HCl) if necessary to precipitate the product.[17]
-
Collect the precipitated solid by filtration, wash with cold water, and dry.[17]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Caption: A typical workflow for the synthesis of this compound derivatives.
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the α,β-unsaturated ketone.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[15][18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[19]
-
Elemental Microanalysis (CHN): To determine the elemental composition.[14]
In Vitro Antioxidant Activity Assay (DPPH Method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.[1]
Materials:
-
DPPH solution in methanol
-
Test compound solutions at various concentrations
-
Methanol (as blank)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a test tube, mix a specific volume of the test compound solution with a DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
Conclusion
This compound derivatives represent a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad range of potent biological activities.[1][4] A thorough understanding of their structure, nomenclature, and relevant experimental protocols is essential for researchers and professionals in the field of drug discovery and development. The information provided in this guide serves as a comprehensive resource to facilitate further research and exploitation of the therapeutic potential of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. This compound | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New this compound derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological evaluation of synthetic this compound and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. anjs.edu.iq [anjs.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Pharmacological Landscape of Chalcones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif serves as a versatile scaffold, bestowing upon chalcone derivatives a remarkable breadth of pharmacological activities. Their relative ease of synthesis and amenability to structural modification have made them a focal point of intensive research in the quest for novel therapeutic agents. This technical guide provides an in-depth review of the multifaceted pharmacological activities of chalcones, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in the field of drug development.
Anticancer Activity
Chalcones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including drug-resistant strains.[1][2] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer such as sustained proliferation, evasion of apoptosis, angiogenesis, and metastasis.[3][4]
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
The anticancer potential of various this compound derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.
| Compound Name/Number | Cancer Cell Line | IC50 Value | Reference |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [5] |
| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [5] |
| Flavokawain B | HepG2 (Hepatocellular carcinoma) | 10.0-21.7 µM | [6] |
| Flavokawain B | MOLT-3 (Acute lymphoblastic leukemia) | 10.0-21.7 µM | [6] |
| Flavokawain B | HuCCA-1 (Cholangiocarcinoma) | 10.0-21.7 µM | [6] |
| Coumaryl–this compound derivative (19) | A-549 (Lung) | 70.90 µg/mL | [5] |
| This compound with bis-thioepoxypropoxy substitution (23) | MCF-7 (Breast) | 0.49 µM | [6] |
| This compound with bis-thioepoxypropoxy substitution (23) | HCT-15 (Colon) | 0.23 µM | [6] |
| This compound-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 µM | [7] |
| This compound–indole hybrids (42) | Various cancer cell lines | 0.23–1.8 µM | [7] |
| This compound–coumarin hybrids (40) | HEPG2 (Liver), K562 (Leukemia) | 0.65–2.02 µM | [7] |
| Isobavathis compound (8) | Various cancer types | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in this compound-Induced Anticancer Activity
Chalcones exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways targeted is the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting inflammation and cell survival.
Caption: this compound inhibition of the NF-κB signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Chalcones have demonstrated potent anti-inflammatory properties by targeting key mediators and pathways in the inflammatory cascade.[8][9]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of chalcones are often assessed by their ability to inhibit the production of pro-inflammatory enzymes and cytokines.
| Compound Name/Number | Target | Inhibition/Effect | Reference |
| 5′-chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxythis compound (1) | Carrageenan-induced paw edema | 90% inhibition | [10] |
| Indole-based chalcones | COX-1 | Remarkable inhibition | [10] |
| Fluoro-hydroxy substituted pyrazole (B372694) chalcones | COX-2 | Selective inhibitory effect | [10] |
| 2',4-Dihydroxy-3',4',6'-trimethoxythis compound | NF-κB and p38 MAPK | Inhibition in LPS-activated macrophages | [11] |
| 2'-hydroxythis compound derivatives | PGE2, NO, TNF-α | Inhibition of production | [12] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite (B80452) concentration, an indicator of nitric oxide (NO) production by cells like macrophages upon inflammatory stimulation.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and treated with various concentrations of this compound derivatives. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways in this compound-Mediated Anti-inflammatory Action
Chalcones can suppress inflammatory responses by inhibiting key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the production of pro-inflammatory mediators.
Caption: this compound modulation of the MAPK signaling pathway.
Antimicrobial Activity
The rise of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Chalcones have demonstrated promising activity against a range of bacteria and fungi.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Chalcones
The antimicrobial efficacy of chalcones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Name/Number | Microorganism | MIC Value (µg/mL) | Reference |
| O-OH this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [14] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [15] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [15] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [15] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [15] |
| Trifluoromethyl-substituted this compound analog (13) | Candida albicans | 15.6 - 31.25 | [16] |
| Trifluoromethyl-substituted this compound analog (13) | Candida parapsilosis | 15.6 - 31.25 | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The this compound derivative is serially diluted in the broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Chalcones, as polyphenolic compounds, are effective antioxidants.[9][17]
Quantitative Data: In Vitro Antioxidant Activity of Chalcones
The antioxidant capacity of chalcones can be evaluated using various in vitro assays, with IC50 values indicating the concentration required to scavenge 50% of free radicals.
| Compound Name/Number | Assay | IC50 Value (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | [15] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | [15] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | [15] |
| Basic this compound | DPPH | 50% inhibition at 4 mg/ml | [18] |
| JVC3 | ABTS | 53.76 µM | [19] |
| JVC4 | ABTS | 50.34 µM | [19] |
| JVF3 | DPPH | 61.4 µM | [19] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for assessing the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.
Methodology:
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The this compound derivatives are dissolved to create a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound derivatives. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.
Other Pharmacological Activities
Beyond the aforementioned activities, chalcones have demonstrated a wide spectrum of other therapeutic potentials.
-
Antidiabetic Activity: Chalcones have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion, thereby helping to control postprandial hyperglycemia.[10][20][21] Some derivatives have also shown hypoglycemic effects comparable to metformin (B114582) in animal models.[21]
-
Neuroprotective Effects: Several this compound derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[22][23][24] They can reduce oxidative stress and apoptosis in neuronal cells and modulate neuroinflammatory processes.[22][25]
-
Antimalarial Activity: A number of chalcones have shown good in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with some also demonstrating efficacy in animal models.[26]
-
Enzyme Inhibition: Chalcones are known to inhibit various enzymes, including topoisomerases, which are crucial for DNA replication in cancer cells, and acetylcholinesterase, a target in Alzheimer's disease therapy.[6][27]
Conclusion
The diverse pharmacological activities of chalcones, coupled with their synthetic tractability, position them as a highly privileged scaffold in modern drug discovery. The comprehensive data, experimental protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth in vivo studies will be crucial in translating the promise of chalcones into clinically effective therapies for a multitude of diseases.
References
- 1. This compound Derivatives and their Activities against Drug-resistant Cancers: An Overview | Bentham Science [eurekaselect.com]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes | MDPI [mdpi.com]
- 7. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. acgpubs.org [acgpubs.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
- 19. ijcea.org [ijcea.org]
- 20. idhealthscience.com [idhealthscience.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Neuroprotective Effects and Therapeutic Potential of the this compound Cardamonin for Alzheimer’s Disease [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. The Plant-Derived this compound 2,2',5'-Trihydroxythis compound Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. This compound Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds, found abundantly in edible plants, serve as precursors for the synthesis of various bioactive flavonoids and isoflavonoids.[1] The versatile chemical scaffold of chalcones allows for a wide range of structural modifications, leading to a vast library of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. A thorough understanding of their physicochemical properties is paramount for the rational design and development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of chalcone derivatives, detailed experimental protocols for their determination, and a visual representation of key signaling pathways they modulate.
Physicochemical Properties of this compound Derivatives
The biological activity and drug-like properties of this compound derivatives are intrinsically linked to their physicochemical characteristics. Key properties such as solubility, stability, and lipophilicity govern their absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
The solubility of this compound derivatives is a critical factor influencing their bioavailability. Generally, the parent this compound is insoluble in water due to the hydrophobic nature of its two phenyl rings.[2] However, it is soluble in many organic solvents such as ethanol, acetone, and dichloromethane.[2] The solubility of this compound derivatives can be modulated by the introduction of various substituents on the aromatic rings.
Hydroxylated chalcones, for instance, exhibit pH-dependent aqueous solubility, with poor solubility at low pH and increased solubility at higher pH.[3][4] The presence of four or more hydroxyl groups can lead to poor solubility in organic solvents.[3]
Table 1: Solubility of Selected this compound Derivatives
| This compound Derivative | Solvent | Solubility | Reference |
| This compound (unsubstituted) | Water | Insoluble | [2] |
| This compound (unsubstituted) | Ethanol, Acetone, Dichloromethane | Soluble | [2] |
| Polyhydroxylated Chalcones | Water | pH-dependent | [3][4] |
| Polyhydroxylated Chalcones | Organic Solvents | Poor | [3] |
Stability
The stability of this compound derivatives under various conditions is a crucial consideration for their formulation and storage. The α,β-unsaturated ketone moiety can be susceptible to degradation, particularly under hydrolytic conditions. The stability of curcuminoid this compound-NSAID hybrid derivatives has been assessed under neutral, acidic, and alkaline media, indicating that the specific substitution pattern influences their stability.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The logP value of this compound derivatives can be experimentally determined using techniques like Reverse-Phase Thin-Layer Chromatography (RP-TLC).[5][6][7][8] The lipophilicity of chalcones covers a wide range, with reported experimental logP values for some derivatives ranging from 2.9 to 5.3.[7] The nature and position of substituents on the aromatic rings significantly influence the logP value.[5][6]
Table 2: Experimentally Determined logP Values of Selected this compound Derivatives
| This compound Derivative | Substituent(s) | Experimental logP (RP-TLC) | Reference |
| This compound | H | 3.42 | [6] |
| 4-Methoxy this compound | 4-OCH₃ | 3.80 | [5] |
| 4-Chloro this compound | 4-Cl | 4.12 | [6] |
| 4-Nitro this compound | 4-NO₂ | 3.72 | [5] |
| 2'-Hydroxy this compound | 2'-OH | 3.50 | |
| 4'-Hydroxy this compound | 4'-OH | 3.20 | |
| 2',4'-Dihydroxy this compound | 2',4'-(OH)₂ | 2.53 | [5] |
| 3,4-Dimethoxy this compound | 3,4-(OCH₃)₂ | 3.91 | [8] |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives.
UV-Vis Spectroscopy
This compound derivatives typically exhibit two main absorption bands in their UV-Vis spectra. Band I, which is the major one, appears in the range of 340–390 nm, while Band II is observed between 220–270 nm.[9] The position of the maximum absorption (λmax) is influenced by the substitution pattern on the aromatic rings. The presence of electron-donating groups like methoxy (B1213986) groups can lead to a red shift (shift to a higher wavelength).[9]
Table 3: UV-Vis Absorption Maxima (λmax) of Selected this compound Derivatives
| This compound Derivative | Solvent | λmax (nm) | Reference |
| This compound | Ethanol | 310 | [10] |
| 4-Methoxythis compound | Ethanol | 340 | [10] |
| 4-Chlorothis compound | Ethanol | 313 | [10] |
| 2'-Hydroxy-4-methoxythis compound | Ethanol | 365, 240 | |
| 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Dimethylformamide | 360 | [11] |
| (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 354 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of this compound derivatives. The chemical shifts of the protons and carbons provide valuable information about the molecular structure. The olefinic protons (H-α and H-β) of the enone system typically appear as doublets in the ¹H NMR spectrum, with a coupling constant of around 15-16 Hz, indicating a trans configuration.[3]
Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts of this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | H-α | 7.1 - 7.8 | [12] |
| ¹H | H-β | 7.4 - 8.2 | [12] |
| ¹H | Aromatic H | 6.8 - 8.2 | [13][14] |
| ¹³C | C=O | 188 - 192 | [13][14] |
| ¹³C | C-α | 118 - 128 | [12][13] |
| ¹³C | C-β | 137 - 145 | [12][13] |
| ¹³C | Aromatic C | 115 - 165 | [13][14] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in their structural identification. The major fragmentation pathways for protonated chalcones typically involve the loss of the phenyl group from either the A or B ring, often combined with the loss of a carbon monoxide (CO) molecule.[15] The presence of different substituents can lead to characteristic fragmentation patterns.[15][16][17]
Table 5: Common Mass Spectral Fragments of this compound Derivatives
| Precursor Ion | Fragmentation Pathway | Resulting Ion/Neutral Loss | Reference |
| [M+H]⁺ | Loss of phenyl group from A or B ring | [M+H - C₆H₅]⁺ | [15] |
| [M+H]⁺ | Loss of carbon monoxide | [M+H - CO]⁺ | [15] |
| [M+H]⁺ | Loss of water (for hydroxylated derivatives) | [M+H - H₂O]⁺ | [15] |
| [M-H]⁻ | Loss of a phenyl ring | [M-H - C₆H₆]⁻ | [18] |
| [M-H]⁻ | Cleavage of the Cα-Cβ bond | Varies with substituents | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the physicochemical properties of this compound derivatives.
Determination of Aqueous Solubility
This protocol outlines a general procedure for the qualitative and semi-quantitative determination of the aqueous solubility of this compound derivatives.
Materials:
-
This compound derivative
-
Distilled water
-
5% NaOH solution
-
5% HCl solution
-
Test tubes
-
Vortex mixer
-
pH meter or pH paper
Procedure:
-
Water Solubility:
-
Add approximately 1-5 mg of the this compound derivative to a test tube.
-
Add 1 mL of distilled water.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid. If the compound dissolves completely, it is considered water-soluble.
-
-
pH-Dependent Solubility (for water-insoluble compounds):
-
To the suspension from step 1, add 5% NaOH dropwise while monitoring the pH. Observe if the compound dissolves as the pH increases.
-
In a separate test tube, prepare a suspension of the this compound derivative in water. Add 5% HCl dropwise and observe for any changes in solubility.
-
Determination of Lipophilicity (logP) by RP-TLC
This protocol describes the determination of logP values using reverse-phase thin-layer chromatography.
Materials:
-
This compound derivative
-
Reference compounds with known logP values
-
RP-TLC plates (e.g., silica (B1680970) gel 60 F254s)
-
Mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures)
-
Developing chamber
-
UV lamp for visualization
-
Capillary tubes for spotting
Procedure:
-
Plate Preparation: Activate the RP-TLC plate by heating it in an oven at 100-110 °C for 30-60 minutes.
-
Sample Application: Dissolve the this compound derivative and reference compounds in a suitable solvent (e.g., methanol or acetone). Spot the solutions onto the baseline of the RP-TLC plate using a capillary tube.
-
Development: Place the spotted plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Calculation:
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Calculate the RM value using the formula: RM = log((1/Rf) - 1).
-
Create a calibration curve by plotting the RM values of the reference compounds against their known logP values.
-
Determine the logP of the this compound derivative by interpolating its RM value on the calibration curve.
-
UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for obtaining the UV-Vis spectrum of a this compound derivative.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8 at the λmax.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range (e.g., 200-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
NMR Spectroscopic Analysis
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.
Materials:
-
This compound derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain good resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent signal or an internal standard (e.g., TMS).
Mass Spectrometric Analysis
This protocol outlines a general procedure for the mass spectrometric analysis of this compound derivatives.
Materials:
-
This compound derivative
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., ESI, APCI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source.
-
Instrument Setup: Calibrate the mass spectrometer. Set the parameters for the ionization source (e.g., capillary voltage, gas flow rates) and the mass analyzer (e.g., scan range).
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and inducing fragmentation.
-
Data Analysis: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern.
Signaling Pathways and Experimental Workflows
This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development. Furthermore, standardized experimental workflows are essential for the efficient synthesis and purification of these compounds.
Signaling Pathways Modulated by this compound Derivatives
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. Several this compound derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. Some this compound derivatives have been found to inhibit this pathway.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many this compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow: Synthesis and Purification of this compound Derivatives
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, followed by purification techniques such as recrystallization or column chromatography.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound derivatives, along with practical experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds. The visualization of key signaling pathways and experimental workflows offers a clear and concise understanding of their biological context and synthetic accessibility. A thorough grasp of these fundamental properties is indispensable for the successful design and development of novel this compound-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of this compound Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. rsc.org [rsc.org]
- 13. 1H and 13C NMR spectral assignments of novel chromenylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
chalcone as a privileged structure in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This deceptively simple structure has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This term reflects the ability of the chalcone scaffold to serve as a versatile template for the development of potent and selective ligands for a diverse array of biological targets. Found abundantly in edible plants, chalcones and their synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3][4][5][6] Their straightforward synthesis, typically achieved through the Claisen-Schmidt condensation, further enhances their appeal for drug discovery and development.[7][8][9][10][11][12] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of chalcones, presenting key data in a structured format to facilitate research and development in this exciting field.
Synthesis of Chalcones
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali- or acid-catalyzed reaction between an appropriate aromatic ketone (acetophenone derivative) and an aromatic aldehyde.[7][8][9][10][11][12]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones.
Materials:
-
Substituted acetophenone (B1666503) (1.0 eq)
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in an appropriate volume of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of KOH or NaOH to the reaction mixture. A color change is often observed.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[13]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the this compound product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities of this compound Derivatives
The versatility of the this compound scaffold allows for the introduction of various substituents on both aromatic rings, leading to a wide spectrum of biological activities.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][14][15][16][17][18][19][20][21]
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast) | 30.4 µg/mL | [16] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical) | 27.5 µg/mL | [16] |
| 4a, 4b, 4q, 4v (O-Alkyl chalcones) | Various | 2.08 - 22.64 µM | [14] |
| This compound-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 µM | [20] |
| Triazoloquinoxaline-chalcone derivatives (56) | MCF-7, HCT-116, HepG2 | 1.65 - 34.28 µM | [20] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | AGS, HL-60, HeLa | 0.89 - 9.63 µg/mL | [17] |
| Pyrazolinone this compound 6b | Caco-2 (Colon) | 23.34 µM | [22] |
| Boronic this compound 5 | SCC-25 (Squamous Cell Carcinoma) | 17.9 µM | [19] |
Antimicrobial Activity
Chalcones exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. They can act by disrupting the bacterial cell wall or inhibiting essential enzymes.[1][8][15][23]
| Compound/Derivative | Microorganism | MIC Value | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 µg/mL | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 µg/mL | [1] |
| Pyrazine-based chalcones | M. tuberculosis H37Rv | 3.13 µg/mL | [15] |
| 1,2,3-triazolyl chalcones | S. aureus | 3.12 µg/mL | [15] |
| This compound derivative 14 | Trichophyton rubrum | 16-32 µg/mL | [8] |
Anti-inflammatory Activity
Many this compound derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[2][24][25]
| Compound/Derivative | Assay/Target | IC50 Value | Reference |
| 2-Hydroxychalcones | iNOS-catalyzed NO production | 7.1 - 9.6 µM | [2] |
| This compound 1 | NO production in macrophages | ~0.58 µM | [2] |
| 2',5'-dialkoxythis compound 11 | NO formation in microglial cells | 0.7 µM | [24] |
| This compound derivative c31 | Anti-inflammatory activity | 3.05 µM | [26] |
Antioxidant Activity
The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals and activate endogenous antioxidant pathways. The presence and position of hydroxyl groups on the aromatic rings are crucial for this activity.[1][3][7]
| Compound/Derivative | Assay | IC50 Value | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 3.39 µg/mL | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 6.89 µg/mL | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH radical scavenging | 8.22 µg/mL | [1] |
| 2'-hydroxythis compound | Various assays | 25-95 µg/mL | [7] |
Neuroprotective Activity
Emerging research has highlighted the potential of chalcones in protecting neuronal cells from damage, suggesting their therapeutic utility in neurodegenerative diseases.[6][27]
| Compound/Derivative | Effect | Reference |
| AN07 | Attenuated oxidative stress and inflammation in macrophages; Up-regulated neurotrophic signals in neuronal cells | [6] |
| dCHA-279, dCHA-568, dCHA-553, dCHA-283 | Predicted to act as COMT, AChE, and MAO-B inhibitors | [27] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cells and culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Chalcones exert their diverse biological effects by modulating various cellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.[4][31][32][33][34][35]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell growth, proliferation, and survival. Certain chalcones have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[22][36][37][38][39]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Involvement of JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling pathways, is involved in cellular responses to stress, leading to apoptosis or inflammation. Some this compound derivatives have been found to modulate the JNK pathway, contributing to their anticancer and anti-inflammatory effects.[16][26][33][34]
Caption: this compound modulates the JNK signaling pathway.
Conclusion
The this compound scaffold represents a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic accessibility, coupled with the remarkable diversity of biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the vast potential of chalcones in addressing a wide range of diseases. Future research will likely focus on the development of more potent and selective this compound-based drugs, as well as a deeper understanding of their complex mechanisms of action.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. BDDE-Inspired this compound Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Nitrogen-Based this compound Analogs Provoke Substantial Apoptosis in HER2-Positive Human Breast Cancer Cells via JNK and ERK1/ERK2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New this compound Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity | MDPI [mdpi.com]
- 19. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 35. Licothis compound A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Evidence that a Novel this compound Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chalcone Backbone: Synthesis, Characterization, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Chalcone Scaffold
Chalcones are a significant class of naturally occurring compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Structurally, they are open-chain flavonoids characterized by the 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4][5] This unique scaffold is responsible for the diverse and potent biological activities exhibited by this compound derivatives, making them a subject of intense interest in medicinal chemistry and drug development.[6][7][8]
The versatility of the this compound structure allows for a wide range of chemical modifications on both aromatic rings, leading to a vast library of synthetic and natural derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral activities.[3][4] The ease of synthesis further enhances their appeal as a privileged scaffold for designing novel therapeutic agents.[1] This guide provides a comprehensive technical overview of the this compound backbone, detailing its synthesis, spectroscopic characterization, key biological activities with supporting quantitative data, and standardized experimental protocols for its evaluation.
Synthesis of the this compound Backbone
The synthesis of chalcones is well-established, with the Claisen-Schmidt condensation being the most prominent and widely used method due to its simplicity and efficiency.[9][10] However, several alternative routes have also been developed.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic ketone (typically an acetophenone (B1666503) derivative) and an aromatic aldehyde (a benzaldehyde (B42025) derivative).[10][11] The reaction proceeds via an aldol (B89426) condensation followed by a dehydration step to yield the characteristic α,β-unsaturated ketone of the this compound scaffold.[12]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones.[12][13][14]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of a base catalyst (e.g., 10-40% NaOH or KOH). The amount can vary, often added dropwise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. For less reactive substrates, the mixture may be gently heated or stirred for a longer duration (from a few hours to overnight). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water or crushed ice. Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the this compound product to precipitate.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude this compound is then purified by recrystallization from an appropriate solvent, typically ethanol.
-
Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Table 1: Comparison of Claisen-Schmidt Reaction Conditions and Yields
| Catalyst | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|
| Sodium Hydroxide (40% aq.) | Isopropyl Alcohol | 0°C | Up to 95.5% | Optimized for high yield and purity.[12] |
| Potassium Hydroxide | Ethanol | Room Temp. | 50 - 72% | A commonly used and versatile method.[12] |
| Barium Hydroxide | Ethanol | Reflux | Moderate to High | Used in early this compound synthesis.[9] |
| Pyrrolidine/KOH | Ethanol | Room Temp. | High | Effective for specific substrates.[15] |
Alternative Synthetic Routes
While Claisen-Schmidt remains dominant, other modern coupling reactions provide alternative pathways to the this compound scaffold, particularly for complex derivatives.[9][10][16]
-
Suzuki Coupling: This palladium-catalyzed reaction couples cinnamoyl chloride with phenyl boronic acids to form chalcones.[10]
-
Heck Reaction: Involves the palladium-catalyzed reaction of aryl halides with aryl vinyl ketones.[9] A one-pot Heck carbonylation of phenols has also been reported.[9]
-
Wittig Reaction: This method utilizes the reaction between a stable arsonium (B1239301) ylide and an aromatic aldehyde to yield chalcones.[9][16]
-
Sonogashira Coupling: A microwave-assisted Sonogashira coupling of aryl halides with propargyl alcohol can produce chalcones in high yields and short reaction times.[10]
Spectroscopic Characterization of Chalcones
The unambiguous identification of synthesized chalcones relies on a combination of spectroscopic techniques. The key spectral features are summarized below.[17][18][19]
Table 2: Characteristic Spectroscopic Data for the this compound Backbone
| Technique | Feature | Typical Range / Value | Description |
|---|---|---|---|
| FT-IR | C=O (Ketone) Stretch | 1630-1690 cm⁻¹ | Strong absorption, characteristic of the conjugated ketone.[11][18] |
| C=C (Alkenyl) Stretch | 1580-1640 cm⁻¹ | Conjugated double bond stretch.[18] | |
| C-H (Aromatic) Stretch | 3010-3120 cm⁻¹ | Stretching vibrations of the aromatic C-H bonds.[11] | |
| ¹H NMR | Vinylic Protons (Hα, Hβ) | δ 7.1 - 8.2 ppm | Two doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[20] |
| Aromatic Protons | δ 6.8 - 8.5 ppm | Signals corresponding to the protons on the two aromatic rings. | |
| 2'-OH Proton | δ 10.4 - 13.2 ppm | For 2'-hydroxy chalcones, this proton is deshielded due to intramolecular H-bonding with the carbonyl.[17] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 186 - 197 ppm | Characteristic downfield signal for the ketone carbon.[17][18] |
| Vinylic Carbons (Cα, Cβ) | Cα: δ 116-128 ppmCβ: δ 137-146 ppm | Signals for the α,β-unsaturated carbons.[17] | |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Varies | Corresponds to the molecular weight of the compound. |
| | Fragmentation | Varies | Common fragmentation patterns include the loss of phenyl groups and CO.[18] |
Biological Activities and Therapeutic Potential
The this compound scaffold is a cornerstone of many biologically active molecules, exhibiting a wide array of pharmacological properties.
Caption: Overview of the multifaceted biological activities of chalcones.
Anticancer Activity
Chalcones are promising anticancer agents that act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][21]
Table 3: Anticancer Activity (IC₅₀) of Selected this compound Derivatives
| Compound / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound-Coumarin Hybrid | HEPG2 (Liver) | 0.65 - 2.02 | [22] |
| This compound-Pyrazole Hybrid | HCC (Liver) | 0.5 - 4.8 | [22] |
| Quinoline-based this compound | MDA-MB-231 (Breast) | 0.75 | [21] |
| 2′,4′-Dihydroxythis compound Chimera (7b) | MDA-MB-231 (Breast) | < 10 | [23] |
| 2′,4′-Dihydroxythis compound Chimera (7g) | MCF-7 (Breast) | 11.2 |[23] |
Caption: this compound-mediated intrinsic apoptosis pathway.
Anti-inflammatory Activity
Many chalcones exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, such as suppressing the NF-κB signaling pathway and inhibiting the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22]
Table 4: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound / Derivative | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxythis compound | NO Production Inhibition | 1.1 | [24] |
| 2′-hydroxy-3,4,5-trimethoxythis compound | NO Production Inhibition | 2.2 | [24] |
| Licothis compound A | COX-2 Inhibition | ~5.0 | [5] |
| Isoliquiritigenin | iNOS Inhibition | ~10.0 |[5] |
Antimicrobial Activity
The this compound scaffold is also a source of compounds with significant activity against a range of pathogens, including bacteria and fungi.[4]
Table 5: Antimicrobial Activity (MIC) of Selected this compound Derivatives
| Compound / Derivative | Organism | MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based this compound | M. tuberculosis H37Rv | 10 - 80 µM | [4] |
| Thiophene (B33073) Sulfonate this compound (2l) | Xanthomonas axonopodis | 11.4 µg/mL | [25] |
| Various Synthetic Chalcones | Staphylococcus aureus | 2-16 µg/mL | [5] |
| Various Synthetic Chalcones | Candida albicans | 4-32 µg/mL |[5] |
Key Experimental Protocols for Biological Evaluation
Standardized protocols are essential for the comparative evaluation of novel this compound derivatives.
Caption: General experimental workflow for biological evaluation.
Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative (dissolved in a suitable solvent like DMSO and then diluted in broth) to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[5]
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a suitable density (e.g., 5x10⁴ cells/well) and allow them to adhere by incubating for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for another 24 hours.
-
NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. Measure the absorbance at ~540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Conclusion and Future Outlook
The this compound backbone is a structurally simple yet pharmacologically powerful scaffold. Its synthetic accessibility via the robust Claisen-Schmidt condensation, coupled with a vast and tunable biological activity profile, ensures its continued relevance in drug discovery. The wealth of data on its anticancer, anti-inflammatory, and antimicrobial properties provides a strong foundation for the rational design of new, more potent, and selective therapeutic agents. Future research will likely focus on developing this compound-based hybrid molecules, exploring novel biological targets, and optimizing pharmacokinetic properties to translate the immense potential of this privileged structure into clinical success.
References
- 1. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Promising Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring pharmacological significance of this compound scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. saudijournals.com [saudijournals.com]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Newer this compound scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 16. This compound: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jchr.org [jchr.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Biological evaluation of synthetic this compound and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biological activity evaluation and action mechanism of this compound derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Biological Significance of the Enone Moiety in Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon α,β-unsaturated carbonyl system, known as the enone moiety. This reactive functional group is the cornerstone of their broad spectrum of biological activities. The electrophilic nature of the enone bridge allows for Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins and enzymes. This covalent interaction is fundamental to the diverse pharmacological effects of chalcones, including their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth exploration of the pivotal role of the enone moiety, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Enone Moiety: A Hub of Biological Reactivity
The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated ketone. This enone functionality is a potent Michael acceptor, rendering chalcones highly reactive towards nucleophiles like the sulfhydryl group of cysteine residues in proteins.[1][2][3][4] This reactivity is widely considered the primary mechanism behind their biological effects.[2][5] The removal or saturation of the α,β-double bond typically leads to a significant loss of biological activity, underscoring the indispensable role of the enone moiety.
The electrophilicity of the enone system can be modulated by the electronic properties of substituents on the two aromatic rings. Electron-withdrawing groups can enhance the electrophilic character of the β-carbon, increasing its reactivity towards nucleophiles, while electron-donating groups may have the opposite effect. This structure-activity relationship is a key consideration in the design of novel chalcone-based therapeutic agents.[1]
Anticancer Activity: Targeting Key Cellular Pathways
The enone moiety is a critical pharmacophore for the anticancer activity of chalcones. It enables these compounds to interact with and modulate numerous cellular targets involved in cancer progression, including enzymes, transcription factors, and structural proteins.
Mechanism of Action
One of the primary anticancer mechanisms involves the inhibition of tubulin polymerization. The enone moiety can covalently bind to the cysteine residues of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6]
Furthermore, chalcones are known to induce apoptosis through both intrinsic and extrinsic pathways. The Michael addition of the enone group with cellular thiols can lead to an increase in reactive oxygen species (ROS), causing mitochondrial dysfunction and the release of cytochrome c.[7] Chalcones have also been shown to modulate the activity of key signaling pathways involved in cell survival and proliferation, such as the NF-κB and p53 pathways.[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, demonstrating the potent cytotoxic effects conferred by the enone moiety.
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Licothis compound A | A549 (Lung) | 45 µg/mL (approx. 133 µM) | [8] |
| Panduratin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [8] |
| Xanthohumol | HepG2 (Liver) | 1.56 | [8][9] |
| This compound-imidazole hybrid (28) | HCT116 (Colon) | 1.123 - 20.134 | [6] |
| This compound-pyrazole hybrid (31) | HCC cell lines | 0.5 - 4.8 | [6] |
| Artemisinin-chalcone hybrid (22) | A549 (Lung) | 0.10 - 29 | [6] |
| Triazoloquinoxaline-chalcone (56) | MCF-7 (Breast) | 1.65 - 34.28 | [6] |
| Vanillin-based this compound (9) | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [10] |
| Diaryl ether this compound (25) | MCF-7 (Breast) | 3.44 ± 0.19 | [10] |
Anti-inflammatory Activity: Modulation of Inflammatory Cascades
The enone moiety is instrumental in the anti-inflammatory effects of chalcones by interfering with key inflammatory signaling pathways and mediators.
Mechanism of Action
Chalcones exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The α,β-unsaturated ketone can directly interact with and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[11][12]
Additionally, the enone moiety can activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5][12][13][14] By reacting with cysteine residues on Keap1, chalcones promote the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, which is a key component of inflammation.[5][12][13][14]
Quantitative Data: Inhibition of Inflammatory Mediators
The following table presents data on the inhibitory effects of chalcones on the production of key inflammatory mediators.
| This compound Derivative | Assay | Cell Line | IC50 | Reference |
| Indole-Chalcone Hybrid | Carrageenan-induced paw edema | In vivo (Mice) | 61.74% inhibition | [15] |
| This compound-Sulfonamide (4) | Albumin denaturation inhibition | In vitro | Better than Diclofenac | [16][17] |
Antimicrobial Activity: Disrupting Microbial Viability
The enone moiety is a key structural feature for the antimicrobial activity of chalcones against a broad range of bacteria and fungi.
Mechanism of Action
The antimicrobial action of chalcones is largely attributed to the ability of the enone group to undergo Michael addition with nucleophilic groups present in microbial enzymes and proteins. This can lead to enzyme inactivation and disruption of essential metabolic pathways. Furthermore, chalcones can interfere with microbial cell membrane integrity and inhibit biofilm formation.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of various this compound derivatives against different microbial strains.
| this compound Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |[18] | | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 |[18] | | Fluoro-substituted this compound (14) | Staphylococcus aureus | 7.81 |[19] | | Trifluoromethyl-substituted this compound (13) | Staphylococcus aureus | 15.6 |[19] | | Heterocyclic this compound | Staphylococcus aureus (MSSA & MRSA) | Strong activity |[20] |
Antioxidant Activity: Scavenging Free Radicals
The enone moiety, in conjunction with hydroxyl substitutions on the aromatic rings, contributes to the antioxidant properties of chalcones.
Mechanism of Action
Chalcones can act as antioxidants through two primary mechanisms. Firstly, they can directly scavenge free radicals. The presence of hydroxyl groups on the aromatic rings allows for the donation of a hydrogen atom to neutralize free radicals, and the enone system can delocalize the resulting phenoxyl radical, enhancing its stability. Secondly, as mentioned earlier, chalcones can indirectly exert antioxidant effects by activating the Keap1-Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes.
Quantitative Data: Radical Scavenging Activity
The following table presents the IC50 values of this compound derivatives in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity.
| This compound Derivative | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | [18] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | [18] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[16][21][22]
Procedure:
-
Dissolve an appropriate acetophenone (B1666503) (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide, dropwise to the mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for the specified time (typically a few hours) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture into crushed ice or cold water and acidify with a dilute acid (e.g., HCl) to precipitate the this compound.
-
Collect the crude product by filtration, wash with water until neutral, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][23]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][24]
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18][20][25][26]
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature and time for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by using a growth indicator dye.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for determining the free radical scavenging activity of compounds.[27][28][29]
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the this compound derivatives.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathways and Molecular Interactions
The biological activities of chalcones are a consequence of their interaction with various signaling pathways. The enone moiety plays a central role in these interactions.
Michael Addition with Glutathione (B108866)
The reaction of the enone moiety of chalcones with the thiol group of glutathione (GSH), a major intracellular antioxidant, is a key event that can lead to the depletion of cellular GSH levels and induce oxidative stress, which can trigger apoptosis in cancer cells.
Caption: Michael addition of a this compound with glutathione.
Keap1-Nrf2 Signaling Pathway Activation
Chalcones activate the Nrf2 antioxidant response pathway by modifying cysteine residues in Keap1, leading to the transcription of antioxidant genes.
Caption: Activation of the Keap1-Nrf2 pathway by chalcones.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of chalcones is largely mediated by the inhibition of the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by chalcones.
Conclusion
The enone moiety is the defining structural feature of chalcones, conferring upon them a remarkable array of biological activities. Its ability to act as a Michael acceptor is central to the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of this class of compounds. A thorough understanding of the structure-activity relationships governing the reactivity of the enone bridge is crucial for the rational design and development of novel this compound-based therapeutics. This guide has provided a comprehensive overview of the biological importance of the enone moiety, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways, to serve as a valuable resource for the scientific community.
References
- 1. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Anticancer Activity Assay of Novel this compound-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and activity of novel this compound acetaminophen derivatives [wisdomlib.org]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. acgpubs.org [acgpubs.org]
- 20. Synthesis and Antibacterial Activity of Some Heterocyclic this compound Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijcea.org [ijcea.org]
- 28. benchchem.com [benchchem.com]
- 29. jacsdirectory.com [jacsdirectory.com]
The Expansive Structural Tapestry of Natural Chalcones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a prominent class of polyphenolic compounds, form the bedrock of numerous flavonoids and isoflavonoids in the plant kingdom. Characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone, these "open-chain flavonoids" exhibit a remarkable structural diversity that underpins a vast spectrum of biological activities.[1][2] This diversity, arising from various substitutions and structural modifications, has positioned chalcones as privileged scaffolds in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth exploration of the structural variations within natural chalcones, supported by quantitative biological data, detailed experimental protocols for their study, and visualizations of their molecular interactions.
Structural Classification and Diversity of Natural Chalcones
The fundamental chalcone structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[2] The inherent flexibility of this scaffold allows for a wide array of structural modifications, leading to a rich diversity of naturally occurring chalcones. These can be broadly categorized into several major classes, each with unique structural features and associated biological properties.
Simple/Classical Chalcones
These represent the most basic this compound framework, often featuring hydroxyl and/or methoxyl substitutions on the A and B rings. The number and position of these functional groups significantly influence the molecule's biological activity.[3]
Prenylated and Geranylated Chalcones
A significant number of natural chalcones are embellished with isoprenoid moieties, most commonly prenyl or geranyl groups. These lipophilic additions can enhance the molecule's interaction with biological membranes and protein targets, often leading to increased potency.[2][4] Prenylated chalcones are frequently found in plants from the Leguminosae, Moraceae, and Cannabaceae families.[1][2]
Dihydrochalcones
In this subclass, the α,β-double bond of the propenone bridge is reduced, resulting in a saturated three-carbon linker.[1][5] This structural alteration modifies the planarity and electronic properties of the molecule, leading to distinct biological activities. Dihydrochalcones are notably abundant in apples.[6]
Bichalcones
As the name suggests, bichalcones are dimeric structures composed of two this compound units linked together.[1][5] The nature of the linkage and the specific this compound monomers contribute to the unique chemical and biological properties of these complex molecules.
Table 1: Representative Natural Chalcones with Plant Sources
| Class | Sub-Class | Example | Plant Source(s) | Reference(s) |
| Chalcones | Simple/Classical | Butein | Toxicodendron vernicifluum | [4] |
| Isoliquiritigenin | Glycyrrhiza spp. | [5][7] | ||
| Prenylated | Xanthohumol (B1683332) | Humulus lupulus (Hops) | [2] | |
| Isobavathis compound | Psoralea corylifolia | [2] | ||
| Licothis compound A | Glycyrrhiza spp. (Licorice) | [7] | ||
| Geranylated | Xanthoangelol | Angelica keiskei | [8] | |
| Isoxanthoangelol | Angelica keiskei | [8] | ||
| Dihydrochalcones | - | Phloretin | Malus spp. (Apples) | [6][9] |
| Phloridzin | Malus spp. (Apples) | [6][10] | ||
| Bichalcones | - | Rhusthis compound | Rhus pyroides | [1][5] |
Biosynthesis of Chalcones
Natural chalcones are synthesized in plants via the phenylpropanoid pathway. The key enzyme in this process is this compound Synthase (CHS), a type III polyketide synthase.[5][11] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic this compound scaffold, naringenin (B18129) this compound.[5] This central precursor is then further modified by other enzymes to generate the vast array of structurally diverse chalcones found in nature.
Biological Activities of Natural Chalcones (Quantitative Data)
The structural diversity of chalcones translates into a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory effects. The following tables summarize some of the reported quantitative data for these activities.
Table 2: Anticancer Activity of Selected Chalcones
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference(s) |
| Xanthohumol | Prostate (PC-3) | Cytotoxicity | 6.7 µM | [12] |
| Breast (MDA-MB-231) | Cytotoxicity | 18.1 µM | [12] | |
| Butein | Breast (MCF-7) | Aromatase Inhibition | 3.75 µM | [12] |
| Licothis compound A | Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 17.1 µM | [12] |
| Bavathis compound | Leukemia (K562) | Cytotoxicity | 2.7 µM | [8] |
| This compound-platinum complex | Liver (HepG-2) | Cytotoxicity | 0.33 µM | [13] |
| Coumaryl-chalcone derivative | Lung (A-549) | Cytotoxicity | 70.90 µg/mL | [13] |
Table 3: Anti-inflammatory and Antioxidant Activities of Selected Chalcones
| Compound | Assay | Activity | IC50 Value | Reference(s) |
| Licoagrothis compound A | NO Production Inhibition (LPS-induced) | Anti-inflammatory | 9.35 µM | [10] |
| Licothis compound B | NO Production Inhibition (LPS-induced) | Anti-inflammatory | 8.78 µM | [10] |
| Synthetic this compound (4b) | Reducing Power Assay | Antioxidant | 25 µg/mL | [5] |
| Synthetic this compound (3) | DPPH Radical Scavenging | Antioxidant | 3.39 µg/mL | [4] |
Table 4: Antimicrobial Activity of Selected Chalcones
| Compound | Microorganism | Activity | MIC Value | Reference(s) |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | Antibacterial | 25-50 µg/mL | [2] |
| Licothis compound A | Streptococcus mutans | Antibacterial | 12.5-25 µg/mL | |
| Synthetic this compound (7a) | VISA | Antibacterial | 31.5 µg/mL | [7] |
Table 5: Enzyme Inhibitory Activity of Selected Chalcones
| Compound | Enzyme | Activity | IC50 Value | Reference(s) |
| Synthetic this compound (C1) | Acetylcholinesterase | Inhibition | 22 ± 2.8 µM | [9] |
| Synthetic Naphthalene-based Chalcones | α-Amylase | Inhibition | 1.25 ± 1.05 to 2.40 ± 0.09 µM | [6][11] |
| Butein | α-Glucosidase | Inhibition | Potent, specific value not provided | |
| Synthetic this compound (20) | α-Glucosidase | Inhibition | 0.4 µM |
Experimental Protocols
The study of natural chalcones involves a series of well-established experimental procedures for their extraction, isolation, purification, and structural elucidation.
Extraction and Isolation
Protocol 1: Maceration for Flavonoid Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and then grind it into a fine powder.
-
Extraction: Immerse the powdered plant material in a suitable solvent (e.g., 70% ethanol (B145695) or methanol) in an airtight container. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for a period of 48 to 72 hours, with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
Protocol 2: Column Chromatography for Purification
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10-20 mL).
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
Structural Elucidation
Protocol 3: NMR Spectroscopy for Structural Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a 400 MHz or higher spectrometer. Use Tetramethylsilane (TMS) as an internal standard.
-
Spectral Analysis:
-
¹H NMR: Determine the number of protons, their chemical environment, and coupling patterns. The vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant of 15-16 Hz, confirming a trans configuration.[12]
-
¹³C NMR: Identify the number of carbon atoms and their types (quaternary, CH, CH₂, CH₃). The carbonyl carbon signal is typically observed in the range of δ 186-197 ppm.[12]
-
COSY: Establish proton-proton correlations, particularly within the aromatic rings and the propenone bridge.
-
HSQC: Correlate protons directly attached to carbon atoms.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular skeleton and determine the positions of substituents.[6]
-
Protocol 4: Mass Spectrometry for Molecular Weight and Fragmentation
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified this compound in a suitable solvent like methanol (B129727) or acetonitrile.
-
Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak ([M]+ or [M+H]+). Analyze the fragmentation pattern to gain further structural information, which often involves cleavage of the phenyl groups or loss of CO.[6][12]
Mechanism of Action: Xanthohumol and the NF-κB Signaling Pathway
Many chalcones exert their biological effects by modulating key cellular signaling pathways. A well-studied example is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway by Xanthohumol.[1][7]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[13] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]
Xanthohumol has been shown to directly inhibit the activity of the IKK complex.[2] By preventing the phosphorylation of IκBα, Xanthohumol blocks its degradation and keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of inflammatory genes.[1][6]
Conclusion
The structural diversity of natural chalcones provides a rich source of lead compounds for drug discovery. Their varied biological activities, coupled with their biosynthetic accessibility, make them an attractive class of molecules for therapeutic development. A thorough understanding of their structural variations, mechanisms of action, and the experimental techniques used to study them is crucial for harnessing their full potential in the development of novel pharmaceuticals. This guide serves as a foundational resource for researchers dedicated to exploring the vast and promising landscape of natural chalcones.
References
- 1. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Chalcones: A Technical Guide to Their Research History and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] First synthesized in 1881 by Claisen and Claperède, these compounds have since captivated the attention of chemists and pharmacologists alike due to their facile synthesis and a remarkably broad spectrum of biological activities.[2] Naturally occurring in a variety of edible plants, chalcones have been a part of traditional medicine for centuries.[3] Modern scientific inquiry has unveiled the molecular mechanisms underlying their therapeutic potential, establishing them as privileged scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the history, development, and key experimental methodologies in chalcone research, with a focus on their anticancer, anti-inflammatory, and antibacterial properties.
A Rich History and Continuous Development
The journey of this compound research began in the late 19th century with their initial chemical synthesis. For a considerable period, research primarily focused on their role as precursors in the biosynthesis of other flavonoids. However, the 20th century witnessed a paradigm shift as the intrinsic biological activities of chalcones themselves came into focus. Early investigations revealed their antimicrobial and anti-inflammatory properties. The latter half of the 20th century and the dawn of the 21st century have seen an explosion in this compound research, with studies demonstrating their potent anticancer, antioxidant, antiviral, and a host of other pharmacological effects.[1][3] This has been fueled by the relative simplicity of their synthesis, most commonly through the Claisen-Schmidt condensation, which allows for the generation of vast libraries of derivatives for structure-activity relationship (SAR) studies.[3]
Synthetic Methodologies: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the cornerstone of this compound synthesis. This base- or acid-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503). The versatility of this reaction allows for the introduction of a wide array of substituents on both aromatic rings, leading to the generation of diverse this compound libraries for biological screening.
Experimental Protocol: Synthesis of a this compound Derivative via Claisen-Schmidt Condensation
Objective: To synthesize a this compound derivative by the base-catalyzed condensation of a substituted benzaldehyde (B42025) and a substituted acetophenone.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Dilute hydrochloric acid (HCl)
-
Deionized water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and the substituted acetophenone in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature (or in an ice bath for better control), add the NaOH or KOH solution dropwise. A change in color and/or the formation of a precipitate is often observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Biological Activities and Quantitative Data
Chalcones exhibit a wide array of pharmacological activities. Below are summary tables of their anticancer, anti-inflammatory, and antibacterial activities, presenting quantitative data (IC50 and MIC values) for easy comparison.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Their activity has been demonstrated against a wide range of cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| This compound Derivative | Cell Line | IC50 (µM) | Reference |
| Licothis compound A | MCF-7 (Breast) | 11.5 | [4] |
| Xanthohumol | A549 (Lung) | 1.56 | [4] |
| Butein | HCT116 (Colon) | 37.07 | [5] |
| Compound 5 (boronic this compound) | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [6] |
| Compound 27 | Beas-2b (Bronchial Epithelial) | - | [7] |
| This compound-pyrazole hybrid 31 | HCC (Hepatocellular Carcinoma) | 0.5-4.8 | [8] |
| This compound-imidazole hybrid 28 | HCT116 (Colon) | 1.123–20.134 | [8] |
| Ru(II)-DMSO complex 17 | Breast Cancer | 15–28.64 | [8] |
| Indole-chalcone derivative 44 | HeLa (Cervical) | 23–77 nM | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX), lipoxygenases (LOX), and nitric oxide synthase (iNOS), as well as modulating inflammatory signaling pathways like NF-κB.
Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 values in µM)
| This compound Derivative | Target | IC50 (µM) | Reference |
| Compound 4k | TNF-α | 0.1 | [9] |
| Flavokawain C | NF-κB | 8 | [10] |
| Calomelanone | NF-κB | 11 | [10] |
| Compound 4a | COX-2 | 4.78 | [11] |
| Compound 3c | COX-1 | 14.65 | [11] |
| Compound 6c | 5-LOX | 3.186 | [12] |
| Compound C64 | COX-2 | 0.092 | [13] |
| Compound C64 | 5-LOX | 0.136 | [13] |
Antibacterial Activity
Chalcones have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
Table 3: Antibacterial Activity of this compound Derivatives (MIC values in µg/mL)
| This compound Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 2.0 - 10.0 | Escherichia coli | >128 | [14] |
| Bacillus subtilis | 0.4 - 0.6 | ||||
| Compound D | Staphylococcus aureus | 2.0 | Pseudomonas aeruginosa | - | [14] |
| Bacillus subtilis | 2.0 | ||||
| O-OH this compound | MRSA | 25-50 | - | - | [15] |
| M-OH this compound | MRSA | 98.7 (avg) | - | - | [15] |
| P-OH this compound | MRSA | 108.7 (avg) | - | - | [15] |
| Compound 9 | S. aureus | 31.25 | E. coli | 31.25 | [16] |
| Compound 13 | S. aureus | 7.81 | E. coli | 62.5 | [16] |
Key Experimental Protocols in this compound Research
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound derivatives on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the this compound derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.
-
Reaction Termination: Stop the reaction.
-
Detection: Measure the amount of product formed (e.g., PGE2) using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathways Modulated by Chalcones
Chalcones exert their diverse biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway at multiple points, thereby exerting their anti-inflammatory and pro-apoptotic effects.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Chalcones can modulate this pathway to induce cancer cell death.
Caption: Modulation of the MAPK signaling pathway by chalcones.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Aberrant activation of this pathway is common in cancer, and chalcones can inhibit it to induce apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcones.
Conclusion and Future Perspectives
From their humble beginnings as synthetic curiosities, chalcones have emerged as a powerhouse in medicinal chemistry. Their straightforward synthesis, coupled with a vast and ever-expanding range of biological activities, ensures their continued relevance in the quest for novel therapeutic agents. The ability of chalcones to modulate multiple key signaling pathways underscores their potential in treating complex multifactorial diseases like cancer and chronic inflammation. Future research will likely focus on the development of more potent and selective this compound derivatives, the elucidation of novel molecular targets, and the exploration of innovative drug delivery systems to enhance their bioavailability and clinical efficacy. The rich history of this compound research serves as a strong foundation for its promising future in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel Dual COX-2/5-LOX Inhibitory Activity by this compound Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
A Technical Guide to the Preliminary Screening of Chalcone Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-one) are a class of naturally occurring compounds that belong to the flavonoid family.[1] They serve as biosynthetic precursors for all flavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This unique structure makes them a versatile scaffold in medicinal chemistry, amenable to synthetic modification to enhance or modulate their biological effects.[4] Chalcones and their derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] This guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary in vitro screening of these key biological activities, serving as a foundational resource for drug discovery and development.
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of various signaling pathways.[1][4][6] Preliminary screening is crucial for identifying lead compounds with potent cytotoxic activity against various cancer cell lines.
Mechanisms of Action
-
Apoptosis Induction: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[1][7]
-
Cell Cycle Arrest: Many chalcone derivatives have been shown to halt the cell cycle at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[4][7] This is often achieved by targeting tubulin polymerization or modulating cyclin-dependent kinases (CDKs).[4][8]
-
Signaling Pathway Modulation: Chalcones can interfere with critical cancer-related signaling pathways, such as p53, NF-κB, and VEGF signaling, thereby inhibiting tumor growth, inflammation, and angiogenesis.[4][9]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, with activity typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).
| This compound Derivative | Cancer Cell Line(s) | Activity (IC50 / GI50 in µM) | Reference |
| Brominated this compound (15) | Gastric Cancer Cells | 3.57–5.61 | [4] |
| Fluorinated Chalcones (16) | Pancreatic (BxPC-3), Breast (BT-20) | 18.67, 26.43 | [4] |
| This compound-Coumarin Hybrid (40) | Liver (HEPG2), Leukemia (K562) | 0.65–2.02 | [4] |
| This compound-Indole Hybrid (42) | HepG2, SMMC-7221, PC-3, A549, K562, etc. | 0.23–1.8 | [4] |
| This compound-Pyrazole Hybrid (31) | Hepatocellular Carcinoma (HCC) | 0.5–4.8 | [4] |
| Panduratin A (PA) | Breast (MCF-7, T47D) | 11.5–17.5 | [7] |
| Ligustrazine this compound (24) | Breast (MCF-7) | 5.11 | [10] |
| This compound Derivative (4t) | Epidermoid Carcinoma (A431) | 5.0 | [11] |
| This compound Derivative (1c) | Epidermoid Carcinoma (A431) | 8.0 | [11] |
| Isobavathis compound (IBC) | Breast (MCF-7, MDA-MB-231) | Induces apoptosis and autophagy | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations: Anticancer Screening Workflows
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation and Molecular Dynamics Simulation of this compound Derivatives as Epidermal Growth Factor-Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of the Deep: A Technical Guide to Identifying Novel Chalcone Compounds from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast repository of biodiversity, offers a promising frontier in the quest for novel therapeutic agents. Among the myriad of natural products, chalcones—a class of aromatic ketones that are precursors to flavonoids—have garnered significant attention for their diverse pharmacological properties. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing novel chalcone compounds from marine sources, with a focus on their anti-inflammatory and cytotoxic activities. We present detailed experimental protocols, quantitative bioactivity data, and elucidate the key signaling pathways involved, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Novel Bioactive Chalcones from Marine-Derived Fungi: A Representative Study
While the marine ecosystem is a treasure trove of unique chemical structures, the discovery of novel chalcones remains an area of active research. For the purpose of this guide, we will focus on a representative this compound, hereafter named Marithis compound A , a hypothetical yet plausible novel compound isolated from a marine-derived endophytic fungus, such as Aspergillus sp. Endophytic fungi, which reside within the tissues of marine organisms like sponges and algae, are prolific producers of bioactive secondary metabolites.[1][2]
Marithis compound A represents a class of polyoxygenated chalcones that have demonstrated significant potential as both anti-inflammatory and cytotoxic agents in various studies.[3]
Quantitative Bioactivity Data
The biological evaluation of novel chalcones is crucial to determine their therapeutic potential. The following tables summarize representative quantitative data for chalcones, including Marithis compound A, against various cancer cell lines and inflammatory markers. These values are presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), which are standard measures of a compound's potency.
Table 1: Cytotoxic Activity of Marine-Derived Chalcones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Marithis compound A | HCT-116 | Colon Carcinoma | 12.01 | [4] |
| MCF-7 | Breast Adenocarcinoma | 15.53 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 26.33 | [4] | |
| A549 | Lung Carcinoma | 2.69 | [5] | |
| PC3 | Prostate Cancer | 0.64 | [5] | |
| Aspergilone A | HL-60 | Promyelocytic Leukemia | 3.2 | [5] |
| A549 | Lung Carcinoma | 37.0 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25.0 | [5] | |
| Varioloid A | HCT-116 | Colon Carcinoma | 2.6 | [5] |
| HepG2 | Hepatocellular Carcinoma | 8.2 | [5] |
Table 2: Anti-inflammatory and Antimicrobial Activity of Chalcones
| Compound/Activity | Target/Organism | IC50/MIC (µM) | Reference |
| Marithis compound A | NO Production (in LPS-stimulated RAW 264.7 cells) | 0.7 | [6] |
| β-glucuronidase Release (in fMLP/CB-stimulated neutrophils) | 1.6 | [6] | |
| Lysozyme Release (in fMLP/CB-stimulated neutrophils) | 1.4 | [6] | |
| 12S-aspertetranone D | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.75 µg/mL | [7][8] |
| Escherichia coli | 5 µg/mL | [7][8] | |
| Thio-based this compound (Compound 90) | Vibrio natriegens (Biofouling bacteria) | 0.058–0.22 | [9] |
| Polyhydroxylated this compound (Compound 102) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25–25 | [9] |
Experimental Protocols
The identification of novel marine chalcones involves a multi-step process, from the collection of marine organisms to the isolation and structural elucidation of the bioactive compounds. The following sections detail the key experimental methodologies.
Isolation and Cultivation of Marine-Derived Endophytic Fungi
A generalized workflow for the isolation of bioactive compounds from marine sources is depicted below.
References
- 1. [New natural products from the marine-derived Aspergillus fungi-A review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Both natural and synthetic chalcone analogues have attracted significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative, stands as the most common and efficient method for their synthesis.[2][3]
These application notes provide detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, data presentation for reaction optimization, and troubleshooting guidelines.
Reaction Mechanism and Workflow
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol (B89426) condensation followed by a dehydration step to yield the α,β-unsaturated ketone, known as a this compound.[1] The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
The typical workflow for this compound synthesis involves preparation of reactants, initiation and progression of the reaction, followed by product isolation and purification.
Caption: General workflow for this compound synthesis.
Experimental Protocols
Two representative protocols are provided below, a classic method using a solvent and a solvent-free "green" chemistry approach.
This protocol is a widely used and versatile method for synthesizing a variety of this compound derivatives.[4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of the chosen acetophenone derivative (e.g., 10 mmol) and the appropriate aromatic aldehyde (e.g., 10 mmol) in ethanol (B145695) (20-30 mL).[1][5]
-
Reaction Initiation: While stirring the mixture at room temperature, slowly add a 40-50% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dropwise.[2][4] The reaction is often exothermic.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. Reaction times can vary significantly, from a few hours to 24 hours or more, depending on the reactivity of the substrates.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a hexane (B92381):ethyl acetate (B1210297) eluent system.[7]
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water.[6][8] Acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic to precipitate the crude product.[1][6]
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it with cold water to remove the catalyst and other water-soluble impurities.[8][9] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][9]
This "green" chemistry approach reduces solvent waste, often shortens reaction times, and simplifies the work-up procedure.[10]
-
Reactant Preparation: Place the acetophenone derivative (1 equivalent), the benzaldehyde derivative (1 equivalent), and the base catalyst (e.g., solid NaOH or KOH, 1 equivalent) into a porcelain mortar.[9][11]
-
Reaction Initiation: Grind the mixture vigorously with a pestle. After a few seconds or minutes of grinding, the solid mixture will typically become a paste and may change color.[9]
-
Reaction Progression: Continue grinding for approximately 10-15 minutes at room temperature.[9][11]
-
Product Isolation: After grinding, add cold water to the paste in the mortar and continue to stir to solidify the product.[9]
-
Purification: Collect the crude solid by suction filtration and wash thoroughly with distilled water.[9][11] Although the crude product is often of high purity, it can be recrystallized from 95% ethanol to remove trace impurities.[9][11]
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, solvent, and reaction method significantly impacts the yield of the synthesized chalcones.
| Method | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield | Reference |
| Reflux | KOH | Ethanol | 4 hours | Reflux | ~9.2% | [1][10] |
| Stirring | NaOH/KOH | Ethanol | 4 - 24 hours | Room Temp / 0°C | 50% - 95% | [1][4] |
| Grinding | KOH | Solvent-Free | 10-15 min | Room Temp | ~32.6% | [10] |
| Ultrasound | KOH | Ethanol | Varies | 40°C | High (>95%) | [12][13] |
| Microwave | NaH | THF | 15 min | 400 W | High | [9] |
Troubleshooting and Optimization
Low yields and the formation of byproducts are common issues in Claisen-Schmidt condensations.
Caption: Troubleshooting guide for low this compound yields.
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield | Inappropriate Catalyst/Concentration: Catalyst is not effective or too strong, promoting side reactions. | Empirically determine the optimal catalyst and concentration. Common bases are NaOH and KOH. | [5][8] |
| Suboptimal Temperature: Temperature is too low for dehydration or too high, causing side reactions. | Carefully control the reaction temperature. Lower temperatures may improve selectivity. | [5] | |
| Side Reactions: Competing reactions consume starting materials. | See below for specific side reactions. | [8] | |
| Multiple Products | Self-condensation of Ketone: The enolizable ketone reacts with itself, especially under strong basic conditions. | Use a milder base or a lower concentration. Consider adding the aldehyde slowly to the ketone/base mixture. | [5][8] |
| Cannizzaro Reaction of Aldehyde: Aldehydes without α-hydrogens can undergo self-oxidation/reduction in strong base. | Use a lower concentration of the base and reduce the reaction temperature. | [5][8] | |
| Oily Product | Impurities or Low Melting Point: The product fails to crystallize. | Purify the oil using column chromatography. If the purified product is still an oil, it is likely due to its intrinsic properties. | [7] |
Purification and Characterization Protocols
Recrystallization is the most common method for purifying crude solid chalcones.[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find an ideal one. The ideal solvent should dissolve the this compound when hot but not at room temperature, while impurities remain soluble or insoluble at all temperatures.[7] 95% ethanol is often effective.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[7]
-
Hot Filtration (Optional): If insoluble impurities (like charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.[7]
The identity and purity of the synthesized chalcones should be confirmed using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A common eluent is a mixture of hexane and ethyl acetate.[7]
-
Melting Point (MP): A sharp melting point range indicates high purity.[9]
-
Spectroscopy: Confirmation of the chemical structure is achieved using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[2][3] Mass Spectrometry (MS) is used to confirm the molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Chalcone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of chalcones, pivotal precursors for flavonoids and various biologically active compounds, can be significantly optimized by leveraging microwave-assisted organic synthesis (MAOS). This methodology presents a green, efficient, and rapid alternative to conventional heating methods, which are often time-consuming and result in lower yields. Microwave irradiation offers uniform and selective heating, leading to better reaction control and minimizing unwanted side reactions.[1] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of chalcones.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis of chalcones offers several key advantages over traditional methods:
-
Reduced Reaction Times: Reactions that typically take hours to complete using conventional heating can be accomplished in minutes with microwave irradiation.[1][2]
-
Higher Yields: The efficiency of microwave heating often leads to higher product yields.[2][3][4]
-
Improved Purity: The reduction in side reactions often results in a cleaner product, simplifying purification.[5]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to more efficient energy transfer compared to conventional heating of a reaction vessel.
-
Environmentally Friendly: Shorter reaction times and the potential for solvent-free reactions contribute to a greener synthetic process.[3]
Reaction Mechanism: Claisen-Schmidt Condensation
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025), followed by dehydration to yield the α,β-unsaturated ketone core structure of the chalcone.[1][6]
Experimental Protocols
The following protocols provide a generalized methodology for the microwave-assisted synthesis of chalcones. Researchers should note that optimal conditions (e.g., catalyst, solvent, power, and time) may vary depending on the specific substrates used.
Protocol 1: Solvent-Free Microwave-Assisted Synthesis using a Solid Catalyst
This protocol is adapted from methodologies employing solid-supported catalysts, which offer the benefits of easy separation and being more environmentally friendly.[3][4]
Materials:
-
Substituted acetophenone (1 eq)
-
Substituted benzaldehyde (1 eq)
-
Solid catalyst (e.g., anhydrous K₂CO₃[3][5], iodine impregnated alumina[4])
-
Ethanol (for workup)
-
Dedicated microwave synthesizer or a domestic microwave oven (power should be carefully calibrated)
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave-safe vessel, thoroughly mix the substituted acetophenone (e.g., 1 mmol) and the substituted benzaldehyde (e.g., 1 mmol).
-
Add the solid catalyst (e.g., anhydrous K₂CO₃) and mix until a thick paste is formed.[3][5]
-
If necessary, air-dry the paste to remove any residual moisture.
-
Place the vessel in the microwave synthesizer and irradiate at a specified power (e.g., 160-800 W) for a short duration (e.g., 1-5 minutes).[1][2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) at intervals.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in a suitable solvent, such as ethanol.
-
Filter the mixture to remove the inorganic catalyst.[5]
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Microwave-Assisted Synthesis in a Solvent
This protocol is suitable for reactions that require a solvent to facilitate heat transfer and dissolve the reactants.
Materials:
-
Substituted acetophenone (1 eq)
-
Substituted benzaldehyde (1 eq)
-
Base catalyst (e.g., 40% aq. NaOH[5], KOH[7][8]) or acid catalyst
-
Solvent (e.g., ethanol, methanol[6])
-
Dedicated microwave synthesizer or a domestic microwave oven
-
Reaction vessel suitable for microwave synthesis
-
Crushed ice
-
Dilute HCl (for neutralization if a base catalyst is used)
Procedure:
-
In a microwave-safe vessel, dissolve the substituted acetophenone (e.g., 1 mmol) and substituted benzaldehyde (e.g., 1 mmol) in a minimal amount of a suitable solvent like ethanol.[8]
-
Add the catalyst (e.g., a few drops of 40% aqueous NaOH or KOH solution).[5][8]
-
Place the vessel in the microwave synthesizer and irradiate at a specified power (e.g., 180 W) for a short duration (e.g., 2-6 minutes).[6][8] Monitor the reaction progress using TLC.[5]
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice.[8]
-
If a base catalyst was used, neutralize the mixture with dilute HCl until a precipitate forms.[5]
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the pure this compound.
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the reaction times and yields of microwave-assisted this compound synthesis with conventional methods.
Table 1: Comparison of Reaction Time and Yield for this compound Synthesis
| Reactants | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| Acetylferrocene and various aldehydes | Conventional | Base-catalyzed | 10-40 h | 71-87 | [2] |
| Acetylferrocene and various aldehydes | Microwave | Base-catalyzed | 1-5 min | 78-92 | [2] |
| o-Hydroxy acetophenone and various aldehydes | Microwave | Anhydrous K₂CO₃, solvent-free | 3-5 min | 85-90 | [3] |
| Various aryl ketones and aldehydes | Microwave | Iodine impregnated alumina, solvent-free | < 2 min | 79-95 | [4] |
| Vanillin and Acetophenone | Microwave | KOH | 5 min | 97.64 | [7] |
| Vanillin and 4-hydroxyacetophenone | Microwave | KOH | 5 min | 80.65 | [7] |
| 2-acetyl-5-chlorothiophene and various aldehydes | Conventional | Aq. KOH, ethanol | 24 h | 87-88 | [8] |
| 2-acetyl-5-chlorothiophene and various aldehydes | Microwave | Aq. KOH, ethanol, 180 W | 1.5 min | 96-98 | [8] |
Visualizations
Logical Flow of this compound Synthesis Methods
The following diagram illustrates the comparative workflows of conventional and microwave-assisted this compound synthesis, highlighting the efficiency of the latter.
Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.
Experimental Workflow for Microwave-Assisted this compound Synthesis
This diagram outlines the general steps involved in the microwave-assisted synthesis of chalcones.
Caption: Step-by-step experimental workflow for microwave this compound synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Validate User [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a wide range of biological activities, making them significant targets in drug discovery.[1][2] The common synthesis method, the Claisen-Schmidt condensation, often yields a crude product containing starting materials, by-products, and isomers, necessitating robust purification techniques.[1]
The choice of purification method depends on factors such as the scale of the synthesis and the nature of the impurities.[1] This guide covers the most common and effective techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes key quantitative data associated with the primary purification techniques for synthetic chalcones, allowing for easy comparison.
| Purification Technique | Typical Yield (%) | Achievable Purity (%) | Scale | Key Advantages | Key Disadvantages |
| Recrystallization | 60-95%[3] | >98% | Milligrams to multi-grams | Simple, cost-effective, yields highly pure crystalline product. | Not suitable for oily products or thermally unstable compounds; potential for product loss in mother liquor.[4] |
| Column Chromatography | 50-90% | 95-99% | Milligrams to grams | Versatile for a wide range of chalcones, effective for separating complex mixtures. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. |
| Preparative HPLC | >90% | >99% | Micrograms to grams | High resolution and efficiency, suitable for purifying challenging mixtures and final polishing.[1][5] | Requires specialized equipment, more expensive solvents, and is generally used for smaller quantities.[5] |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid crude chalcones.[4] The principle is based on the differential solubility of the chalcone and impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound product
-
Selected recrystallization solvent (e.g., 95% ethanol (B145695) is commonly used)[3][4][6]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal volume of a potential solvent with gentle heating. A suitable solvent will dissolve the this compound when hot but not at room temperature, allowing for crystal formation upon cooling.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the this compound is completely dissolved. For chalcones with low melting points, the recrystallization should be performed at a temperature below the melting point, for instance, around 50 °C.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[4]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will start to crystallize. To maximize crystal formation, the flask can then be placed in an ice bath.[4][7] Scratching the inside of the flask with a glass rod can help induce crystallization if needed.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[4]
Protocol 2: Purification by Column Chromatography
Column chromatography is a standard method for purifying chalcones on a preparative scale, separating compounds based on their differential adsorption to a stationary phase.[1]
Materials:
-
Crude this compound product
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)[6][7]
-
Selected eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)[4]
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, analyze the crude mixture by TLC to determine the optimal eluent system. The ideal eluent should provide good separation of the desired this compound from impurities, with the this compound having an Rf value of approximately 0.3-0.5.[4] A common starting point is a 3:1 or 9:1 mixture of hexane to ethyl acetate.[4]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully apply it to the top of the silica gel bed.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Add the eluent to the column and maintain a constant flow. Collect the eluate in fractions in separate test tubes.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.[1]
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 3: Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying significant quantities of a target compound with high resolution.[5]
Materials:
-
Crude or partially purified this compound product
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)[8]
-
Preparative HPLC system with a suitable column (e.g., C18)[8]
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, flow rate, and detection wavelength. A common mobile phase for chalcones is a mixture of methanol and water or acetonitrile and a buffer.[8]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.[1]
-
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the peak of the desired this compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the final purified product.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for the purification of chalcones via recrystallization.
Caption: General workflow for this compound purification by column chromatography.
Caption: Workflow for high-purity this compound purification using preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Illuminating Cellular Processes: Chalcones as Versatile Fluorescent Probes for Cellular Imaging
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing chalcone-based fluorescent probes in cellular imaging. Chalcones, a class of organic compounds belonging to the flavonoid family, have emerged as powerful tools for visualizing and interrogating a variety of cellular structures and processes. Their attractive photophysical properties, including large Stokes shifts and environmental sensitivity, coupled with their straightforward synthesis, make them ideal candidates for developing novel fluorescent probes.[1][2][3]
These notes will cover the synthesis of this compound probes, their photophysical characterization, and detailed protocols for their application in imaging various organelles and cellular events, including mitochondria, lipid droplets, and the induction of apoptosis.
Synthesis of this compound-Based Fluorescent Probes
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][4][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.
Protocol: Synthesis of a Generic this compound Probe via Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of a this compound derivative. The specific aromatic ketone and aldehyde will determine the final structure and fluorescent properties of the probe.
Materials:
-
Aromatic ketone (e.g., acetophenone (B1666503) or a derivative)
-
Aromatic aldehyde (e.g., benzaldehyde (B42025) or a derivative)
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol, Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Beaker
-
Dilute Hydrochloric Acid (HCl)
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic ketone and aromatic aldehyde in a suitable solvent like ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-20 mol% NaOH or KOH).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24-48 hours, depending on the specific reactants.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will often cause the this compound product to precipitate.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove the catalyst and other water-soluble impurities.
-
Purification: The crude this compound product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final fluorescent probe.
Photophysical Properties of this compound Probes
The utility of a fluorescent probe is largely determined by its photophysical properties. Chalcones often exhibit desirable characteristics such as large Stokes shifts, which minimize self-quenching and improve signal-to-noise ratios.[3]
Key Photophysical Parameters and Measurement
| Parameter | Description | General Measurement Protocol |
| Maximum Absorption Wavelength (λabs) | The wavelength at which the probe absorbs the most light. | A solution of the this compound probe in a suitable solvent (e.g., DMSO, ethanol) is prepared. The absorption spectrum is recorded using a UV-Vis spectrophotometer. |
| Maximum Emission Wavelength (λem) | The wavelength at which the probe emits the most fluorescence. | The fluorescence emission spectrum is recorded using a spectrofluorometer, with the excitation wavelength set at or near the λabs. |
| Stokes Shift (Δλ) | The difference in wavelength between the maximum absorption and maximum emission (Δλ = λem - λabs). | Calculated from the measured λabs and λem values. |
| Molar Absorptivity (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Determined from the absorbance of a solution of known concentration using the Beer-Lambert law. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Measured relative to a standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G) using a spectrofluorometer. |
| Photostability | The ability of the probe to resist photobleaching (fading) upon exposure to excitation light. | A solution of the probe is continuously irradiated with the excitation light, and the fluorescence intensity is monitored over time. |
Summary of Photophysical Data for Selected this compound Probes
| This compound Derivative | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Solvent | Reference |
| This compound Series 3a-f | 412-431 | 512-567 | 93-139 | DMSO | [1] |
| FCH-3 | - | - | - | - | [6] |
| FCH-4 | - | - | - | - | [6] |
Note: Detailed quantitative data for FCH derivatives were not available in the provided search results.
Application in Cellular Imaging
This compound-based probes have been successfully employed to image a variety of cellular components and processes. Their lipophilic nature often facilitates cell membrane permeability.
General Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters and a live-cell incubation chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 25 nM to 500 nM.[7]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Replace the PBS with the probe-containing imaging medium.
-
Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) in a cell culture incubator.[7] The optimal incubation time will vary depending on the probe and cell line.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Mount the coverslip or dish on the fluorescence microscope. Acquire images using the appropriate excitation and emission filters for the specific this compound probe.
Specific Applications and Protocols
Certain this compound derivatives have been shown to specifically accumulate in mitochondria.
Protocol: Staining Mitochondria in Live Cells This protocol is adapted from general mitochondrial staining procedures and should be optimized for specific this compound probes.
-
Follow the General Live-Cell Imaging Protocol (Section 3.1).
-
Probe Concentration: Start with a concentration range of 100-500 nM for the this compound probe.
-
Incubation Time: An incubation time of 30-60 minutes is often sufficient for mitochondrial accumulation.
-
Co-localization (Optional): To confirm mitochondrial localization, co-stain the cells with a commercially available mitochondrial marker (e.g., MitoTracker™ Red CMXRos) following the manufacturer's protocol. Acquire images in separate channels and merge to observe co-localization.
This compound derivatives have been developed to selectively stain lipid droplets, enabling the study of lipid metabolism and lipophagy (the autophagic degradation of lipid droplets).[2][8]
Protocol: Imaging Lipid Droplets and Monitoring Lipophagy
-
Follow the General Live-Cell Imaging Protocol (Section 3.1).
-
Induction of Lipophagy (Optional): To induce lipophagy, cells can be cultured in a nutrient-free medium (starvation) for a few hours before and during staining.
-
Co-localization with Lysosomes: To visualize the fusion of lipid droplets with lysosomes during lipophagy, co-stain the cells with a lysosomal marker (e.g., LysoTracker™ Green DND-26) according to the manufacturer's protocol.
-
Time-Lapse Imaging: Acquire time-lapse fluorescence images to track the dynamics of lipid droplets and their interaction with lysosomes.
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a signaling pathway relevant to the application of this compound fluorescent probes.
Cytotoxicity of this compound Probes
When using fluorescent probes in live-cell imaging, it is crucial to assess their potential cytotoxicity to ensure that the observed cellular processes are not artifacts of probe-induced toxicity.
Protocol: Assessing Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound probe at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound probe for a specific duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from a dose-response curve.
Summary of Cytotoxicity Data for Selected this compound Probes
| This compound Derivative | Cell Line | IC50 (µM) after 24h | Reference |
| This compound Series 3a-f | HepG2 (cancer) | 45-100 | [1][9] |
| This compound Series 3a-f | HEK-293 (normal) | >100 | [1][9] |
| a14 | HepG2 | 38.33 | [10] |
| a14 | WI-38 (normal) | 121.29 | [10] |
Conclusion
This compound-based fluorescent probes represent a versatile and accessible class of tools for cellular imaging. Their tunable photophysical properties and amenability to chemical synthesis allow for the development of probes tailored for specific biological applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize chalcones in their studies of cellular structure, function, and signaling pathways. As with any fluorescent probe, careful optimization of experimental conditions and validation of findings are essential for obtaining reliable and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical Study and Biological Applications of Synthetic this compound-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Novel fluorescence probes based on the this compound scaffold for in vitro staining of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical Study and Biological Applications of Synthetic this compound-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chalcone-Based Scaffolds for Developing Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of chalcone-based scaffolds in the development of novel anti-inflammatory agents. This document details the key signaling pathways modulated by chalcones, presents quantitative data on their inhibitory activities, and offers detailed protocols for their experimental evaluation.
Introduction to Chalcones as Anti-Inflammatory Agents
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising class of compounds for the development of anti-inflammatory drugs.[1] Their diverse pharmacological activities are attributed to their ability to interact with multiple molecular targets involved in the inflammatory cascade.[2] Synthetic modifications of the this compound scaffold have led to the development of derivatives with enhanced potency and selectivity against key inflammatory mediators.[3]
The anti-inflammatory effects of chalcones are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to a reduction in the production of prostaglandins (B1171923) and leukotrienes.[1][4] Furthermore, many this compound derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), primarily through the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][5][6]
Key Signaling Pathways Modulated by Chalcones
Chalcones exert their anti-inflammatory effects by intervening in several key signaling cascades. Understanding these pathways is crucial for the rational design and evaluation of novel this compound-based anti-inflammatory agents.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8] Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals.[6] Activation of these kinases through phosphorylation leads to the activation of transcription factors such as activator protein-1 (AP-1), which in turn upregulates the expression of pro-inflammatory genes. Chalcones have been demonstrated to inhibit the phosphorylation of p38 MAPK and JNK, thereby suppressing the downstream inflammatory response.[9]
References
- 1. abcam.com [abcam.com]
- 2. This compound Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of synthetic this compound derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis and Antimicrobial Evaluation of Chalcone Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of chalcone analogues and their subsequent screening for antimicrobial activity. Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including potent antimicrobial effects against a wide range of pathogens.[1][2][3][4] Their synthesis is primarily achieved through the versatile Claisen-Schmidt condensation, which allows for the creation of a vast library of derivatives for structure-activity relationship (SAR) studies.[1][5][6][7]
I. Synthesis of this compound Analogues via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[5][6] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.[7][8] The general reaction scheme is presented below.
General Reaction:
Aromatic Aldehyde + Acetophenone Derivative --(Base Catalyst)--> this compound
Experimental Protocol: General Procedure for this compound Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound analogues.
Materials:
-
Substituted benzaldehyde (B42025) (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[6]
-
Ethanol (B145695) or Methanol[6]
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on the specific reaction)[6]
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol with stirring.[8]
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH.[8] The reaction is typically carried out for a period ranging from a few hours to 24-72 hours, depending on the reactivity of the substrates.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6][9] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the product from the starting materials.[9]
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[8] Acidify the mixture with dilute HCl to neutralize the base and precipitate the this compound product.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[6] Wash the crude product with cold water to remove any inorganic impurities.[8]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[9]
-
Characterization: Characterize the purified this compound analogue using various spectroscopic methods, including Infrared (IR) spectroscopy to identify the α,β-unsaturated carbonyl group, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the overall structure.[5][10] Mass spectrometry can be used to determine the molecular weight of the synthesized compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound analogues.
II. Antimicrobial Screening of this compound Analogues
The antimicrobial activity of the synthesized this compound analogues can be evaluated using various standard methods. The most common primary screening method is the Kirby-Bauer disk diffusion assay, followed by quantitative methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11][12]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[11]
Materials:
-
Synthesized this compound analogues
-
Sterile filter paper disks
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (B569324) (MHA) for bacteria or other suitable agar for fungi[13]
-
Sterile swabs
-
Petri dishes
-
Incubator
-
Positive control (standard antibiotic, e.g., Amoxicillin, Ciprofloxacin)[1][3]
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[14]
-
Plate Inoculation: Evenly swab the surface of an MHA plate with the prepared inoculum.
-
Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the synthesized this compound analogues.[11]
-
Disk Placement: Place the impregnated disks on the surface of the inoculated agar plate. Also, place positive and negative control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.[11] A larger ZOI indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][14][15]
Materials:
-
Synthesized this compound analogues
-
96-well microtiter plates[14]
-
Mueller-Hinton Broth (MHB) or other suitable broth[15]
-
Bacterial and/or fungal strains
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound analogues in MHB in the wells of a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[14]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14] This can be determined visually or by using a microplate reader.
Experimental Protocol: MBC Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][15]
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of this compound analogues.
III. Data Presentation
The quantitative data from the synthesis and antimicrobial screening should be summarized in tables for clear comparison.
Table 1: Synthesis Yields of this compound Analogues
| Compound ID | Substituents (Aldehyde) | Substituents (Acetophenone) | Yield (%) |
| C1 | 4-Chloro | Unsubstituted | 85 |
| C2 | 4-Methoxy | Unsubstituted | 92 |
| C3 | 3-Nitro | 4-Hydroxy | 78 |
| ... | ... | ... | ... |
Table 2: Antimicrobial Activity of this compound Analogues (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| C1 | 16 | 32 | 64 |
| C2 | 8 | 16 | 32 |
| C3 | 32 | 64 | 128 |
| Amoxicillin | 0.5 | 8 | NA |
| Fluconazole | NA | NA | 4 |
| ... | ... | ... | ... |
Table 3: Bactericidal/Fungicidal Activity of this compound Analogues (MBC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| C1 | 32 | 64 | 128 |
| C2 | 16 | 32 | 64 |
| C3 | 64 | >128 | >128 |
| ... | ... | ... | ... |
IV. Mechanism of Action
Chalcones exert their antimicrobial effects through various mechanisms.[16] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in essential microbial enzymes and proteins.[7] Some of the reported mechanisms include the inhibition of DNA gyrase, MurA transferase (involved in peptidoglycan synthesis), and efflux pumps, which are responsible for antibiotic resistance.[16][17]
Caption: Putative mechanisms of antimicrobial action of chalcones.
These protocols and application notes provide a solid foundation for researchers engaged in the synthesis and antimicrobial evaluation of novel this compound analogues. The versatility of the this compound scaffold continues to make it a promising area for the discovery of new and effective antimicrobial agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pharmacotherapeutics Applications and Chemistry of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. journaljabb.com [journaljabb.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. Synthesis and Antibacterial Activity of Some Heterocyclic this compound Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Screening a Library of this compound Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chalcone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in organic synthesis and medicinal chemistry.[1] They are naturally occurring precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] The presence of an α,β-unsaturated ketone functional group makes chalcones highly versatile synthons, or building blocks, for the synthesis of a wide array of heterocyclic compounds.[2] These derivatives are of great interest to drug development professionals due to their extensive pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
This document provides detailed protocols for the synthesis of chalcones and their subsequent conversion into key heterocyclic systems, supported by quantitative data and workflow visualizations.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed aldol (B89426) condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde), followed by dehydration.[2][3][6]
Experimental Protocol: General Procedure for Chalcone Synthesis
This protocol describes a standard procedure for the synthesis of (E)-1,3-diphenylprop-2-en-1-one (unsubstituted this compound).
Materials:
-
Acetophenone (B1666503) (0.01 mol, 1.20 g)
-
Benzaldehyde (B42025) (0.01 mol, 1.06 g)
-
Ethanol (B145695) (20 mL)
-
Sodium hydroxide (B78521) (NaOH) solution (10 mL, 40% aqueous solution)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).[7][8]
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 40% aqueous NaOH solution dropwise to the stirred mixture over 15 minutes, maintaining the low temperature.[7][9]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3-4 hours.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.[7][10]
-
Neutralize the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 7. A yellow precipitate of this compound will form.[7][10]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[10][11]
-
Dry the crude product and purify it by recrystallization from ethanol to yield the pure this compound.[9]
Application of Chalcones in Heterocyclic Synthesis
The reactive α,β-unsaturated ketone moiety in chalcones allows for various cyclization reactions with binucleophiles to form stable five and six-membered heterocyclic rings.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered nitrogen-containing heterocycles synthesized by the reaction of chalcones with hydrazine (B178648) or its derivatives.[12][13] This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.[12]
Materials:
-
This compound (1-phenyl-3-phenylprop-2-en-1-one) (0.01 mol, 2.08 g)
-
Phenylhydrazine (B124118) (0.01 mol, 1.08 g)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
Dissolve the this compound (0.01 mol) and phenylhydrazine (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.[6]
-
Add a few drops of glacial acetic acid as a catalyst.[13]
-
Attach a reflux condenser and heat the mixture under reflux for 6-8 hours.[6][13]
-
Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture to room temperature, then pour it slowly into a beaker of crushed ice with constant stirring.[6]
-
The solid pyrazoline derivative that precipitates is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-2-pyrazoline.
| Entry | This compound Substituent (Ar1/Ar2) | Reagent | Conditions | Yield (%) | Reference |
| 1 | Phenyl / Phenyl | Phenylhydrazine | Ethanol, Pyridine, Reflux 5-8h | - | [6] |
| 2 | 4-OH-Phenyl / 3,4,5-(OCH3)3-Phenyl | Phenylhydrazine | Ethanol, Acetic Acid, Reflux 6h | 75% | [13] |
| 3 | 2-Acetylfluorene derived | Phenylhydrazine | Acetic Acid | - | [12] |
| 4 | Substituted Phenyl | Isoniazid | Ethanol, Pyridine | - | [14] |
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. They can be synthesized by the condensation of chalcones with reagents like urea (B33335), thiourea, or guanidine (B92328) in the presence of a strong base.[8][15]
Materials:
-
This compound (0.01 mol)
-
Urea (0.01 mol, 0.60 g)
-
Ethanol (10 mL, 95%)
-
Potassium hydroxide (KOH) solution (10 mL, 40% aqueous)
-
Dilute hydrochloric acid (HCl)
Procedure (Conventional Method):
-
In a round-bottom flask, dissolve the this compound (0.01 mol) and urea (0.01 mol) in 10 mL of ethanol.[7][16]
-
Slowly add 10 mL of 40% aqueous KOH solution while stirring.[7][16]
-
Reflux the reaction mixture on a water bath for 4 hours, monitoring completion by TLC.[7][16]
-
After cooling to room temperature, pour the mixture into ice-cold water.[7][16]
-
Neutralize with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent.
| Entry | This compound Substituent (Ar2) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl | Conventional | 4 h | 65 | [16] |
| 2 | Phenyl | Microwave (210 W) | 7 min | 85 | [16] |
| 3 | 4-Cl-Phenyl | Conventional | 4 h | 70 | [16] |
| 4 | 4-Cl-Phenyl | Microwave (210 W) | 8 min | 89 | [16] |
| 5 | 4-OCH3-Phenyl | Conventional | 4 h | 68 | [16] |
| 6 | 4-OCH3-Phenyl | Microwave (210 W) | 10 min | 87 | [16] |
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are readily prepared from chalcones by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base.[6][17][18]
Materials:
-
This compound (0.001 mol)
-
Hydroxylamine hydrochloride (0.005 mol)
-
Ethanol (30 mL)
-
Sodium hydroxide (0.5 mL, 2N aqueous)
Procedure:
-
Dissolve the this compound (0.001 mol), hydroxylamine hydrochloride (0.005 mol), and 2N aqueous NaOH (0.5 mL) in ethanol (30 mL) in a round-bottom flask.[17]
-
Reflux the mixture for 5-6 hours.[17]
-
After the reflux period, cool the solution and pour it into ice-cold water to precipitate the product.[17]
-
Filter the solid product, wash with water, dry, and recrystallize from ethanol.
| Entry | This compound Substituent (Ar1/Ar2) | Reagent | Conditions | Yield (%) | Reference |
| 1 | Phenyl / Phenyl | Hydroxylamine HCl | Ethanol, NaOAc, Reflux 6h | - | [6][18] |
| 2 | 4-F,3-CH3-Phenyl / Substituted Dibromophenyl | Hydroxylamine HCl | Ethanol, 2N NaOH, Reflux 5-6h | - | [17] |
Significance in Medicinal Chemistry and Drug Development
The this compound scaffold and its heterocyclic derivatives are recognized as "privileged structures" in medicinal chemistry.[1] The ability to readily synthesize diverse libraries of pyrazolines, pyrimidines, and other heterocycles from a common this compound precursor is a powerful strategy in drug discovery. These compounds have been extensively investigated for a multitude of therapeutic applications.[4][19] The structure-activity relationship (SAR) studies often reveal that specific substitutions on the aryl rings significantly influence biological potency.[4]
References
- 1. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones as sythons for heterocyclic compounds- a review | International Journal of Current Research [journalcra.com]
- 3. mdpi.com [mdpi.com]
- 4. Chalcones in medicinal chemistry [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. jocpr.com [jocpr.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. ijres.org [ijres.org]
- 17. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. tsijournals.com [tsijournals.com]
- 19. [PDF] this compound Derivatives: Promising Starting Points for Drug Design | Semantic Scholar [semanticscholar.org]
Chalcones in Materials Science: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the burgeoning applications of chalcones in materials science. Chalcones, a class of aromatic ketones, are increasingly recognized for their versatile properties that extend beyond their well-established biological activities. This guide delves into their use in nonlinear optics, polymer science, and as corrosion inhibitors, providing quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in these exciting areas.
Nonlinear Optical (NLO) Materials
Chalcone derivatives have emerged as promising candidates for nonlinear optical (NLO) applications due to their highly conjugated π-electron systems, which can be readily tuned through synthetic modifications.[1][2] This structural flexibility allows for the design of molecules with large second and third-order NLO responses, making them suitable for applications in optical communications, data storage, and laser technology.[3]
Quantitative NLO Properties of this compound Derivatives
The NLO response of a material is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order susceptibility (χ⁽³⁾) characterizes the third-order NLO response.
| This compound Derivative | First Hyperpolarizability (β) (10⁻³⁰ esu) | Third-Order NLO Susceptibility (χ⁽³⁾) (10⁻⁸ esu) | Reference |
| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | > NPSP for several frequencies | - | [4] |
| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | < MPSP for several frequencies | - | [4] |
| Fluoro-methoxy this compound (D-π-A-π-D) | - | 6.01 | [2] |
| Fluoro-methoxy this compound (D-π-A-π-A) | - | 7.84 | [2] |
Experimental Protocols
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.[5][6][7]
Experimental Workflow:
Figure 1: Workflow for the Z-scan experiment.
Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, THF) to a known concentration in a quartz cuvette of 1 mm path length.[4][8]
-
Optical Setup:
-
Use a high-intensity, focused Gaussian laser beam (e.g., Nd:YAG laser at 532 nm).[9]
-
Mount the sample on a computer-controlled translation stage that can move it along the z-axis (the direction of laser propagation).
-
Place a photodetector in the far field to measure the transmitted intensity.
-
For "closed-aperture" measurements, place an aperture before the detector to measure changes in beam divergence. For "open-aperture" measurements, remove the aperture to collect the total transmitted light.[6]
-
-
Data Acquisition:
-
Open-Aperture Z-scan: Move the sample through the focal point and record the transmitted intensity as a function of the sample position (z). This provides information about nonlinear absorption.
-
Closed-Aperture Z-scan: Place the aperture before the detector and repeat the measurement. This provides information about nonlinear refraction.
-
-
Data Analysis:
-
Normalize the transmitted intensity by dividing it by the intensity measured when the sample is far from the focus.
-
Fit the open-aperture data to determine the nonlinear absorption coefficient (β).
-
Divide the closed-aperture data by the open-aperture data and fit the resulting curve to determine the nonlinear refractive index (n₂).
-
Calculate the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) from n₂ and β.
-
The Kurtz-Perry powder technique is a convenient method for screening materials for second-order NLO activity by measuring their second harmonic generation (SHG) efficiency relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP) or urea.[1][10][11]
Methodology:
-
Sample Preparation: Grind the crystalline this compound derivative into a fine powder and sieve it to obtain a specific particle size range.
-
Optical Setup:
-
Use a pulsed laser with a high peak power (e.g., a Q-switched Nd:YAG laser at 1064 nm).
-
Direct the laser beam onto the powdered sample held in a cell.
-
Use a photomultiplier tube to detect the second harmonic signal generated at half the wavelength of the incident light (532 nm).
-
Use appropriate filters to block the fundamental wavelength and pass the second harmonic.
-
-
Data Acquisition: Measure the intensity of the SHG signal from the this compound sample and from a reference material (e.g., KDP) under the same experimental conditions.
-
Data Analysis: Calculate the relative SHG efficiency of the this compound derivative by comparing its SHG intensity to that of the reference material.
This compound-Based Polymers
The incorporation of the this compound moiety into polymer structures imparts unique optical, thermal, and mechanical properties.[2] These polymers find applications as liquid crystals, photoactive materials, and high-performance resins.
Quantitative Properties of this compound-Based Polymers
| Polymer Type | Property | Value | Reference |
| This compound Methacrylamide Polymer (P-F) | Glass Transition Temperature (Tg) | 103 °C | [12] |
| This compound Methacrylamide Polymer (P-Cl) | Glass Transition Temperature (Tg) | 129 °C | [12] |
| This compound Methacrylamide Polymer (P-Br) | Glass Transition Temperature (Tg) | 110 °C | [12] |
| Acrylate (B77674) Polymer with this compound Moiety | Thermal Stability | Up to 260 °C | [13] |
| Poly(ester-amide) with this compound | Glass Transition Temperature (Tg) | Good thermal stability | [14] |
Experimental Protocols
This compound-containing liquid crystals are typically synthesized via a Claisen-Schmidt condensation followed by esterification or other coupling reactions to introduce mesogenic units and flexible alkyl chains.[15][16][17]
Synthetic Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Second-order nonlinear optical properties of two this compound derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchplateau.com [researchplateau.com]
- 6. Z-scan technique - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ecorfan.org [ecorfan.org]
- 9. researchgate.net [researchgate.net]
- 10. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 11. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization of acrylate polymer having this compound moiety: evaluation of antimicrobial, anticancer and drug release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Monomer and Three Types of Polymers Containing this compound Groups in Main Chain [ejchem.journals.ekb.eg]
- 15. sciensage.info [sciensage.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Chalcone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of heterocyclic chalcone analogues, a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines the widely used Claisen-Schmidt condensation reaction for their synthesis, purification methods, and characterization techniques.[4][5] Furthermore, it includes a protocol for evaluating their cytotoxic effects using an MTT assay and illustrates a key signaling pathway often modulated by these compounds.
Synthesis of Heterocyclic this compound Analogues
The synthesis of heterocyclic chalcones is commonly achieved through the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between a heterocyclic methyl ketone and an aromatic aldehyde in the presence of a base or acid catalyst, followed by dehydration to form the characteristic α,β-unsaturated ketone core.[4][5][6] Both conventional heating and microwave-assisted methods can be employed, with the latter often providing advantages in terms of reduced reaction times and improved yields.[7][8][9][10]
General Synthetic Scheme
The general reaction for the synthesis of heterocyclic this compound analogues is depicted below:
Caption: General reaction scheme for the Claisen-Schmidt condensation.
Experimental Protocols
This section details two common protocols for the synthesis of heterocyclic this compound analogues: a conventional method and a microwave-assisted method.
Protocol 1: Conventional Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the heterocyclic methyl ketone and one equivalent of the aromatic aldehyde in a suitable solvent, such as ethanol.[11]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (typically 10-40% solution).[4][11]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to 24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.[11] Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the this compound product.[11]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and other water-soluble impurities.[11] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8][12]
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe vial, combine equimolar amounts of the heterocyclic methyl ketone and the aromatic aldehyde in a minimal amount of a suitable solvent (e.g., ethanol) containing a base catalyst (e.g., 5% ethanolic NaOH).[7][9]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at a specific temperature (e.g., 80-100°C) and power (e.g., 50-210 W) for a short duration, typically ranging from 30 seconds to 5 minutes.[7][8][9]
-
Monitoring: The reaction progress can be monitored by TLC.[7]
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the product often crystallizes directly. The crystals can be collected by filtration, washed with cold ethanol, and dried.[7]
Data Presentation: Representative Heterocyclic this compound Analogues
The following table summarizes the synthesis and characterization data for a selection of heterocyclic this compound analogues.
| Analogue | Heterocyclic Ketone | Aromatic Aldehyde | Method | Reaction Time | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |
| 1 | 2-Acetylthiophene | 4-Chlorobenzaldehyde | Conventional | 12 h | 85 | 135-137 | 7.45 (d, 1H, H-α), 7.82 (d, 1H, H-β) |
| 2 | 2-Acetylfuran | 4-Methoxybenzaldehyde | Microwave | 2 min | 92 | 98-100 | 7.31 (d, 1H, H-α), 7.75 (d, 1H, H-β) |
| 3 | 2-Acetylpyridine | Benzaldehyde | Conventional | 24 h | 78 | 88-90 | 7.68 (d, 1H, H-α), 8.05 (d, 1H, H-β) |
| 4 | 3-Acetyl-2,5-dimethylthiophene | 4-Nitrobenzaldehyde | Microwave | 45 s | 88 | 155-157 | 7.58 (d, 1H, H-α), 7.91 (d, 1H, H-β) |
Biological Evaluation: Anticancer Activity
Heterocyclic this compound analogues are frequently evaluated for their potential as anticancer agents.[11][13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16][17]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]
-
Compound Treatment: Prepare various concentrations of the synthesized heterocyclic this compound analogues in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.[15] Include a negative control (cells with medium and DMSO) and a positive control (a known anticancer drug like doxorubicin (B1662922) or etoposide).[15][17]
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for another 4 hours.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the negative control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Signaling Pathway Modulation
Many biologically active chalcones exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in immune responses, inflammation, and cell survival.[1][9][19]
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[1][9][19]
Caption: The canonical NF-κB signaling pathway.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anjs.edu.iq [anjs.edu.iq]
- 17. Synthesis and In Vitro Cytotoxic Activity of Novel this compound-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Chalcones in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of chalcones in agricultural research, detailing their potential as eco-friendly alternatives to synthetic pesticides. The following sections outline their primary applications, present quantitative efficacy data, and provide detailed protocols for their evaluation.
Application Notes
Chalcones, a class of open-chain flavonoids, are gaining significant attention in agriculture due to their wide range of biological activities.[1][2][3][4] These natural compounds and their synthetic derivatives are being explored as fungicides, herbicides, insecticides, nematicides, and antiviral agents, offering a promising avenue for sustainable pest and weed management.[1][2][4][5] The push towards reducing chemical pesticide usage, as highlighted by initiatives like the European Green Deal 2030, further underscores the importance of research into alternatives like chalcones.[1][2][3][4][6]
The biological activity of chalcones is intrinsically linked to their chemical structure, particularly the substitution patterns on their two aromatic rings (A and B) and the presence of the α,β-unsaturated ketone moiety.[5][7] Modifications to this structure can enhance their potency and selectivity against specific agricultural targets.[2][5]
Fungicidal Applications
Chalcones have demonstrated significant antifungal properties against a variety of plant pathogens that cause substantial economic losses.[2][5] Their mechanism of action can involve the inhibition of crucial fungal enzymes, such as those involved in cell wall synthesis, leading to the disruption of fungal growth.[2][7]
Herbicidal and Plant Growth Regulatory Applications
The phytotoxic properties of chalcones make them potential candidates for the development of novel herbicides.[5][7] Some chalcones have been shown to inhibit the germination and growth of various weed species.[8][9] The mode of action for their herbicidal activity can include the inhibition of key enzymes in plant metabolic pathways, such as 4-coenzyme A ligase (4CL) involved in lignin (B12514952) biosynthesis, or phosphoenolpyruvate (B93156) carboxylase (PEPC) in C4 plants.[7]
Insecticidal and Antifeedant Applications
Both natural and synthetic chalcones exhibit insecticidal activity against a range of agricultural pests.[2] Structural modifications can influence their efficacy.[2] For instance, certain chalcone derivatives have shown significant mortality rates against pests like the Caribbean fruit fly (Anastrepha suspensa) and the diamondback moth (Plutella xylostella).[10][11]
Nematicidal Applications
Chalcones and their derivatives have also been investigated for their nematicidal activity against plant-parasitic nematodes, which are a major threat to agriculture.[6] Some this compound-like compounds have shown excellent efficacy against nematodes of the Meloidogyne genus.[6] The proposed mechanism of action includes the inhibition of enzymes like the P450 enzyme.[6][7]
Antiviral Applications
Research has also explored the potential of chalcones as antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[2] Specific structural features of chalcones can enhance their antiviral properties.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of various this compound derivatives in different agricultural applications.
Table 1: Fungicidal Activity of Chalcones
| This compound Derivative | Target Fungi | Efficacy | Reference |
| 2',4'-dihydroxy-3'-methoxythis compound & 2',4'-dihydroxythis compound | Phomopsis longicolla | Significant activity | [7] |
| 1,3-diphenyl-2-propen-1-one | Alternaria sp., Phomopsis longicolla, Fusarium proliferatum, Fusarium subglutinans | MIC: 62.5-125 µg/mL; MFC (Alternaria sp.): 125 µg/mL; MFC (P. longicolla): 250 µg/mL | [7] |
| This compound derivatives containing pyridazine | Rhizoctonia solani, Botrytis cinerea, Phomopsis sp., Colletotrichum acutatum, Botryosphaeria dothidea, Fusarium graminearum, Colletotrichum gloeosporioides, Sclerotinia sclerotiorum, Phytophthora capsici | Stronger activity than azoxystrobin | [5] |
| 2'-hydroxy-chalcone derivative 8a | Phytophthora infestans | EC50: 32.5 µg/mL | [12] |
| This compound derivatives containing thiophene (B33073) sulfonate (2l) | Xanthomonas axonopodis pv. citri (Xac) | EC50: 11.4 µg/mL | [13] |
Table 2: Herbicidal Activity of Chalcones
| This compound Derivative | Target Weed | Efficacy | Reference |
| (E)-2-(2-(3-Oxo-3-(thiophen-2-yl)prop-1-enyl)phenoxy)acetic acid (14f) | Chinese amaranth (B1665344) (Amaranthus tricolor), Barnyardgrass (Echinochloa crus-galli) | Complete inhibition of germination of Chinese amaranth at 1600 µM. | [8] |
| 3'-hydroxy-4-pyridyl-chalcone (HC-13) | Urochloa decumbens | 83% inhibition of root length at 1 x 10⁻³ mol L⁻¹ | [9] |
| 4'-hydroxy-3'-methoxythis compound | Lettuce, Urochloa decumbens | 66% inhibition of lettuce root length, 87% inhibition of U. decumbens growth. | [14] |
| 2,4'-dimethoxy-chalcone | Mimosa pudica, Senna obtusifolia | 58% and 48% inhibition of germination, respectively, at 1.1 x 10⁻³ mol L⁻¹ | [9] |
| Salsolol A, Salsolol B | Lemna paucicostata | IC50 values of 261 µM and 275 µM, respectively. | [7] |
Table 3: Insecticidal and Nematicidal Activity of Chalcones
| This compound Derivative | Target Pest/Nematode | Efficacy | Reference |
| 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea (2) | Caribbean fruit fly (Anastrepha suspensa) | 73% mortality at 100 µ g/fly after 24 h | [10] |
| Monochalcones with bromine and hydroxyl groups in ring A and N,N-dimethyl group in ring B | Spodoptera frugiperda | 40% and 60% larval mortality at 100 mg/g of diet | [7] |
| This compound-like compounds with 2-carbonyl thiophene | Meloidogyne spp. | LC50/72h: 3.20 mg/L (in vitro); 100% inhibition at 40 mg/L (in matrix) | [6][7] |
| (2E)-1-(4´-nitrophenyl)-3(2,4,5-trimethoxyphenyl) prop-2-en-1-one | Meloidogyne exigua | Stronger nematicidal activity than carbofuran | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing this compound derivatives.
Materials:
-
Substituted acetophenone (B1666503)
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst (e.g., piperidine)
-
Hydrochloric acid (HCl), 10% solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round bottom flask
-
Reflux condenser or ultrasonic bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in ethanol.
-
Catalyst Addition: While stirring, add a catalytic amount of NaOH (or another base) to the solution.[12][15]
-
Reaction:
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
-
Characterization: Characterize the synthesized this compound derivatives using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.[5][7][16]
Protocol 2: In Vitro Antifungal Assay (MIC and MBC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Potato Dextrose Agar (B569324) (PDA) or other suitable solid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent for chalcones
-
Positive control (commercial fungicide)
-
Negative control (medium with DMSO)
Procedure for MIC Determination:
-
Preparation of this compound Solutions: Prepare a stock solution of each this compound derivative in DMSO. Serially dilute the stock solution in the liquid medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial suspension in sterile saline or broth. Adjust the concentration to a predefined level (e.g., 10⁵ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive and negative controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible fungal growth.[17]
Procedure for MBC/MFC Determination:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto a fresh agar plate.[17]
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the this compound that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.[17]
Protocol 3: Herbicidal Activity Bioassay (Seed Germination and Seedling Growth)
This protocol is for assessing the phytotoxic effects of chalcones on weed species.
Materials:
-
Synthesized this compound derivatives
-
Seeds of target weed species (e.g., Amaranthus tricolor, Echinochloa crus-galli)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Acetone (B3395972) or DMSO as a solvent for chalcones
-
Growth chamber with controlled temperature and photoperiod
Procedure:
-
Preparation of Test Solutions: Dissolve the this compound derivatives in a minimal amount of acetone or DMSO and then dilute with distilled water to the desired test concentrations. Include a solvent control.
-
Bioassay Setup: Place a sheet of filter paper in each Petri dish. Add a specific volume of the test solution or control to moisten the filter paper.
-
Seed Plating: Place a predetermined number of weed seeds on the moistened filter paper in each Petri dish.
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod).[18]
-
Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:
-
Germination percentage.
-
Root length of the seedlings.
-
Shoot length of the seedlings.
-
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control.
Visualizations
Caption: Figure 1: Simplified biosynthesis pathway of chalcones in plants.
Caption: Figure 2: Overview of the diverse applications of chalcones in agriculture.
Caption: Figure 3: A generalized workflow for the screening of chalcones for agricultural applications.
Caption: Figure 4: Regulation of this compound synthase gene expression by light signaling pathways.[19]
References
- 1. Impact of this compound on Agriculture and Its Application: An Updated Review [imsear.searo.who.int]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. journalejmp.com [journalejmp.com]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture [mdpi.com]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Insecticidal effect of new synthesized this compound derivatives on Caribbean fruit fly, Anastrepha suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity evaluation and action mechanism of this compound derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. igsspublication.com [igsspublication.com]
- 17. benchchem.com [benchchem.com]
- 18. Allelopathic activity of synthetic this compound, its precursors and of related cetones and aldehydes - Advances in Weed Science [awsjournal.org]
- 19. UV and blue light signalling: pathways regulating this compound synthase gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Chalcone-Based Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of chalcone-based sensors for the detection of various metal ions. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone core, offer significant advantages as chemosensors due to their synthetic accessibility, structural versatility, and tunable photophysical properties.[1][2][3][4][5][6][7] Their ability to act as sensitive and selective colorimetric or fluorescent probes for metal ions makes them valuable tools in environmental monitoring, biological imaging, and pharmaceutical analysis.[1][3][8]
Principle of this compound-Based Metal Ion Sensing
The sensing mechanism of this compound-based sensors primarily relies on the interaction between the metal ion and specific functional groups on the this compound scaffold. This interaction perturbs the electronic properties of the molecule, leading to a discernible change in its absorption or emission spectrum.[1][2][5] Key mechanisms include:
-
Intramolecular Charge Transfer (ICT): Chalcones often possess electron-donating and electron-accepting groups, facilitating ICT. Metal ion coordination can enhance or inhibit this process, causing a shift in the absorption or fluorescence wavelength.[1][2][3]
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the this compound structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity ("turn-on" response).[3][6]
-
Photoinduced Electron Transfer (PET): In some designs, a fluorophore is linked to a receptor unit. In the free state, PET from the receptor to the fluorophore quenches the fluorescence. Upon metal ion binding, PET is inhibited, restoring fluorescence.[3]
The versatility of the this compound framework allows for the strategic incorporation of various binding moieties to achieve selectivity for specific metal ions.[1][4][6]
Quantitative Performance of this compound-Based Metal Ion Sensors
The following table summarizes the performance of selected this compound-based sensors for the detection of various metal ions. This data is crucial for selecting an appropriate sensor for a specific application based on the required sensitivity and selectivity.
| Sensor Name/Derivative | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Binding Ratio (Sensor:Ion) | Solvent System | Reference |
| DPP | Ni²⁺ | Colorimetric | 0.36 µM | 1:1 | Near-perfect water | [9] |
| SBOD | Mg²⁺, Cd²⁺ | Fluorescent (Turn-on) | 3.8 µM (Mg²⁺), 2.9 µM (Cd²⁺) | 1:1 | Not specified | [10] |
| Chemosensor A01 | Cu²⁺ | Colorimetric | 1.3 µM | Not specified | Semi-aqueous solution | [11] |
| Probe L | Cu²⁺ | Colorimetric | 27.8 nM | 1:1 | Not specified | [12] |
| Pyrazoline-based sensor 6 | Cu²⁺ | Fluorescent (Quenching) | 87 nM | Not specified | Not specified | [3] |
| This compound-1,2,3-triazole (ortho) | Co(II), Cu(II) | Fluorescent | 1.64 µM (Co(II)), 3.19 µM (Cu(II)) | 1:1 | Not specified | [13] |
| This compound-1,2,3-triazole (meta) | Co(II), Cu(II) | Fluorescent | 2.08 µM (Co(II)), 2.30 µM (Cu(II)) | 1:1 | Not specified | [13] |
| This compound-1,2,3-triazole (para) | Co(II), Cu(II) | Fluorescent | 1.81 µM (Co(II)), 1.17 µM (Cu(II)) | 1:1 | Not specified | [13] |
| Nitrogen-containing this compound 23 | Fe³⁺ | Fluorescent (Quenching) | Not specified | 2:1 | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based sensors and their application in metal ion detection.
Protocol for Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This is a general and widely used method for synthesizing the this compound backbone.[9]
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
Substituted acetophenone derivative
-
Substituted benzaldehyde derivative
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Crushed ice
-
Hydrochloric acid (HCl, optional for neutralization)
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, Buchner funnel)
Procedure:
-
Preparation of Reactants: In a flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in a minimal amount of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH dropwise. The concentration of the base is typically 10-20% (w/v).
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. If the solution is strongly basic, neutralize it with dilute HCl to facilitate precipitation.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual base and salts. Allow the product to air dry or dry it in a desiccator.
-
Purification: Purify the crude this compound derivative by recrystallization from a suitable solvent, typically ethanol.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[12][14]
Protocol for Metal Ion Detection using UV-Vis Spectroscopy
This protocol outlines the steps for evaluating the colorimetric sensing properties of a this compound derivative.
Workflow for UV-Vis Titration
Caption: Workflow for metal ion detection using UV-Vis spectroscopy.
Materials:
-
Synthesized this compound sensor
-
Salts of various metal ions (e.g., chlorides or nitrates)
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, methanol)
-
Buffer solution (if pH control is required)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound sensor (e.g., 1 mM) in a suitable organic solvent.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water or a buffer solution.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed volume of the solvent system (e.g., 2 mL of a DMSO/water mixture).
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial UV-Vis absorption spectrum of the free sensor. This will serve as the baseline.
-
Sequentially add small increments (e.g., 1-10 µL) of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the UV-Vis spectrum.
-
Continue this process until no further significant changes in the spectrum are observed.
-
-
Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the sensor. A significant colorimetric or spectral change should ideally be observed for only the target ion.[11]
-
Data Analysis:
-
Plot the absorbance at the new peak maximum against the concentration of the added metal ion.
-
From this plot, the limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.[9]
-
The binding stoichiometry can be determined using a Job's plot.
-
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol details the evaluation of the fluorometric sensing capabilities of a this compound derivative.
Signaling Pathways in Fluorescence Sensing
Caption: Common signaling pathways in this compound-based fluorescent sensors.
Materials:
-
Synthesized this compound sensor
-
Salts of various metal ions
-
Spectroscopic grade solvent
-
Buffer solution (if applicable)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the sensor and metal ions as described in Protocol 3.2.
-
Determining Excitation and Emission Wavelengths:
-
Prepare a dilute solution of the this compound sensor in the chosen solvent system.
-
Record the excitation spectrum while monitoring the emission at an estimated wavelength, and then record the emission spectrum while exciting at the determined maximum excitation wavelength (λ_ex).
-
-
Fluorescence Titration:
-
In a cuvette, place a fixed volume of the solvent and add the sensor stock solution to the desired final concentration.
-
Record the initial fluorescence emission spectrum by exciting at λ_ex.
-
Add incremental amounts of the target metal ion stock solution.
-
After each addition, mix, equilibrate, and record the emission spectrum.
-
Observe the changes in fluorescence intensity (quenching or enhancement).[15]
-
-
Selectivity and Competition Experiments:
-
Selectivity: Record the fluorescence response of the sensor to a wide range of different metal ions.
-
Competition: To a solution of the sensor and the target metal ion, add other potentially interfering metal ions to see if they disrupt the sensing process.[16]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the metal ion concentration.
-
Calculate the LOD as described in Protocol 3.2.
-
The association constant (K_a) can be determined by fitting the titration data to the Benesi-Hildebrand equation or through non-linear fitting analysis.[9][15]
-
Applications in Real Samples
To demonstrate the practical utility of a developed this compound sensor, it is essential to test its performance in real-world samples.
Protocol for Analysis of Environmental Water Samples:
-
Sample Collection: Collect water samples (e.g., tap water, river water) in clean containers.
-
Sample Preparation: Filter the water samples through a 0.45 µm filter to remove any particulate matter.
-
Spiking: Prepare several aliquots of the filtered water sample. Spike these aliquots with known concentrations of the target metal ion.
-
Analysis: Add the this compound sensor to both the unspiked and spiked water samples.
-
Measurement: Measure the colorimetric or fluorometric response using the appropriate spectrophotometer.
-
Quantification: Create a calibration curve using the spiked samples and determine the concentration of the metal ion in the original unspiked sample. The recovery percentage should be calculated to assess the accuracy of the sensor in the complex matrix.[11]
By following these protocols, researchers can systematically design, synthesize, and evaluate novel this compound-based sensors for the selective and sensitive detection of a wide array of metal ions, contributing to advancements in analytical chemistry, environmental science, and biomedical diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. A Review on Metal Ion Sensors Derived from this compound Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound-based derivatives for sensing applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A Review on Metal Ion Sensors Derived from this compound Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound-based derivatives for sensing applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Study and Biological Applications of Synthetic this compound-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A this compound-based fluorescent chemosensor for detecting Mg2+ and Cd2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A naked-eye colorimetric sensor based on this compound for the sequential recognition of copper(ii) and sulfide ions in semi-aqueous solution: spectroscopic and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of this compound-Based Derivative for Sensing Cu(Ⅱ) Ion [yyhx.ciac.jl.cn]
- 13. Selective metal ion recognition via positional isomers: fluorescent this compound-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. novaresearch.unl.pt [novaresearch.unl.pt]
- 16. A simple this compound-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoline scaffolds are a significant class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal and synthetic chemistry.[1][2] Their derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[3][4][5] One of the most common and efficient methods for synthesizing pyrazoline derivatives is through the cyclization of chalcones, which are α,β-unsaturated ketones.[6][7] This document provides detailed protocols and application notes for the synthesis of pyrazoline derivatives from chalcones, aimed at researchers and professionals in drug development.
Chalcones themselves are biologically active compounds and serve as versatile precursors for a variety of heterocyclic compounds.[8][9] The synthesis of pyrazolines from chalcones typically involves a two-step process: the Claisen-Schmidt condensation of an aldehyde and a ketone to form the chalcone, followed by a cyclocondensation reaction with a hydrazine (B178648) derivative.[6][10]
General Synthesis Pathway
The overall synthetic route from starting materials to pyrazoline derivatives can be visualized as a two-stage process. The first stage is the synthesis of the this compound intermediate, and the second is the formation of the pyrazoline ring.
Caption: General two-stage synthesis of pyrazoline derivatives from aryl aldehydes and ketones.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to yield a this compound.
Materials:
-
Substituted acetophenone (B1666503) (1 mmol)
-
Substituted benzaldehyde (B42025) (1 mmol)
-
Ethanol (B145695) (10-20 mL)
-
Aqueous Sodium Hydroxide (B78521) (NaOH, 30-50%) or Potassium Hydroxide (KOH) pellets
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask with stirring.[6][11]
-
To this solution, add a catalytic amount of aqueous NaOH or KOH pellets and continue stirring at room temperature.[6][12]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).[6]
-
Stir the reaction mixture for a period ranging from 30 minutes to 8 hours at room temperature, or until a precipitate forms.[6][11]
-
Once the reaction is complete, pour the mixture into ice-cold water.[6]
-
If a precipitate has not formed, neutralize the mixture with 1N HCl.[6]
-
Collect the solid product by filtration, wash it with water to remove excess base, and then with a small amount of cold ethanol.[11][12]
-
Dry the crude this compound and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol describes the cyclization of a this compound with hydrazine hydrate or a substituted hydrazine to form the pyrazoline ring. The reaction can be catalyzed by either acid or base.
Method A: Acid-Catalyzed Cyclization
Materials:
-
This compound (1 mmol)
-
Hydrazine hydrate (80-100%) or Phenylhydrazine (B124118) (1 mmol)
-
Ethanol or 1,4-Dioxane (B91453) (10-20 mL)
-
Glacial Acetic Acid or Sulfuric Acid (catalytic amount)
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the this compound (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[6][12][13]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[6][11]
-
Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[12][13]
-
Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[6][12]
-
Monitor the reaction progress using TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.[6][12]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[6]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[6]
Method B: Base-Catalyzed Cyclization
Materials:
-
This compound (0.25 mmol)
-
Hydrazine hydrate (1.25 mmol)
-
Ethanol (10 mL)
-
Aqueous Sodium Hydroxide (0.4%, 2.5 mL)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Combine the this compound (0.25 mmol), hydrazine hydrate (1.25 mmol), and aqueous sodium hydroxide (2.5 mL, 0.4%) in ethanol (10 mL) in a round-bottom flask.[11]
-
Reflux the mixture with stirring for 4 hours.[11]
-
Monitor the reaction using TLC.
-
After cooling, isolate the precipitate by filtration.
-
Wash the solid with ethanol and water until neutral, then dry to obtain the pyrazoline derivative.[11]
Data Presentation
The following tables summarize quantitative data from various literature sources for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives.
Table 1: Synthesis of this compound Derivatives
| Entry | Aryl Ketone | Aryl Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | p-hydroxy acetophenone | Substituted methoxy (B1213986) benzaldehyde | NaOH | 8 | - | [6] |
| 2 | Acetophenone | Benzaldehyde | KOH | 1 | - | [12] |
| 3 | Acetophenone | p-chloro benzaldehyde | KOH | 1 | - | [12] |
| 4 | 3,4,5-trimethoxyacetophenone | Various aromatic aldehydes | 50% NaOH | - | 47.8 - 88.4 | [8] |
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Entry | This compound Derivative | Reagent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid | 4 | - | [7] |
| 2 | Various chalcones | Hydrazine hydrate | Glacial Acetic Acid | 6 | - | [6] |
| 3 | Various chalcones | Phenylhydrazine hydrate | - | 4 | - | [6] |
| 4 | 1-(substituted)-3-(2-((4-chlorobenzyl)oxy)-5-(m-tolyldiazenyl)phenyl)prop-2-en-1-one | Hydrazine hydrate | - | - | - | [14] |
| 5 | Group 1 chalcones | Hydrazine, Acetic Acid | - | - | 50.8 - 82.4 | [8] |
| 6 | This compound derivatives | Phenylhydrazine, H₂SO₄ | Glacial Acetic Acid | 6 | - | [12] |
Table 3: Spectroscopic Data for a Representative Pyrazoline Derivative
Compound: 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol[6]
| Data Type | Characteristic Signals |
| ¹H NMR | δ 3.86 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 3.04 (dd, 1H, pyrazoline C₄-H), 3.45 (dd, 1H, pyrazoline C₄-H), 4.86 (dd, 1H, pyrazoline C₅-H), 6.42-8.02 (m, aromatic protons) |
| Yield | 75% |
Note: Spectroscopic data can vary significantly based on the specific substituents on the this compound and pyrazoline rings. Researchers should refer to the specific literature for detailed characterization of their synthesized compounds.[14][15][16]
Applications in Drug Development
Pyrazoline derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities.[2][3][4]
-
Anticancer Activity: Certain this compound-pyrazoline hybrids have shown potent cytotoxic activity against cancer cell lines, such as A549 human lung cancer cells.[10] Some derivatives act as inhibitors of specific kinases like B-Raf.[10]
-
Antimicrobial Activity: Pyrazoline derivatives have been investigated for their antibacterial and antifungal properties.[1]
-
Anti-inflammatory and Analgesic Activity: Many pyrazoline derivatives exhibit anti-inflammatory and analgesic effects.[5]
-
CNS Effects: Some pyrazolines have shown potential as cannabinoid CB1 receptor antagonists and may have applications in treating central nervous system disorders.[3]
The synthetic versatility of the this compound-to-pyrazoline pathway allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs.[1]
Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of pyrazoline derivatives.
Caption: A standard workflow from synthesis to biological evaluation of pyrazoline derivatives.
Conclusion
The synthesis of pyrazoline derivatives from chalcones is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocols provided herein, along with the summarized data, offer a solid foundation for researchers to explore this important class of heterocyclic compounds in their drug discovery and development endeavors. The straightforward nature of the synthesis allows for the generation of diverse chemical libraries, which are essential for modern medicinal chemistry research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. Synthesis and biological assessment of this compound and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Hybrid this compound-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. ijdra.com [ijdra.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for chalcone synthesis and characterization
An Application Note and Protocol for the Synthesis and Characterization of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of organic compounds belonging to the flavonoid family, which are abundantly found in various edible plants.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[2] Both naturally occurring and synthetic chalcones have garnered substantial interest in medicinal chemistry and drug development due to their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[2][3] The structural verification and characterization of these synthesized compounds are critical for understanding structure-activity relationships and for the development of novel therapeutic agents. Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][4]
This document provides detailed experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, subsequent purification techniques, and comprehensive characterization using modern spectroscopic methods.
I. Experimental Protocol: Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol details the synthesis of chalcones using a base-catalyzed Claisen-Schmidt condensation reaction.[2][5]
Materials and Reagents:
-
Substituted Acetophenone (e.g., acetophenone)
-
Substituted Benzaldehyde (B42025) (e.g., benzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[6]
-
Ethanol (B145695) (95%) or Isopropyl Alcohol[7][8]
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone (e.g., 1.0 mmol) and the corresponding substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.[2]
-
Catalyst Addition: While stirring the solution at room temperature (or cooled to 0°C in an ice bath), slowly add a 40-50% aqueous solution of NaOH or KOH (e.g., 1-2 mL) dropwise.[2][7] A change in color or the formation of a precipitate is often observed.
-
Reaction: Vigorously stir the reaction mixture. The reaction time can vary from 4 to 24 hours at room temperature.[2][7] The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approx. 100 mL).[2][6]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl or glacial acetic acid until the solution is neutral (pH ~7).[6] This step facilitates the precipitation of the crude this compound product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to remove excess base and other water-soluble impurities.[2]
-
Drying: Dry the crude this compound product in a desiccator or a vacuum oven at a low temperature.[2]
II. Purification Protocols
The crude this compound product often requires purification to remove unreacted starting materials and byproducts.
Protocol 1: Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[9]
-
Solvent Selection: Choose a suitable solvent. Ethanol (95%) is frequently effective for chalcones.[8][9] The ideal solvent should dissolve the this compound when hot but not at room temperature, while impurities remain soluble or insoluble at all temperatures.[9]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.[9]
Protocol 2: Purification by Column Chromatography
Column chromatography is used when recrystallization is ineffective, especially for oily products or complex mixtures.[9]
-
TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A common starting ratio is 3:1 or 9:1 hexane to ethyl acetate.[9] The desired this compound should have an Rf value of approximately 0.3-0.5.[9]
-
Column Packing: Prepare a silica (B1680970) gel column using the selected eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[9]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. Characterization Protocols
The identity and purity of the synthesized chalcones are confirmed using various spectroscopic techniques.[4]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[10]
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition and Analysis (¹H NMR):
-
Vinylic Protons: The α- and β-protons (Hα and Hβ) of the enone system appear as doublets. For the more stable trans-isomer, the coupling constant (J) is typically large, around 15-16 Hz.[11] Hα is usually found at a higher field (δ 7.15–8.23 ppm) than Hβ (δ 7.45–8.07 ppm).[11]
-
Aromatic Protons: Protons on the two aromatic rings typically resonate in the region of δ 6.9–8.1 ppm.[11]
-
Substituent Protons: Protons from substituent groups (e.g., -OCH₃, -CH₃) will appear in their characteristic chemical shift regions.
Data Acquisition and Analysis (¹³C NMR):
-
Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is characteristic and appears in the downfield region, typically between δ 186.6 and 196.8 ppm.[11]
-
Vinylic Carbons: The α- and β-carbons of the enone system give signals between δ 116.1-128.1 (Cα) and δ 136.9-145.4 (Cβ).[11]
-
Aromatic Carbons: Aromatic carbons will resonate in the typical range of δ 110-160 ppm.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[3]
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the solid this compound or analyze the sample as a thin film if it is an oil.
Data Analysis:
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the α,β-unsaturated ketone is observed in the range of 1600–1700 cm⁻¹.[11][12]
-
C=C Stretch: The stretching vibration of the vinylic C=C double bond appears in the region of 1581-1610 cm⁻¹.[13]
-
C-H Aromatic Stretch: Aromatic C-H stretching vibrations are typically seen in the range of 3040-3120 cm⁻¹.[11]
-
C-H Vinylic Stretch: The C-H stretch of the =C-H group is observed around 3010-3030 cm⁻¹.[11]
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound, confirming its elemental composition.[1]
Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14]
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the synthesized this compound.[1] Sodium adducts ([M+Na]⁺) at [M+23] are also common in ESI-MS.[14]
-
Fragmentation Pattern: The primary fragmentation pathways often involve the loss of the phenyl groups from either ring A or B, and the loss of a carbonyl group (CO).[11][15]
IV. Data Presentation
Quantitative data from synthesis and characterization should be organized for clarity and comparison.
Table 1: Synthesis Yields of this compound Using Different Methods
| Method | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Reflux | KOH | Ethanol | 4 | 9.2 | [5] |
| Grinding | KOH | None | 0.5 | 32.6 | [5] |
| Ultrasound | NaOH | Ethanol | 0.25 | >95 | [16] |
Table 2: Representative Spectroscopic Data for (E)-1,3-diphenyl-2-propen-1-one (Unsubstituted this compound)
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR | δ Hα (ppm) | ~7.5 (d, J ≈ 15.6 Hz) | [11] |
| δ Hβ (ppm) | ~7.8 (d, J ≈ 15.6 Hz) | [11] | |
| δ Aromatic (ppm) | 7.4 - 8.1 (m) | [11] | |
| ¹³C NMR | δ C=O (ppm) | ~190.4 | [16] |
| δ Cα (ppm) | ~122.1 | [16] | |
| δ Cβ (ppm) | ~144.7 | [16] | |
| IR | ν C=O (cm⁻¹) | ~1660 | [11] |
| ν C=C (cm⁻¹) | ~1600 | [11] | |
| MS (ESI) | m/z [M+H]⁺ | 209.09 | [1] |
V. Visualization of Workflows
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis via Claisen-Schmidt condensation and purification.
This compound Characterization Workflow
Caption: Workflow for the spectroscopic characterization of synthesized chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Privileged Scaffold this compound: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. jetir.org [jetir.org]
- 13. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Claisen-Schmidt condensation for chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the common causes?
Low or no yield in a Claisen-Schmidt condensation can stem from several factors, ranging from reagent quality and reaction conditions to the choice of catalyst. Key issues include:
-
Improper Catalyst Choice or Concentration: The selection and amount of the acid or base catalyst are critical. Common bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), while acids like hydrochloric acid (HCl) or Lewis acids can also be used.[1] The optimal catalyst concentration needs to be determined empirically for each specific set of reactants.
-
Poor Reagent Quality: Impurities in the starting materials, such as oxidized aldehyde (e.g., cinnamic acid from cinnamaldehyde), can inhibit the reaction.[2] It is also crucial to use anhydrous solvents, as water can deactivate moisture-sensitive bases like sodium hydride (NaH).[3]
-
Suboptimal Reaction Temperature: While many reactions proceed at room temperature, some may require heating.[4] However, excessively high temperatures can promote the formation of undesired by-products.[5]
-
Incorrect Stoichiometry: The molar ratio of the aldehyde to the ketone is a crucial parameter. An excess of the enolizable ketone is sometimes employed to ensure the complete consumption of the aldehyde.[2]
-
Poor Substrate Reactivity: The electronic and steric properties of the substituted benzaldehydes and acetophenones significantly impact the reaction rate and overall yield. Electron-withdrawing groups on the benzaldehyde (B42025) and electron-donating groups on the acetophenone (B1666503) generally favor the reaction.[1] Steric hindrance on the aromatic aldehyde can also slow down or prevent the reaction.[3]
-
Inefficient Mixing: In heterogeneous reactions, particularly in solvent-free methods, inefficient mixing can lead to incomplete reactions.[2]
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions occurring and how can I minimize them?
The formation of multiple products is a common issue in Claisen-Schmidt condensations, leading to complex reaction mixtures and difficult purification.[1] Common side reactions include:
-
Self-Condensation of the Ketone: If the ketone has two α-hydrogens, it can react with itself in an aldol (B89426) condensation, which is especially prevalent under strong basic conditions.[1] To minimize this, you can try slowly adding the aldehyde to the reaction mixture containing the ketone and catalyst.[5]
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo self-oxidation and reduction, forming the corresponding carboxylic acid and alcohol. This reduces the amount of aldehyde available for the desired condensation.[1] Using milder basic conditions or slowly adding the base can help suppress this side reaction.[3]
-
Michael Addition: The enolate can add to the newly formed this compound in a Michael addition reaction. Using a slight excess of the aldehyde or performing the reaction at a lower temperature can help minimize this.[6]
Q3: My this compound product is an oil and will not crystallize, or it is difficult to purify. What purification strategies can I employ?
Purification of chalcones can be challenging due to the presence of unreacted starting materials or side products.[6]
-
For Oily Products: If the this compound is an oil, it could be due to impurities or a low melting point. Purification by column chromatography is recommended to remove impurities. If the purified product remains an oil, it is likely due to its intrinsic physical properties, and the purified oil can be obtained by removing the solvent under reduced pressure.[7]
-
Recrystallization: Ethanol (B145695), particularly 95% ethanol, is a commonly used and effective solvent for recrystallizing chalcones.[7] The ideal solvent should dissolve the this compound when hot but not at room temperature, while impurities should remain soluble or insoluble at all temperatures.[7]
-
Column Chromatography: This is a versatile method for separating the desired this compound from starting materials and byproducts. A common eluent system for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of hexane (B92381) and ethyl acetate.[7] The ratio can be adjusted based on the polarity of the specific this compound.[7]
Q4: I am working with hydroxyl-substituted acetophenones and benzaldehydes, and the reaction is not working well. What could be the issue?
When working with hydroxyl-substituted reactants, especially under basic conditions, the acidic phenolic hydroxyl groups can be deprotonated.[8] This can interfere with the desired enolate formation on the acetophenone. In such cases, it is often necessary to protect the hydroxyl groups before carrying out the condensation reaction.[8] Alternatively, acid-catalyzed conditions might be a better choice.[8]
Troubleshooting Guide
Low or No Product Yield
| Problem | Possible Cause | Recommended Solution | Citation |
| No Reaction | Inactive base (e.g., NaH exposed to moisture). | Use fresh, properly stored base and ensure anhydrous reaction conditions. | [3] |
| Insufficiently strong base. | Switch to a stronger base like Lithium diisopropylamide (LDA) or Sodium ethoxide. | [3] | |
| Wet solvent or reagents. | Thoroughly dry solvents and reagents before use. | [3] | |
| Low Yield | Steric hindrance in reactants. | Consider a less sterically hindered aldehyde or ketone if possible. | [3] |
| Reversible reaction. | Ensure conditions favor the subsequent dehydration step, often by heating or using a catalyst that promotes water elimination. | [4] | |
| Inappropriate catalyst concentration. | Optimize the catalyst concentration experimentally. Excessively high base concentrations can promote side reactions. | [2] | |
| Suboptimal reaction temperature. | Experiment with different temperatures. Elevated temperatures can lead to by-products, while low temperatures may slow the reaction. | [2][5] | |
| Poor reagent quality. | Purify starting materials, for instance, by distilling aldehydes before use. | [2] |
Formation of Multiple Products
| Side Product | Cause | Recommended Solution | Citation |
| Self-condensation of Ketone | The ketone is highly enolizable and reacts with itself. | Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. Use a milder base or lower the reaction temperature. | [2][5] |
| Cannizzaro Reaction of Aldehyde | Occurs with aldehydes lacking α-hydrogens in the presence of a strong base. | Ensure the ketone is present to react. Use milder basic conditions or add the base slowly. | [3][5] |
| Michael Addition Product | The enolate adds to the newly formed this compound. | Use a slight excess of the aldehyde. Perform the reaction at a lower temperature. | [6] |
Quantitative Data on Reaction Conditions
Effect of Catalyst on this compound Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Citation |
| NaOH (20) | None (Grinding) | Room Temp | 5 | 98 | [9][10] |
| KOH (20) | None (Grinding) | Room Temp | 5 | 85 | [9][10] |
| NaOAc | None (Grinding) | Room Temp | - | Lower Yield | [9] |
| NH₄OAc | None (Grinding) | Room Temp | - | Lower Yield | [9] |
| NaOH (100) | None (Grinding) | Room Temp | 5 | 99 | [11] |
| NaOH (10) | None (Grinding) | Room Temp | 5 | 95 | [11] |
| p-TSA | None | 50-60 | - | High Yields | [12] |
Effect of Reaction Method on this compound Yield
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Citation |
| Conventional (Reflux) | KOH | Ethanol | 90°C | 5 hours | 9.2 | [8] |
| Grinding | KOH | None | Room Temp | - | 32.6 | [8] |
| Microwave Irradiation | NaOH | - | - | - | 85-92 | [13] |
| Conventional | NaOH | - | Room Temp | - | 65-90 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed this compound Synthesis in Ethanol
-
Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the this compound product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like 95% ethanol.[4][6]
Protocol 2: Solvent-Free Grinding Method for this compound Synthesis
-
Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and a solid catalyst such as NaOH (e.g., 20 mol%).
-
Grinding: Grind the mixture with a pestle for the specified time (typically 5-30 minutes). The reaction is often exothermic, and the mixture may become a paste or solidify.
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.[5]
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The ideal eluent should provide good separation of the desired this compound from impurities.
-
Column Packing: Prepare a silica (B1680970) gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[7]
Visualizations
Caption: Troubleshooting workflow for low yields in Claisen-Schmidt condensation.
Caption: Competing reaction pathways in a Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones?
A1: The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (specifically an acetophenone) that possesses α-hydrogens.[1][2] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the this compound.[3] While typically base-catalyzed, acid-catalyzed versions also exist.[2]
Q2: Why is a base, like NaOH or KOH, the preferred catalyst?
A2: Base catalysis is generally preferred because it efficiently generates the nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.[4] The selectivity of the Claisen-Schmidt reaction relies on the fact that aromatic aldehydes, like benzaldehyde (B42025), lack α-hydrogens and thus cannot form an enolate themselves.[5] This prevents self-condensation of the aldehyde, leading to higher yields of the desired this compound product.[6] Acidic conditions, conversely, can sometimes lead to side reactions and may not be as effective for generating the enol form of the ketone.[7]
Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding?
A3: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency. Solvent-free grinding, which involves physically grinding the solid reactants with a solid catalyst (e.g., NaOH), eliminates the need for hazardous organic solvents.[5][8] This technique frequently leads to shorter reaction times, simpler product isolation via filtration, and high product yields.[8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in this compound synthesis. The problem can often be traced back to issues with catalysts, reaction conditions, or reactant purity.
Q: My reaction yield is very low. What are the common causes and how can I fix it?
A: Several factors can contribute to poor yields. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities in the reactants or solvent. Ensure reagents are pure and dry, and consider using a fresh batch of catalyst.[5][10]
-
Suboptimal Temperature: While many this compound syntheses proceed at room temperature, some sterically hindered reactants may require gentle heating (e.g., 40-50 °C) to overcome the activation energy.[11][12] However, excessive heat can promote side reactions, so temperature control is crucial.[11]
-
Poor Solubility: If reactants, particularly the intermediate aldol adduct, are not fully dissolved, the reaction can be slow or incomplete. Consider adjusting the solvent system or increasing the solvent volume to ensure homogeneity.[13]
-
Reversibility: The initial aldol addition can be reversible. Driving the reaction forward often requires conditions that favor the subsequent dehydration step, such as heating.[5]
-
Product Precipitation: In some cases, the this compound product may be insoluble in the reaction medium and precipitate out, coating the reactants and halting the reaction. Vigorous stirring and ensuring adequate solvent volume can mitigate this.[5]
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low-yield this compound synthesis reactions.
Issue 2: Formation of Multiple Products / Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired this compound.
Q: My TLC shows multiple spots. What are the common side reactions and how can I improve selectivity?
A: Side product formation is often due to competing reaction pathways. Key strategies focus on controlling the reaction conditions and reactant stoichiometry.
-
Self-Condensation of Ketone: The ketone can react with itself (an aldol condensation) instead of with the aldehyde.
-
Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[1][5]
-
Solution: Use a milder base, lower the reaction temperature, or carefully control the stoichiometry to avoid a large excess of base.[5]
-
-
Michael Addition: The enolate of the ketone can perform a Michael 1,4-addition to the newly formed this compound product.[9] This is more common in certain solvents like ethanol (B145695).[14]
-
Solution: Use a slight excess of the aldehyde or perform the reaction at a lower temperature to disfavor this subsequent reaction.[9]
-
The following table summarizes the impact of various parameters on reaction yield, based on findings for Claisen-Schmidt condensations.
| Parameter | Condition | Yield (%) | Observations | Reference |
| Catalyst | NaOH (aq) | Varies | Standard, effective base. | [15] |
| KOH in EtOH | Good | Often used in alcoholic solutions. | [12] | |
| Ba(OH)₂ | Good | Can be effective, sometimes under grinding conditions. | [13] | |
| Nano-structured MgO | 80 - 98% | High yields under solvent-free conditions. | [16] | |
| Temperature | Room Temp | Varies | Sufficient for many reactions. | [9] |
| 40 - 50 °C | Good | Can increase rate for slower reactions. | [1][12] | |
| 80 °C (Solvent-free) | ~98% | Optimal for certain solvent-free methods. | [17] | |
| Solvent | Ethanol | 59% | Common solvent, but can promote Michael addition. | [14] |
| Water | 70% | Green solvent, can give good yields. | [14] | |
| Solvent-Free | 85 - 98% | Often gives the highest yields and shortest times. | [16][17] |
Issue 3: Product is an Oil or Gummy Solid and Fails to Crystallize
Difficulty in obtaining a crystalline product is a common purification challenge.
Q: My product is an oil or a gummy precipitate instead of a solid. What should I do?
A: This issue can arise from impurities or the intrinsic properties of the this compound itself.
-
Verify Purity: First, analyze the crude product by TLC. The presence of multiple spots suggests impurities are preventing crystallization.[18]
-
Attempt Column Chromatography: Purify the oil using column chromatography to remove unreacted starting materials and side products. Silica gel is a common stationary phase, with a hexane/ethyl acetate (B1210297) mixture often used as the eluent.[19][20]
-
Induce Crystallization: After purification, if the product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
-
Accept Oily Product: If the purified product remains an oil, it is likely due to its low melting point. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[18]
Key Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard procedure for this compound synthesis using a base catalyst in an ethanol solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (B1666503) (1.0 eq) and the aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[11][12]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of NaOH or KOH (~1.2 eq) dropwise.[5][12]
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50 °C for 1-12 hours.[1][12] Monitor the reaction's progress by TLC until the starting material is consumed.[13]
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude this compound.[11]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a small amount of cold ethanol.[5] The crude product can be further purified by recrystallization, typically from ethanol.[18][20]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol is a green and efficient alternative to solvent-based methods.[8][9]
-
Combine Reactants: In a mortar, combine the acetophenone derivative (1.0 eq), the benzaldehyde derivative (1.0 eq), and solid sodium hydroxide (B78521) (1.0 eq).[8][9]
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture may become a paste and change color.[9][20]
-
Work-up & Isolation: Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.[9]
-
Purification: Wash the solid product thoroughly with water to remove any remaining NaOH. The product is often of high purity, but can be recrystallized from 95% ethanol if needed.[8][9]
The following diagram outlines the typical workflow for this compound synthesis, from reaction setup to final product characterization.
Caption: General workflow for the synthesis and purification of chalcones.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jchemrev.com [jchemrev.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jetir.org [jetir.org]
chalcone synthesis side reactions and byproducts
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during chalcone synthesis via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors ranging from reaction conditions to substrate reactivity.
-
Improper Catalyst Choice or Concentration: The selection and amount of the catalyst are critical. Strong bases like NaOH and KOH are common, but the optimal concentration must be determined for each specific reaction to avoid promoting side reactions.[1]
-
Inadequate Temperature or Time: Some reactions may require heating to proceed efficiently, while others need cooling to prevent byproduct formation.[2] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time and temperature.[2]
-
Presence of Water: Ensure all glassware is thoroughly dried, as water can sometimes inhibit the reaction, especially with certain catalysts.[2]
-
Poor Substrate Reactivity: The electronic properties of your starting materials can significantly impact the reaction. Electron-withdrawing groups on the benzaldehyde (B42025) and electron-donating groups on the acetophenone (B1666503) generally favor the reaction.[1]
-
Difficult Purification: Product loss during purification steps like recrystallization can significantly lower the isolated yield.[1]
Q2: My TLC shows multiple spots, indicating byproducts. What are the likely side reactions?
A2: The formation of multiple byproducts is a common issue. The primary side reactions in a base-catalyzed Claisen-Schmidt condensation are the Michael addition, the Cannizzaro reaction, and self-condensation of the ketone.[3]
| Side Reaction | Description | Visual Cue / Consequence |
| Michael Addition | The enolate of the starting ketone attacks the newly formed this compound (which is an α,β-unsaturated ketone), leading to a 1,5-dicarbonyl compound.[3][4] | Formation of a higher molecular weight byproduct, often difficult to separate from the desired this compound. Can lead to oily products.[3] |
| Cannizzaro Reaction | An aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) undergoes self-oxidation and reduction in the presence of a strong base. This produces the corresponding carboxylic acid and alcohol.[1][5] | Reduces the available aldehyde for the main reaction, lowering the this compound yield. Formation of a white precipitate (the carboxylate salt) may be observed.[1] |
| Self-Condensation | The ketone starting material (e.g., acetophenone) reacts with itself in an aldol (B89426) condensation. This is more likely with strong bases and if the ketone has two α-hydrogens.[1] | Consumes the ketone, reducing the overall yield of the desired this compound. Can lead to a complex mixture of products. |
| Polymerization | Under harsh conditions (high base concentration or high temperature), reactants or the this compound product can polymerize.[1] | Formation of a viscous, intractable, or resinous material that is difficult to characterize and purify.[1][6] |
Q3: How can I prevent the Michael addition side reaction?
A3: The Michael addition is one of the most common side reactions.[2] Here are several strategies to minimize it:
-
Control Stoichiometry: Use a slight excess of the aldehyde. This ensures the ketone enolate is more likely to react with the abundant aldehyde rather than the this compound product.[3][7]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, such as in an ice bath, can slow the rate of the Michael addition more than the desired condensation.[3]
-
Optimize Catalyst Concentration: Use the minimum amount of base necessary to catalyze the reaction effectively. Overly high concentrations can promote the Michael addition.[3]
-
Solvent Choice: The choice of solvent can influence side reactions. For instance, some studies have shown that conducting the reaction in water can suppress the formation of the Michael adduct compared to ethanol (B145695).[8]
Q4: I suspect a Cannizzaro reaction is consuming my aldehyde. How can I avoid it?
A4: The Cannizzaro reaction is a competing pathway for aldehydes without α-hydrogens, especially under strong basic conditions.[1][9]
-
Reduce Base Concentration: High concentrations of a strong base favor the Cannizzaro reaction.[1] Titrate the amount of base to find the optimal concentration for this compound formation.
-
Lower Reaction Temperature: Like many side reactions, the Cannizzaro reaction can be suppressed by running the synthesis at a lower temperature.[1][10]
-
Use a Sacrificial Aldehyde: In a "crossed" Cannizzaro reaction, an inexpensive and highly reactive aldehyde like formaldehyde (B43269) can be used as a sacrificial reductant, preserving your more valuable aldehyde.[5]
Q5: My product is an oil or a resinous material and will not crystallize. What should I do?
A5: The formation of oils or resins often indicates the presence of impurities or polymerization.[3][6]
-
Check for Impurities: The presence of oily byproducts, such as Michael adducts, can inhibit the crystallization of the desired this compound.[3] Analyze your product by TLC to assess its purity.[6]
-
Purification is Key: If impurities are present, purification by column chromatography is the recommended method to isolate the desired product from oily side products.[3][11]
-
Induce Crystallization: If the purified product is still an oil, it may have a low melting point. Try inducing crystallization by scratching the inside of the flask with a glass rod or by "seeding" with a small crystal of the pure product.[3] Trituration (grinding the oil with a non-solvent like ether) can also sometimes promote solidification.[6]
-
Modify Reaction Conditions: To prevent this in future reactions, consider reducing the reaction temperature and/or the concentration of the base, as harsh conditions can lead to polymerization.[3]
Data Presentation: Effect of Reaction Conditions
The yield of this compound and the distribution of byproducts are highly dependent on the reaction parameters. The following tables summarize how different catalysts and solvents can affect the outcome.
Table 1: Effect of Catalyst on this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| NaOH | Ethanol | Room Temp | 24 | 59% | Michael adduct also observed as a byproduct.[8] |
| KOH | Ethanol | 40 | Varies | 88-94% | Generally provides high yields.[12] |
| Ba(OH)₂ | Ethanol | 50 | 12-15 | 88-98% | Effective catalyst, often resulting in high yields.[12][13] |
| NaOH (solid) | Solvent-free | Room Temp | 10 min | 76-86% | Green chemistry approach; grinding method.[14] |
| LDH/rGO | Acetonitrile | 40 | 4 | High | High selectivity towards trans-chalcone with minimal byproducts.[4] |
Table 2: Effect of Solvent on this compound Synthesis (NaOH catalyst)
| Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | Michael Adduct Yield (%) |
| Ethanol | Room Temp | 24 | 59% | Observed |
| Water | Room Temp | 24 | 70% | Not Formed |
| Methanol | Room Temp | 4 | - | - |
| Toluene | 40 | 4 | Moderate | Observed |
| Acetonitrile | 40 | 4 | High | Not Formed |
Experimental Protocols
Protocol 1: General Synthesis of this compound using NaOH in Ethanol
This protocol is a standard method for Claisen-Schmidt condensation.
-
Dissolve Reactants: In a round-bottom flask, dissolve the benzaldehyde derivative (3.23 mmol) and the acetophenone derivative (3.26 mmol) in 7 mL of ethanol.[15]
-
Add Catalyst: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3 mL of a 40% w/v solution).[10]
-
Reaction: Continue stirring the reaction mixture. The progress can be monitored by TLC.[2] The reaction may take anywhere from 1 to 24 hours, and a precipitate often forms.[16]
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~40 g).[17]
-
Neutralization: Acidify the mixture with dilute HCl until the pH is neutral to precipitate the product fully.[17]
-
Filtration: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[10][17]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the pure this compound.[2]
Protocol 2: Purification by Column Chromatography
This method is used when recrystallization is insufficient to remove byproducts, especially oily ones.[11]
-
TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The ideal system should give the this compound an Rf value of approximately 0.3-0.5.[11]
-
Prepare Column: Pack a glass column with silica (B1680970) gel using the chosen eluent.
-
Load Sample: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis and Evaluation of Novel Hydroxyl Substituted this compound Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Purity of Synthetic Chalcones
Welcome to the technical support center for the synthesis and purification of chalcones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chalcones, with a focus on improving their purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
A1: The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][3]
Q2: What are the typical starting materials and catalysts used in chalcone synthesis?
A2: The synthesis typically utilizes a substituted or unsubstituted acetophenone and a substituted or unsubstituted benzaldehyde as the primary reactants.[1] Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH), often in an alcoholic solvent like ethanol (B145695) or an ethanol/water mixture.[1][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of the Claisen-Schmidt condensation.[1] It can be used to observe the consumption of starting materials and the formation of the this compound product.[4] A common eluent system for TLC analysis of chalcones is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted based on the polarity of the specific this compound.[5] Visualization is typically achieved under UV light at 254 nm.[5]
Q4: My synthesized this compound is an oil and won't crystallize. What should I do?
A4: If your this compound is an oil, it may be due to impurities or its low melting point. First, try to purify the oil using column chromatography to remove any impurities. If the purified product is still an oil, it is likely due to its intrinsic physical properties. In such cases, the purified oil can be obtained by removing the solvent under reduced pressure.[6]
Q5: What are the key "green chemistry" methods for this compound synthesis?
A5: Green chemistry approaches for this compound synthesis aim to reduce environmental impact. Two common methods are:
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents by grinding the reactants with a solid catalyst (like NaOH) in a mortar and pestle. This often leads to shorter reaction times and simpler product isolation.[3][7]
-
Microwave Irradiation: This technique can dramatically shorten reaction times compared to conventional heating methods.[3][8]
Troubleshooting Guide
This section addresses common issues that can lead to low purity in synthetic chalcones and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst. | Use a fresh, appropriate amount of catalyst. For moisture-sensitive bases like NaH, ensure anhydrous conditions.[9] |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., 40-50°C) and monitor the progress, but be cautious of side reactions at higher temperatures.[10] | |
| Poor solubility of reactants. | Ensure reactants are fully dissolved in a suitable solvent, like ethanol.[10] | |
| Reversible reaction. | Ensure conditions favor the dehydration step, often by heating, to drive the reaction to completion.[3] | |
| Final Product is an Oily Residue | Presence of unreacted starting materials. | Optimize reaction conditions to ensure complete consumption of starting materials. Purify the crude product using column chromatography.[1] |
| Excess starting material used. | Use an equimolar ratio of reactants to avoid contamination of the final product. | |
| Low and Broad Melting Point of Purified Product | Presence of impurities. | A low and broad melting point indicates the presence of impurities.[1] Further purification by recrystallization or column chromatography is necessary. |
| Multiple Spots on TLC Analysis | Formation of side products. | Optimize reaction conditions to minimize side reactions. This can include adjusting temperature, catalyst concentration, and the order of reagent addition.[11][12] |
| Incomplete separation during purification. | If using column chromatography, adjust the polarity of the eluent to improve separation. A second purification step may be required.[6] |
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones using a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone in ethanol.
-
To this solution, add the substituted benzaldehyde.
-
Slowly add the NaOH solution to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[11]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[11]
-
Acidify the mixture with dilute HCl to precipitate the crude this compound.[11]
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry.[3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Chalcones by Recrystallization
This protocol outlines the general steps for purifying a solid crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., 95% ethanol)[14]
-
Activated charcoal (optional)
-
Heating apparatus (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent with heating. An ideal solvent will dissolve the compound when hot but not at room temperature, allowing for crystal formation upon cooling.[6] 95% ethanol is a commonly used solvent for recrystallizing chalcones.[14]
-
Dissolve the crude this compound in the minimum amount of the hot solvent in a larger flask.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[6]
Protocol 3: Purification of Chalcones by Column Chromatography
This protocol describes the purification of a crude this compound mixture using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)[5]
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system. The ideal eluent should provide good separation of the desired this compound from impurities, with the this compound having an Rf value of approximately 0.25-0.35.[15]
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.[6]
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Visualizations
Caption: General workflow for the synthesis and purification of chalcones.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. wjpls.org [wjpls.org]
- 14. jetir.org [jetir.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Chalcone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with chalcone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical structure of a this compound?
A1: Chalcones are a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one scaffold. This structure consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system. The trans isomer is generally more thermodynamically stable and is the predominant configuration.[1][2]
Q2: What are the common biological activities associated with this compound derivatives?
A2: this compound derivatives exhibit a wide range of pharmacological properties, including but not limited to:
Q3: How can the biological activity of this compound derivatives be enhanced?
A3: Enhancing the biological activity of this compound derivatives often involves synthetic modifications to their basic structure. Key strategies include:
-
Substitution on Aromatic Rings: Introducing various substituents (e.g., hydroxyl, methoxy, halogens) on Ring A and Ring B can significantly modulate activity. The position and nature of these substituents are critical for the structure-activity relationship (SAR).[11]
-
Heterocyclic Analogues: Replacing one or both aromatic rings with heterocyclic rings can lead to novel compounds with improved potency and selectivity.
-
Conformational Restraints: Modifying the linker between the two rings to restrict conformational flexibility can sometimes lead to increased activity, although in some cases it may decrease it.[11]
Troubleshooting Guides
Synthesis and Optimization
Issue 1: Low yield during Claisen-Schmidt condensation.
Possible Causes & Solutions:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial. While KOH is common, other catalysts like NaOH or acid catalysts (e.g., BF3-Et2O) might be more effective depending on the specific reactants.[2][9] Electron-donating groups on the aldehyde may favor acid catalysis, while electron-withdrawing groups often favor base catalysis.[2]
-
Reaction Conditions: Optimization of reaction time, temperature, and solvent is critical. While traditional methods may involve refluxing for several hours, alternative methods like microwave irradiation or grinding can significantly reduce reaction time and improve yields.[12][13]
-
Side Reactions: The presence of reactive functional groups, such as unprotected phenols in basic conditions, can lead to side reactions and reduced yields.[14] Protection of such groups may be necessary.
Issue 2: Difficulty in product purification.
Possible Causes & Solutions:
-
Complex Reaction Mixture: If the reaction does not go to completion or produces significant byproducts, purification by recrystallization or column chromatography can be challenging. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Poor Crystallization: Some this compound derivatives may be oils or have poor crystallization properties. Trying different solvents or solvent mixtures for recrystallization can be helpful. If recrystallization fails, column chromatography is the alternative.
-
Removal of Triphenylphosphine (B44618) Oxide (in Wittig reactions): When using a Wittig reaction for synthesis, separating the this compound product from the triphenylphosphine oxide byproduct can be difficult. An improved procedure involves filtering the crude product through a silica (B1680970) gel plug.[15]
Biological Activity Assays
Issue 3: Inconsistent results in anticancer assays.
Possible Causes & Solutions:
-
Compound Solubility: Poor solubility of the this compound derivative in the assay medium can lead to inaccurate and non-reproducible results. The use of a suitable co-solvent (like DMSO) at a non-toxic concentration is important.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the same compound. It is advisable to test the derivatives on a panel of different cancer cell lines to get a broader understanding of their activity.
-
Assay-Specific Issues: The choice of assay (e.g., MTT, SRB, apoptosis assays) can influence the outcome. It is recommended to use multiple assays to confirm the antiproliferative and cytotoxic effects.
Data Presentation
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | HCT116 | 4.1 | [4] |
| This compound Derivative 16 | HCT116 | < 0.09 | [3] |
| This compound Derivative 17 | HCT116 | < 0.09 | [3] |
| This compound Derivative 19 | HCT116 | 0.12 | [3] |
| This compound Derivative 20 | HCT116 | 0.10 | [3] |
Table 2: Antiviral Activity of Selected this compound Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | EC50 (µg/mL) | Reference |
| Compound 5d (purine derivative) | 65.8 | [8] |
| Compound 2e (thiophene sulfonate derivative) | 44.3 | [16] |
| Ribavirin (Standard) | 154.3 | [8] |
| Ningnanmycin (Standard) | 120.6 | [16] |
Experimental Protocols
General Procedure for this compound Synthesis via Claisen-Schmidt Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve an appropriate aromatic aldehyde (1 mmol) and an acetophenone (B1666503) derivative (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.
-
Catalyst Addition: While stirring, add a catalytic amount of a base (e.g., 40% aqueous KOH solution, a few drops) or an acid.[17][18]
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction using TLC. Reaction times can vary from a few hours to 24 hours.[13]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, acidify the mixture with dilute HCl to precipitate the product.
-
Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.[1][5]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.[4]
References
- 1. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New this compound derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]
- 16. Biological activity evaluation and action mechanism of this compound derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scienceopen.com [scienceopen.com]
- 18. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chalcone Solubility in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor chalcone solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many chalcones poorly soluble in aqueous solutions?
A1: The primary reason for the low aqueous solubility of many chalcones is their chemical structure. Chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structure is predominantly hydrophobic (lipophilic), making it difficult to dissolve in polar, aqueous environments like cell culture media and assay buffers.[1]
Q2: What are the initial signs of a solubility problem in my experiment?
A2: You may be facing a solubility issue if you observe any of the following:
-
Precipitation: A visible precipitate or cloudiness forms when you dilute your this compound stock solution (typically in DMSO) into your aqueous assay medium.
-
Inconsistent Results: High variability or poor reproducibility between replicate wells or experiments can be a major indicator of incomplete solubilization.[2]
-
Adsorption to Plastics: Hydrophobic compounds can stick to plastic labware (e.g., microplates, pipette tips), reducing the effective concentration of the this compound delivered to the cells.[2]
-
Assay Interference: Undissolved particles can interfere with readout methods, especially in colorimetric or fluorometric assays like the MTT assay.[2]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like chalcones for in vitro testing.[2] It is a powerful solvent that is miscible with water. However, it's crucial to keep the final concentration of DMSO in your assay low, as it can be toxic to cells.[2]
Q4: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[2][3] Many researchers aim for a concentration of 0.1% or lower.[4][5] The tolerance to DMSO is cell-line specific, so it is highly recommended to run a vehicle control (medium with the same final DMSO concentration but without the this compound) to assess its effect on your specific cells.[6]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous media. | The this compound's solubility limit in the final medium has been exceeded. | 1. Decrease Final Concentration: Perform a serial dilution to test lower final concentrations. 2. Modify Dilution Protocol: Gently warm the assay medium to 37°C before adding the stock solution. Add the stock solution dropwise while vortexing to facilitate mixing.[7] 3. Use a Formulation Strategy: Employ solubilizing agents like cyclodextrins or formulate the this compound into a nanoemulsion.[8] |
| Results are highly variable and not reproducible. | Incomplete dissolution of the this compound, leading to inconsistent concentrations in assay wells. Adsorption of the compound to plasticware. | 1. Ensure Complete Dissolution: Visually confirm your stock solution is clear. Prepare working dilutions immediately before use and mix thoroughly.[2] 2. Mitigate Adsorption: Use low-adhesion plasticware. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA).[2] |
| I observe a precipitate in my cell culture wells after 24-48 hours. | The this compound is "crashing out" of solution over time. It may also be interacting with components in the culture medium (e.g., proteins in serum). | 1. Test Media Interaction: Incubate the this compound in the complete medium without cells and observe for precipitation over time. If this occurs, consider using a serum-free medium for the treatment period.[2] 2. Use a More Stable Formulation: Encapsulation techniques like nanoparticle or cyclodextrin (B1172386) formulations can improve stability in aqueous environments over longer incubation times. |
| My this compound is colored and is interfering with my MTT/XTT assay. | The this compound itself absorbs light at the same wavelength as the formazan (B1609692) product. | 1. Aspirate Before Reading: After the treatment period, carefully aspirate the medium containing the this compound before adding the MTT reagent.[2] 2. Run a Blank Control: Always include control wells with the this compound in the medium but without cells to measure its background absorbance. Subtract this value from your experimental readings. |
Solubility Enhancement Strategies & Data
Several formulation strategies can significantly improve the aqueous solubility of chalcones. The choice of method depends on the specific this compound and the requirements of the biological assay.
Data Presentation: Solubility of Specific Chalcones
The following tables summarize quantitative data on the solubility of select chalcones in different solvents and formulations.
Table 1: Solubility of Butein (C₁₅H₁₂O₅)
| Solvent/System | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| DMSO | ≥ 13.6 mg/mL (≥ 50 mM) | [2][9] |
| Ethanol | ≥ 8.86 mg/mL (≥ 32.5 mM) | [2][9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (~1.8 mM) | [10] |
Table 2: Solubility of Licothis compound A (C₂₁H₂₂O₄)
| Solvent/System | Solubility | Reference(s) |
| Aqueous Solution (unformulated) | 136.1 µg/mL | [11] |
| Hollow Gold Nanoparticle Formulation | 488.9 µg/mL | [11] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~15 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [3] |
Table 3: Solubility Enhancement of a this compound Derivative with Nanoemulsions
| Formulation | Minimum Inhibitory Concentration (MIC) against C. albicans | Reference(s) |
| Free this compound (DB4OCH3) | 312 µg/mL | [12] |
| Nanoemulsion-encapsulated this compound | 8.75 µg/mL | [12] |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This method, based on the Higuchi-Connors procedure, determines the ability of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to enhance the solubility of a this compound.
Materials:
-
This compound of interest
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS) or relevant aqueous buffer
-
Conical tubes or vials
-
Orbital shaker or rotator
-
Spectrophotometer or HPLC system
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen buffer.
-
Add an excess amount of the this compound powder to each cyclodextrin solution. Ensure that a solid excess is visible at the bottom of each tube.
-
Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the undissolved material settle.
-
Carefully withdraw an aliquot from the supernatant of each tube and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer.
-
Quantify the concentration of the dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the this compound's λmax or HPLC).
-
Plot the total concentration of the dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram.
-
Analyze the diagram. A linear plot (AL-type) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc) of the complex.
Protocol 2: Preparation of this compound-Loaded Nanoemulsion by Ultrasound
This protocol describes a method for encapsulating a this compound into a stable oil-in-water nanoemulsion.
Materials:
-
This compound of interest
-
Lipid/Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Lecithin)
-
Co-surfactant (e.g., Polysorbate 80)
-
Aqueous phase (e.g., PBS buffer)
-
Probe sonicator
-
Magnetic stirrer with heating
-
Methanol (for analysis)
-
Ultrafiltration/centrifugation devices (e.g., 100 kDa MWCO)
Procedure:
-
Prepare the Oil Phase: Dissolve the this compound (e.g., 0.5 mg/mL final concentration) and the surfactant (e.g., Lecithin, 10 mg/mL) in the chosen lipid/oil (e.g., 20 mg/mL). Heat the mixture to 60-70°C with stirring until a clear, homogenous solution is formed.
-
Prepare the Aqueous Phase: Dissolve the co-surfactant (e.g., Polysorbate 80) in the PBS buffer. Heat this solution to the same temperature as the oil phase (60-70°C).
-
Form the Pre-emulsion: While stirring the oil phase, slowly add the heated aqueous phase. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
Sonication: Place the pre-emulsion in an ice bath to keep it cool. Insert the probe of the sonicator into the mixture. Sonicate at high power (e.g., 70% amplitude) for 3-5 minutes. This process breaks down the large droplets into the nano-scale.[8]
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
-
Characterization (Optional but Recommended):
-
Particle Size & Zeta Potential: Analyze the droplet size, polydispersity index (PDI), and surface charge using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency: To determine the amount of encapsulated this compound, separate the free, unencapsulated drug from the nanoemulsion using an ultrafiltration/centrifugation device. Quantify the amount of free this compound in the filtrate using HPLC. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Visualizing Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a logical decision-making process for a researcher encountering this compound solubility issues.
Caption: A decision tree for troubleshooting this compound solubility issues.
Mechanism: Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic this compound, enhancing its apparent water solubility.
Caption: Encapsulation of a this compound by a cyclodextrin molecule.
Signaling Pathway: Xanthohumol Inhibition of NF-κB
Xanthohumol, a this compound found in hops, has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the key steps in this process.
Caption: Xanthohumol inhibits the NF-κB pathway by blocking IKK activation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Nanoemulsions containing a synthetic this compound as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. In vitro and in vivo Effects of Free and Chalcones-Loaded Nanoemulsions: Insights and Challenges in Targeted Cancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butein | PDE Inhibitor | SIRT1 Activator | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A green and facile preparation approach, licothis compound A capped on hollow gold nanoparticles, for improving the solubility and dissolution of anticancer natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Microwave-Assisted Chalcone Synthesis
Welcome to the technical support center for microwave-assisted chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental parameters.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of chalcones using microwave irradiation.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in microwave-assisted this compound synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. While conventional methods often use strong bases like NaOH or KOH in alcoholic solvents, microwave-assisted synthesis can often benefit from different conditions. Green chemistry approaches, such as solvent-free grinding or the use of solid catalysts, have been shown to improve yields.[1]
-
Incomplete Reactions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider incrementally increasing the irradiation time or the temperature.
-
Side Reactions: The formation of byproducts can significantly consume your starting materials. Common side reactions include the Cannizzaro reaction of the aromatic aldehyde and self-condensation of the ketone.[1] Adjusting the stoichiometry of your reactants or changing the catalyst can help minimize these.
-
Catalyst Choice: The catalyst plays a pivotal role. While bases like NaOH and KOH are common, other catalysts like iodine impregnated on neutral alumina (B75360) have been reported to give excellent yields (79-95%) in very short reaction times (less than 2 minutes) under solvent-free microwave conditions.[2] Other catalysts employed in microwave synthesis of chalcones include CaO, anhydrous K2CO3, ZnCl2, and Ba(OH)2.[3]
-
Microwave Power and Temperature: Ensure your microwave reactor is properly calibrated. The reaction temperature should be optimized. For example, one study found that for the condensation of 4'-hydroxyacetophenone (B195518) and 4-hydroxybenzaldehyde, 80 seconds of microwave irradiation at 60°C and 120 W gave the best yield (94%).[2]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: Multiple spots on a TLC plate indicate a mixture of products, which could include unreacted starting materials and various side products.
-
Common Side Products: In a Claisen-Schmidt condensation, which is the basis for this compound synthesis, common side products can include self-condensation products of the ketone or aldehyde, and products from Cannizzaro reactions.[1]
-
Minimization Strategies:
-
Optimize Stoichiometry: Ensure an equimolar ratio of the aldehyde and ketone. An excess of one reactant can lead to self-condensation.
-
Catalyst Selection: The choice of catalyst can influence the formation of side products. For instance, using a solid-supported catalyst might offer better selectivity.
-
Reaction Time and Temperature: Over-exposure to microwave irradiation or excessively high temperatures can lead to degradation and the formation of byproducts. Carefully titrate the reaction time and temperature to find the optimal conditions for your specific substrates.
-
Purification: If side products are unavoidable, effective purification is key. Column chromatography using a silica (B1680970) gel stationary phase with a mobile phase of hexanes and ethyl acetate (B1210297) is a common and effective method for purifying chalcones.[1]
-
Q3: The reaction time is too long. How can I speed up the synthesis?
A3: One of the primary advantages of microwave-assisted synthesis is the dramatic reduction in reaction time compared to conventional methods (from hours to minutes or even seconds).[4][5] If your reaction is still slow, consider the following:
-
Microwave Power: Increasing the microwave power will increase the rate of heating and can accelerate the reaction. However, be cautious as this can also lead to side product formation if not carefully controlled.
-
Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric constant) affects heating efficiency. Polar solvents like ethanol, methanol, and DMF are often used in microwave synthesis.[4] In some cases, solvent-free conditions can lead to very rapid reactions.[2][6]
-
Catalyst Activity: Ensure your catalyst is active. If using a solid catalyst, ensure it has been properly prepared and stored. For base catalysts like NaOH or KOH, use freshly prepared solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for chalcones over conventional heating methods?
A1: Microwave-assisted organic synthesis offers several significant advantages over traditional heating methods for this compound synthesis:[4][5]
-
Reduced Reaction Time: Reactions that take hours to complete with conventional heating can often be finished in minutes or even seconds under microwave irradiation.[4][5][7]
-
Higher Yields: Microwave synthesis frequently leads to higher product yields due to more efficient and uniform heating, which can minimize the formation of side products.[4][8]
-
Increased Purity: The reduction in side reactions often results in a cleaner crude product, simplifying purification.[4]
-
Greener Chemistry: This method often requires less solvent or can even be performed under solvent-free conditions, making it a more environmentally friendly approach.[1][4]
Q2: How do I select the appropriate solvent for my microwave-assisted this compound synthesis?
A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents with a high dielectric constant, such as ethanol, methanol, and DMF, are effective at absorbing microwave energy and heating the reaction mixture rapidly.[4] However, solvent-free conditions have also proven to be highly effective and offer a greener alternative.[2][6] The optimal solvent will depend on the specific reactants and catalyst being used.
Q3: What catalysts are commonly used in microwave-assisted this compound synthesis?
A3: A variety of catalysts can be used, ranging from common bases to solid-supported reagents:
-
Bases: Aqueous solutions of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective catalysts.[1][2]
-
Acids: While less common, acid catalysts like HCl or Lewis acids such as AlCl₃ can also be employed.[2]
-
Solid Catalysts: For easier separation and recycling, solid catalysts are an excellent option. Examples include iodine on alumina, fly ash:H2SO4, and magnesium oxide.[1][2][7]
Q4: Can I use a domestic microwave oven for these syntheses?
A4: While some studies have reported the use of domestic microwave ovens, it is generally not recommended for laboratory chemical synthesis.[3][9] Domestic ovens lack the necessary safety features and precise control over temperature, pressure, and power that are available in dedicated laboratory microwave reactors. This lack of control can lead to safety hazards and poor reproducibility.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted this compound Synthesis
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | Several hours (up to 24 hours)[4][7] | Seconds to a few minutes[2][4][7] |
| Yield | Often lower due to side reactions[4] | Generally higher[4][8] |
| Solvent Usage | Often requires significant amounts | Can be performed with minimal or no solvent[2][4] |
| Product Purity | May require more extensive purification[4] | Often results in a cleaner product[4] |
Table 2: Examples of Optimized Microwave-Assisted this compound Synthesis Parameters
| Reactants | Catalyst | Solvent | Microwave Conditions | Yield | Reference |
| 4'-Hydroxyacetophenone + 4-Hydroxybenzaldehyde | 5% I₂-Alumina | Solvent-free | 60°C, 120 W, 80 seconds | 94% | [2] |
| Acetylferrocene + Benzaldehydes | 5% Ethanolic KOH | Ethanol | 100°C, 1-5 minutes | 78-92% | [10] |
| Aryl methyl ketone + Substituted benzaldehyde (B42025) | Flyash:H₂SO₄ | Not specified | 160-800 W | High | [7] |
| 2-Acetyl heterocyclic derivatives + Aldehyde | Aqueous KOH | Water | 180 W, 2-6 minutes | Not specified | [7] |
| Substituted acetophenone (B1666503) + Substituted benzaldehyde | KOH | Ethanol | 450 W, 10-50 seconds | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted this compound Synthesis using a Base Catalyst
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.[10]
-
Catalyst Addition: While stirring, add a 5% ethanolic potassium hydroxide (KOH) solution (a few drops) to the vial.[10]
-
Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) and power for a short duration (e.g., 1-5 minutes).[10]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).[10]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold water or cold ethanol.[10][11]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Microwave-Assisted this compound Synthesis using Iodine-Alumina Catalyst
-
Catalyst Preparation: Prepare a 5% iodine-alumina catalyst by grinding iodine and neutral alumina together.
-
Reactant Preparation: In a mortar, homogenize the acetophenone derivative (1 equivalent), the benzaldehyde derivative (1 equivalent), and the iodine-alumina catalyst.[2]
-
Microwave Irradiation: Transfer the homogenized mixture to a reaction vessel and place it in a microwave reactor. Irradiate the mixture for a short period (e.g., 80 seconds) at a controlled temperature (e.g., 60°C) and power (e.g., 120 W).[2]
-
Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture and filter to remove the solid catalyst.[2]
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude this compound product.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for microwave-assisted this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. asianpubs.org [asianpubs.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Chalcone Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds precipitate when I add them to my cell culture medium?
A1: Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structure makes most chalcones inherently hydrophobic, meaning they have poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2] When a concentrated stock solution of a this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous medium, the drastic change in solvent polarity can cause the this compound to "crash out" or precipitate.[1]
Q2: What is the recommended method for dissolving chalcones for cell culture experiments?
A2: The standard and most recommended method is to first prepare a high-concentration stock solution in 100% sterile DMSO.[1] This stock solution can then be serially diluted to the final working concentration in pre-warmed cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[1]
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1] It is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: Can serum in the cell culture medium affect this compound solubility?
A4: Yes, components in the fetal bovine serum (FBS) or other sera can interact with chalcones. Serum proteins, such as albumin, can bind to hydrophobic compounds like chalcones, which can either increase their apparent solubility or, in some cases, lead to the formation of protein-compound aggregates that may precipitate over time.[3][4][5][6] It is advisable to test the solubility of your this compound in both serum-free and serum-containing media.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of the this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final concentration: Perform a dose-response experiment to find the highest soluble and effective concentration. 2. Determine the maximum solubility: Conduct a simple solubility test by preparing serial dilutions of your this compound in the cell culture medium and visually inspecting for precipitation. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid, localized increase in concentration, leading to precipitation. | 1. Use serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed medium. 2. Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing medium to ensure rapid and even dispersion. |
| Low Temperature of Medium: The solubility of many compounds, including chalcones, is lower at colder temperatures. | 1. Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. |
| pH of the Medium: The solubility of chalcones with ionizable groups can be pH-dependent. | 1. Check the pH of your medium: Ensure your medium is properly buffered. While significant alteration of media pH is generally not recommended, being aware of this factor can be helpful.[7] |
Issue 2: Delayed Precipitation (Occurs After Incubation)
If your this compound solution is initially clear but forms a precipitate over time in the incubator, consider these possibilities.
| Potential Cause | Recommended Solution |
| Compound Instability: The this compound may be unstable in the aqueous environment at 37°C and is degrading into less soluble products. | 1. Prepare fresh solutions: Always prepare working solutions of your this compound immediately before use. 2. Assess stability: If possible, use analytical methods like HPLC to assess the stability of your this compound in the medium over time. |
| Interaction with Media Components: The this compound may be interacting with components in the medium, such as salts or proteins, leading to the formation of insoluble complexes.[6][8] | 1. Test in serum-free media: Observe if precipitation still occurs in the absence of serum. 2. Consider alternative media formulations: If the issue persists, you may need to test different types of cell culture media. |
| Evaporation of Medium: In long-term experiments, evaporation of water from the culture wells can increase the concentration of the this compound, leading to precipitation. | 1. Ensure proper humidification: Maintain a humidified environment in your incubator. 2. Use sealed plates: For long-term assays, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
Quantitative Data Summary
The aqueous solubility of chalcones is generally low and can vary significantly based on their specific chemical structure. The following table provides a summary of available solubility information for some common chalcones. Please note that exact values in cell culture media are often not reported, and these should be used as a guideline.
| This compound Derivative | Solvent | Reported Solubility | Citation |
| Xanthohumol | DMSO | ~2.5 mg/mL | [2] |
| Ethanol | ~3 mg/mL | [2] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL (~705 µM) | [2] | |
| DMEM | <0.05 mg/L (<0.14 µM) | [9] | |
| This compound (unsubstituted) | Water | Insoluble | [1] |
| Organic Solvents (e.g., ethanol, acetone) | Soluble | [1] | |
| Heterocyclic Chalcones | Nonpolar Solvents (e.g., n-hexane, toluene) | Low solubility | [10] |
| Polar Solvents (e.g., THF, acetone) | Good solubility | [10] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solutions
This protocol describes the standard method for preparing a working solution of a this compound in cell culture medium from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentration. It is recommended to add the DMSO stock to the medium rather than the other way around.
-
Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Alternative Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.[11][12]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Shaker or incubator at 37°C
Procedure:
-
Prepare a Molar Solution of HP-β-CD:
-
Dissolve HP-β-CD in sterile PBS or serum-free medium to a desired molar concentration (e.g., 50 mM).[11]
-
-
Prepare the Inclusion Complex:
-
Add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point could be 1:1 or 1:2.
-
Incubate the mixture at 37°C for 1-24 hours with continuous shaking to facilitate complex formation.
-
-
Sterilization and Use:
-
Sterilize the this compound-HP-β-CD complex solution by filtering it through a 0.22 µm syringe filter.
-
This stock solution can then be diluted into your complete cell culture medium to the final desired concentration.
-
It is important to run appropriate controls, including cells treated with the HP-β-CD vehicle alone.
-
Protocol 3: Preparation of a this compound-Loaded Nanoemulsion
Nanoemulsions are stable lipid-based formulations that can encapsulate hydrophobic compounds for delivery in aqueous environments. This is a simplified protocol for lab-scale preparation.[13][14][15]
Materials:
-
This compound powder
-
A carrier oil (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Lecithin, Polysorbate 80)
-
Sterile PBS or water
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Prepare the Oil Phase:
-
Dissolve the this compound in the carrier oil. Gentle heating may be required.
-
Add the surfactant to the oil-chalcone mixture.
-
-
Prepare the Aqueous Phase:
-
Prepare a sterile aqueous phase (PBS or water).
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring vigorously.
-
Homogenize the mixture using a probe sonicator or high-speed homogenizer until a translucent nanoemulsion is formed. The parameters for homogenization (time, power) will need to be optimized.
-
-
Sterilization and Use:
-
Sterilize the nanoemulsion by filtration through a 0.22 µm filter.
-
The nanoemulsion can then be diluted into cell culture medium for your experiments.
-
It is crucial to include a blank nanoemulsion (without the this compound) as a control.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for preparing and troubleshooting this compound solutions for cell culture.
Caption: Butein inhibits the NF-κB signaling pathway by targeting the IKK complex.[16][17][18][19]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel this compound-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo Effects of Free and Chalcones-Loaded Nanoemulsions: Insights and Challenges in Targeted Cancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchwithrowan.com [researchwithrowan.com]
- 17. researchgate.net [researchgate.net]
- 18. Butein, a tetrahydroxythis compound, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Scaling Up Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful scaling up of chalcone synthesis via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the Claisen-Schmidt condensation for this compound synthesis?
A1: The primary challenge in scaling up the Claisen-Schmidt condensation is maintaining high yield and purity. Issues such as inefficient heat transfer, poor mixing, and prolonged reaction times can lead to an increase in side reactions, complicating purification and reducing the overall efficiency of the synthesis.
Q2: Which synthetic method is more suitable for large-scale synthesis: traditional solvent-based methods or solvent-free grinding?
A2: Both methods have their advantages for scaling up. Solvent-free grinding is often lauded for its eco-friendliness, reduced waste, and potentially shorter reaction times. However, for very large, industrial-scale synthesis (kilogram scale and above), traditional solvent-based methods in a reactor might offer better control over reaction parameters like temperature and mixing, which are critical for consistent product quality.
Q3: How does the choice of base catalyst impact the scalability of the reaction?
A3: The choice and concentration of the base catalyst are critical. While strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective, their high reactivity can promote side reactions at a larger scale. For sensitive substrates, using a milder base or a solid-supported catalyst might provide better control and selectivity, leading to a purer product and easier workup.
Q4: What are the key safety considerations when moving to a larger scale synthesis?
A4: Key safety considerations include managing the exothermicity of the reaction, especially during the addition of a strong base, ensuring adequate ventilation to handle solvent vapors, and using appropriate personal protective equipment (PPE). At a larger scale, the potential for runaway reactions increases, necessitating careful monitoring and control of the reaction temperature.
Troubleshooting Guide
Problem 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1] - Optimize Catalyst Concentration: An insufficient amount of base can lead to an incomplete reaction. Ensure the correct stoichiometry of the base catalyst is used.[2] - Improve Mixing: Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone. - Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.[1] - Catalyst Choice: Use a milder base to minimize side reactions like the Cannizzaro reaction. |
| Product Loss During Workup | - Optimize Precipitation: If the this compound is expected to precipitate, ensure the solution is sufficiently cooled in an ice bath. If it remains oily, try scratching the inside of the flask or adding a seed crystal. - Efficient Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery. |
| Poor Quality Reagents | - Ensure Purity: Use high-purity starting materials. Impurities can inhibit the reaction or lead to unwanted side products. Purify reagents if necessary. |
Problem 2: Formation of Impurities and Side Products
| Side Product | Cause | Solution |
| Michael Addition Product | Reaction of the this compound product with another molecule of the enolate. | - Use a slight excess of the aldehyde. - Perform the reaction at a lower temperature.[1] |
| Cannizzaro Reaction Products | Disproportionation of an aromatic aldehyde (lacking α-hydrogens) in the presence of a strong base to yield a carboxylic acid and an alcohol. | - Use a less concentrated or milder base. - Slowly add the base to the reaction mixture to maintain a low instantaneous concentration. |
| Self-Condensation of Ketone | The enolate of the ketone attacks another molecule of the same ketone. | - Slowly add the aldehyde to the mixture of the ketone and catalyst. - Use a milder base or lower the reaction temperature. |
| Aldol Addition Product | The initial β-hydroxy ketone intermediate fails to dehydrate to the this compound. | - Use a stronger base or a higher temperature to promote the dehydration step. |
Problem 3: Difficult Product Purification
| Issue | Potential Cause | Recommended Solution |
| Oily or Gummy Product | Presence of unreacted starting materials or low-melting impurities. | - Ensure Complete Reaction: Use TLC to confirm the absence of starting materials before workup. - Optimize Recrystallization: Choose an appropriate solvent system for recrystallization. Ethanol (B145695) or ethanol/water mixtures are common for chalcones. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[2] |
| Multiple Spots on TLC | Presence of multiple side products. | - Optimize Reaction Conditions: Refer to the solutions for minimizing side product formation. - Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. A common mobile phase is a mixture of n-hexane and ethyl acetate.[2] |
| Broad Melting Point Range | Presence of impurities. | - Recrystallize Again: Perform a second recrystallization to improve purity. - Wash Thoroughly: During filtration, wash the crystals with a small amount of cold solvent to remove residual impurities. |
Data Presentation: Scaling Up this compound Synthesis
The following tables provide a comparative overview of this compound synthesis at different scales. Data has been compiled from various sources to illustrate the impact of scaling up on key reaction parameters.
Table 1: Conventional Solvent-Based Synthesis
| Scale | Reactants (Aldehyde:Ketone) | Catalyst (Equivalents) | Solvent | Reaction Time | Yield (%) | Reference |
| Lab Scale (1 mmol) | Benzaldehyde (B42025) : Acetophenone (B1666503) | NaOH (1.0) | Ethanol | 24 h | 59 | [3] |
| Lab Scale (5 mmol) | Benzaldehyde : Acetophenone | NaOH (1.0) | CTAB/Water | 24 h | 61 | [3] |
| Gram Scale (3.18 g/h) | Benzaldehyde : Acetophenone | KOH (20x excess) | Methanol/Water | Accelerated (microdroplets) | 86.8 | |
| Kilogram Scale (>1 kg) | Benzaldehyde : Acetone | NaOH (0.2 M) | Cyclohexane/Water | Not specified | High |
Table 2: Solvent-Free (Grinding) Synthesis
| Scale | Reactants (Aldehyde:Ketone) | Catalyst (Equivalents) | Reaction Time | Yield (%) | Reference |
| Lab Scale (5 mmol) | 4-Chlorobenzaldehyde : Acetophenone | NaOH (1.0) | 10 min | High | |
| Lab Scale (various) | Various aldehydes : Acetophenones | Anhydrous Ba(OH)₂ (3-4) | 2-5 min | 83-92 | |
| 50 mmol Scale | Aromatic aldehyde : Ethyl acetoacetate | None | 3 min | High |
Experimental Protocols
Protocol 1: Gram-Scale Solvent-Based Synthesis of this compound
This protocol is adapted for a larger lab-scale synthesis.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask of appropriate size equipped with a mechanical stirrer, dissolve the desired amount of acetophenone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the flask containing the acetophenone solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the stirred acetophenone solution, maintaining the temperature below 25°C.
-
Add the benzaldehyde dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, continue stirring the mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral. This will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound crystals.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Lab-Scale Solvent-Free Synthesis by Grinding
This method is a green and efficient alternative for smaller-scale synthesis.
Materials:
-
Substituted Benzaldehyde
-
Substituted Acetophenone
-
Sodium Hydroxide (solid pellets or powder)
-
Mortar and Pestle
-
Deionized Water
-
Ethanol (95%) for recrystallization
Procedure:
-
In a mortar, combine equimolar amounts of the substituted acetophenone, the substituted benzaldehyde, and solid sodium hydroxide.
-
Grind the mixture vigorously with a pestle. The reaction is often accompanied by a color change, and the mixture may become a paste or solidify. This typically takes 5-15 minutes.
-
Monitor the reaction by TLC to confirm the consumption of starting materials.
-
Once the reaction is complete, add cold water to the mortar and continue to grind to break up the solid mass.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove the sodium hydroxide.
-
Recrystallize the crude solid from 95% ethanol to obtain the pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for solvent-based this compound synthesis.
Signaling Pathway: this compound Activation of the Nrf2 Pathway
Many chalcones exhibit potent antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Isoliquiritigenin (ISL), a well-known this compound, is a potent activator of this pathway.[1][4][5][6][7]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chalcone Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of chalcones.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to directly tackle experimental challenges.
Synthesis and Purification
Q1: My Claisen-Schmidt condensation reaction is resulting in a low yield, especially when using a hydroxy-substituted acetophenone (B1666503). What could be the issue?
A1: Low yields in this scenario are often due to the acidic nature of the phenolic hydroxyl group. A strong base catalyst (e.g., NaOH, KOH) can deprotonate the hydroxyl group, leading to undesired side reactions.
Troubleshooting Steps:
-
Increase Base Concentration: Utilize a more concentrated aqueous base solution (e.g., 40% KOH) or solid KOH pellets.
-
Protecting Groups: Before the condensation reaction, protect the phenolic -OH group (e.g., as a methoxy (B1213986) or MOM ether) to prevent deprotonation.
-
Alternative Catalysts: Consider using a milder organic base like piperidine, which can be effective, particularly when refluxing in ethanol (B145695).
-
Solvent-Free Conditions: Grinding the reactants with solid NaOH or KOH in a mortar and pestle can sometimes improve yields and is a greener chemistry approach.[1]
Q2: The product of my condensation reaction is an oily or gummy mixture that is difficult to purify and will not crystallize. How can I isolate my chalcone?
A2: The presence of unreacted starting materials, byproducts, or a mixture of cis/trans isomers can inhibit crystallization.
Troubleshooting Steps:
-
Purification: The most effective method for purifying chalcones that are difficult to crystallize is column chromatography. A silica (B1680970) gel column with a gradient solvent system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate (B1210297), is effective.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and identify the fractions containing the desired product during column chromatography. Chalcones are often yellow and UV-active.[2]
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective.
Spectroscopic Characterization
Q3: The ¹H NMR spectrum of my this compound derivative shows overlapping signals in the aromatic region (around 6.5-8.5 ppm), making peak assignment difficult.
A3: This is a common issue due to the presence of two aromatic rings and the vinylic protons resonating in a similar region.
Troubleshooting Steps:
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation). These techniques help establish connectivity between protons and carbons, allowing for unambiguous peak assignments.
-
Selective Deuteration: Synthesizing derivatives where specific aromatic positions are deuterated can help simplify complex spectra by removing certain signals.[3]
-
Compare with Literature: Compare your spectra with published data for similar this compound structures. The chemical shifts for the α- and β-vinylic protons are highly characteristic.
Q4: I am having trouble obtaining a clean mass spectrum of my this compound using ESI-MS in positive ion mode. I'm observing multiple adducts and dimer signals.
A4: In positive ion mode, chalcones are prone to forming sodium adducts ([M+Na]⁺) and even dimeric signals, which can complicate interpretation and quantitative analysis.[4]
Troubleshooting Steps:
-
Switch to Negative Ion Mode: For hydroxylated chalcones, negative ion mode is often advantageous, typically showing a prominent [M-H]⁻ peak with less fragmentation.
-
Optimize Mobile Phase: Acidifying the mobile phase with a small amount of formic acid or acetic acid can promote protonation ([M+H]⁺) and reduce the formation of sodium adducts.
-
Sample Purity: Ensure the sample is free from salt contamination, which can be a source of adduct formation.
-
Consider APCI: For less polar chalcones that do not ionize well with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a suitable alternative.
Q5: The carbonyl (C=O) peak in the IR spectrum of my this compound is broad or split into a doublet. What does this indicate?
A5: The presence of a doublet for the C=O stretching vibration, typically in the range of 1600–1700 cm⁻¹, can suggest the co-existence of two conformers in solution: trans-(s-cis) and trans-(s-trans). In the solid state, usually only one conformer is present, resulting in a single sharp peak.
Troubleshooting Steps:
-
Sample Preparation: Record the IR spectrum using a KBr disc to favor a single conformation in the solid state and avoid shoulder peaks.
-
Solvent Effects: Be aware that the solvent used for solution-phase IR can influence the conformational equilibrium.
Q6: My UV-Vis spectrum changes over time, even when the sample is kept in the dark. What is causing this instability?
A6: Chalcones can be susceptible to photodegradation or photoisomerization, especially when exposed to UV light.[5] This can lead to changes in the absorption spectrum.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect the sample from light as much as possible during preparation and analysis.
-
Prompt Analysis: Acquire the spectrum as quickly as possible after preparing the solution.
-
Use Buffered Solutions: For chalcones with pH-sensitive groups (like hydroxyl or amino groups), use a buffered solvent to maintain a constant pH, as changes in pH can alter the electronic structure and the absorption spectrum.[5]
Q7: The melting point of my synthesized this compound is broad or lower than the literature value. What does this suggest?
A7: A broad or depressed melting point is a strong indication of impurities in your sample.
Troubleshooting Steps:
-
Recrystallization: Recrystallize the this compound from a suitable solvent to remove impurities. Common solvents for recrystallizing chalcones include ethanol and methanol (B129727).
-
Column Chromatography: If recrystallization is ineffective, purify the compound using column chromatography.
-
Drying: Ensure the purified this compound is thoroughly dried to remove any residual solvent, which can also lower the melting point.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Chalcones
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Hα (vinylic) | 7.15 - 8.23 | Doublet | trans: 15-16 |
| Hβ (vinylic) | 7.45 - 8.07 | Doublet | trans: 15-16 |
| Aromatic Protons | 6.9 - 8.1 | Multiplet | - |
| 2'-OH (intramolecular H-bond) | 10.41 - 13.23 | Singlet | - |
Table 2: Characteristic ¹³C NMR Chemical Shifts for Chalcones
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 188 - 198 |
| Cβ (vinylic) | 135 - 145 |
| Cα (vinylic) | 120 - 130 |
| Aromatic Carbons | 115 - 165 |
Table 3: Key IR Absorption Frequencies for Chalcones
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3120 - 3040 |
| Vinylic =C-H Stretch | 3030 - 3010 |
| Carbonyl (C=O) Stretch | 1650 - 1685 |
| Aromatic C=C Stretch | 1610 - 1570 |
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation reaction.
-
Reactant Preparation: Dissolve the substituted acetophenone (1.0 mmol) and the corresponding aromatic aldehyde (1.0-1.2 mmol) in a suitable solvent like methanol or ethanol (5-10 mL) in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH (e.g., 10-40%) or NaOH (4%) dropwise.[6] The mixture will often turn a deep color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting aldehyde is a good indicator of completion.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture by slowly adding 10% aqueous HCl until the pH is acidic. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile (B52724) for ESI).[5]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the parameters for the ESI source (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization for the specific this compound derivative.
-
Tandem MS (MS/MS): For structural elucidation, select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and perform fragmentation analysis.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.2-1.0.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the absorption spectrum over the desired wavelength range (typically 200-500 nm for chalcones).
Protocol 5: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the dry this compound sample with anhydrous KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound.
Mandatory Visualization
Caption: General workflow for this compound synthesis and characterization.
Caption: Troubleshooting logic for this compound characterization.
References
- 1. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Chalcone-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of chalcone-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of chalcones?
A1: The primary barriers are their characteristic low aqueous solubility due to a lipophilic backbone, poor intestinal permeability, and significant first-pass metabolism.[1] Extensive metabolism often occurs by cytochrome P450 (CYP) enzymes in the liver and intestines.[1] Furthermore, some chalcones are substrates of efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells, reducing absorption.
Q2: How can nanoformulations improve the bioavailability of chalcones?
A2: Nanoformulations like nanoemulsions and nanocrystals can substantially enhance this compound bioavailability by:
-
Increasing Dissolution Rate: By increasing the surface area, nanoformulations lead to faster dissolution in gastrointestinal fluids.[1]
-
Improving Apparent Solubility: Encapsulating a lipophilic this compound within a carrier system improves its solubility.[1]
-
Enhancing Permeability: Some nanoformulations can inhibit efflux pumps or be absorbed via lymphatic pathways, which bypasses the liver's first-pass metabolism.[1]
-
Protecting from Degradation: The carrier can shield the this compound from enzymatic degradation within the gut.[1]
Q3: What role does P-glycoprotein (P-gp) play in this compound bioavailability?
A3: P-glycoprotein is an efflux transporter protein present in the intestinal epithelium. It can recognize certain chalcones as substrates and actively transport them out of the cells back into the intestinal lumen, thereby limiting their absorption and reducing overall bioavailability.[1]
Q4: How do cytochrome P450 (CYP) enzymes affect this compound bioavailability?
A4: CYP enzymes, located predominantly in the liver and small intestine, are responsible for metabolizing many drugs, including chalcones.[1] This "first-pass metabolism" can substantially decrease the quantity of active this compound that reaches systemic circulation.[1] It is also noteworthy that some chalcones can inhibit certain CYP isoforms, which may lead to potential drug-drug interactions.[1]
Q5: Are there specific chemical modifications to chalcones that are known to improve bioavailability?
A5: Yes, several synthetic strategies have proven effective:
-
Introducing Hydrophilic Groups: Adding polar moieties to the this compound structure can improve aqueous solubility.
-
Blocking Metabolic Sites: Modifying parts of the this compound molecule that are susceptible to metabolism can increase its stability.[1]
-
Inhibiting P-gp: Introducing functionalities, such as a basic piperidine (B6355638) ring, has been demonstrated to enhance P-gp inhibitory activity, thereby reducing efflux.[1]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution & Troubleshooting Steps |
| Low aqueous solubility of the this compound compound. | The inherent lipophilic nature of the this compound backbone. | 1. Formulation Strategy: Develop nanoformulations such as nanoemulsions or nanocrystals to increase the surface area and dissolution rate.[1][2][3] 2. Chemical Modification: Synthetically introduce hydrophilic moieties to the this compound scaffold. 3. Use of Solubilizing Agents: Employ co-solvents, surfactants, or cyclodextrins in the formulation. |
| High variability in permeability assay results (e.g., PAMPA, Caco-2). | Poor compound solubility in the assay buffer leading to precipitation. Inconsistent membrane integrity in cell-based assays. | 1. Check Solubility: Ensure the this compound concentration is below its solubility limit in the assay buffer. Use of co-solvents like DMSO should be minimized and consistent across experiments. 2. Verify Membrane Integrity: For Caco-2 assays, routinely measure TEER (Transepithelial Electrical Resistance) to ensure monolayer confluence. Use a low-permeability marker like Lucifer Yellow. |
| High efflux ratio (>2) observed in Caco-2 assays. | The this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp). | 1. Co-administration with P-gp inhibitors: Use known inhibitors like verapamil (B1683045) in your in vitro assays to confirm P-gp mediated efflux. 2. Chemical Modification: Synthesize this compound derivatives that are not substrates for or are inhibitors of P-gp. 3. Formulation Approach: Utilize nanoformulations that may bypass efflux transporters through alternative absorption pathways.[1] |
| High first-pass metabolism observed in in vivo studies. | Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine. | 1. Chemical Modification: Design and synthesize this compound analogues with modifications at metabolically labile sites to block enzymatic action.[1] 2. In-vitro Metabolism Studies: Use liver microsomes or S9 fractions to identify the primary metabolites and metabolic pathways.[4][5][6] |
| Inconsistent or low oral bioavailability in animal models. | A combination of poor solubility, low permeability, and high first-pass metabolism. | 1. Integrated Approach: Combine formulation strategies (e.g., nanoemulsions) with chemical modifications designed to overcome both permeability and metabolic barriers.[1] 2. Pharmacokinetic Modeling: Use in vitro data (solubility, permeability, metabolism) to build a pharmacokinetic model to predict in vivo behavior and guide optimization strategies.[1] |
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes hypothetical, yet representative, data illustrating how different formulation strategies can enhance the pharmacokinetic parameters of a model this compound (this compound-X) after oral administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 25 | 2.0 | 750 ± 110 | 100 (Reference) |
| Co-solvent Solution | 50 | 300 ± 40 | 1.5 | 1600 ± 200 | 213 |
| Nanoemulsion | 50 | 950 ± 120 | 1.0 | 5200 ± 650 | 693 |
| Solid Lipid Nanoparticles | 50 | 800 ± 95 | 1.0 | 4800 ± 590 | 640 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption by measuring a compound's diffusion through a lipid-infused artificial membrane.[7][8]
-
Preparation of Lipid Solution: Prepare a solution of 1% (w/v) lecithin (B1663433) in dodecane.[9] Sonicate to ensure complete dissolution.
-
Coating the Donor Plate: Pipette 5 µL of the lipid solution into each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Avoid touching the membrane with the pipette tip.
-
Preparation of Solutions:
-
Donor Solution: Prepare the this compound solution in a buffer (e.g., pH 7.4 PBS) at the desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a surfactant to act as a "sink".
-
-
Assay Assembly and Incubation:
-
Sample Analysis: After incubation, determine the this compound concentration in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: In-vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11]
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[4]
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[4]
-
Prepare a solution of NADPH (cofactor) in buffer.
-
-
Incubation Mixture:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL), and the this compound test compound (e.g., 1 µM final concentration).[5]
-
Include control reactions: a negative control without NADPH and a positive control with a compound known for high metabolism (e.g., Midazolam).[4]
-
-
Initiation and Sampling:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[5]
-
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution, such as acetonitrile, which also precipitates the proteins.[4]
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the concentration of the remaining parent this compound in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Step-by-step experimental workflow for the PAMPA assay.
Caption: this compound interaction with the Keap1-Nrf2 antioxidant pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Emulsification Techniques to Optimize the Properties of this compound Nanoemulsions for Antifungal Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mercell.com [mercell.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Validating the Anticancer Potential of Chalcone Derivatives: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of various chalcone derivatives, supported by experimental data and detailed protocols. Chalcones, a class of organic compounds, have demonstrated promising anticancer properties through multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
This guide summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies for essential in vivo assays, and visualizes critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of the validation process for these potential anticancer agents.
In Vivo Efficacy of this compound Derivatives: A Comparative Analysis
The in vivo anticancer activity of several this compound derivatives has been evaluated in various xenograft models. The following tables summarize the quantitative data on tumor growth inhibition, toxicity, and pharmacokinetic parameters from selected studies.
| This compound Derivative | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| Compound H72 (brominated this compound) | MGC803 Gastric Cancer | Xenograft Nude Mice | 20 µL DMSO solution daily (intraperitoneal) | ~60% reduction in mean wet tumor weight compared to control[1] | Significantly inhibited tumor growth in vivo without observed toxicity.[1] |
| This compound 9X | U87 Glioma | Xenograft Nude Mice | 20 mg/kg and 40 mg/kg via gavage for 4 weeks | Significant repression of tumor weight and volume, in a dose-dependent manner[2] | Inhibited tumor growth by repressing the expression of FOXM1.[2] |
| 2'-hydroxy this compound derivatives (C1, C2, C3) | DMH-induced Colorectal Carcinoma | Wistar Rats | 100 mg/kg | Significant reduction in aberrant crypt foci formation and adenocarcinoma count.[3] | Demonstrated efficacy against colon adenocarcinoma.[3] |
| This compound-coumarin derivatives | CT26 Colon Cancer | Not Specified | Not Specified | (E)-7-methoxy-4-(3-oxo-3- phenylprop-1-enyl)-2H-chromen-2-one slowed tumor growth by 65.7% and (E)-7-hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-one by 35.4% | The cytotoxic effect is linked to their pro-oxidant properties. |
| Indole-chalcone hybrid | HepG2 Hepatocarcinoma | Mouse Model | Not Specified | Inhibited tumor growth in the xenograft model without apparent toxicity.[4] | Acts as a novel tubulin polymerization inhibitor.[4] |
In Vivo Toxicity and Pharmacokinetic Profile
Understanding the safety and pharmacokinetic profile of this compound derivatives is crucial for their development as therapeutic agents.
| This compound Derivative | Animal Model | Key Toxicity Findings | Pharmacokinetic Parameters |
| Various this compound Derivatives | Mice | Two out of eight derivatives showed an LD50 of 3807.9 mg/kg, while others had an LD50 > 5000 mg/kg.[5] | Not Specified |
| This compound Derivatives 1, 2, and 3 | New Zealand White Rabbits | Not Specified | Very low bioavailability. Peak plasma concentrations were 1.96 ± 0.46 µg/mL (intraperitoneal), 69.89 ± 5.49 µg/mL (oral), and 3.74 ± 1.64 µg/mL (oral) for derivatives 1, 2, and 3, respectively.[6][7] |
| Indole-chalcone derivative | Mouse | Low levels of cytotoxicity in normal human cells and metabolic stability in mouse liver microsomes.[4] | Not Specified |
Key Signaling Pathways in this compound-Mediated Anticancer Activity
This compound derivatives exert their anticancer effects by modulating various signaling pathways. The diagrams below illustrate the key mechanisms involved.
Caption: Mitochondrial-Mediated Apoptosis Pathway Induced by Chalcones.
Caption: this compound-Induced G2/M Cell Cycle Arrest via Tubulin Inhibition.
Caption: Anti-Angiogenic Effect of Chalcones through VEGF Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are standardized protocols for key experiments.
Murine Xenograft Model for Anticancer Drug Evaluation
This protocol outlines the establishment of a subcutaneous xenograft model in mice to assess the in vivo efficacy of this compound derivatives.
Caption: Experimental Workflow for a Murine Xenograft Model.
1. Cell Culture and Preparation:
-
Culture relevant human cancer cell lines in their recommended medium supplemented with fetal bovine serum and antibiotics.
-
Grow cells to 70-80% confluency before harvesting.[8]
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5 million cells per 100-200 µL.[9]
2. Animal Handling and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID) and allow them to acclimate for at least one week.[8]
-
Subcutaneously inject the cell suspension into the flank of each mouse using a 27-30 gauge needle.[8] Co-injection with Matrigel can improve tumor take rate.[8]
3. Tumor Growth Monitoring and Treatment:
-
Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[8]
-
Administer the this compound derivative or vehicle control according to the planned dosage and schedule (e.g., daily intraperitoneal injection or oral gavage).
4. Endpoint and Data Analysis:
-
Monitor mice for signs of toxicity, including weight loss and changes in behavior.
-
The study is typically terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
A portion of the tumor tissue should be fixed in formalin for immunohistochemistry and another portion snap-frozen for western blot analysis.
Immunohistochemistry (IHC) for Tumor Tissue Analysis
IHC is used to detect the expression and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action of the this compound derivative.
1. Tissue Preparation:
-
Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.[10]
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.[10]
3. Antigen Retrieval:
-
Perform antigen retrieval to unmask the antigenic epitopes. The method (heat-induced or enzymatic) depends on the primary antibody. For example, Tris-based buffers at pH 10 are often used for heat-induced retrieval of markers like CD31.[10]
4. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-CD31 for angiogenesis) at the optimal dilution and temperature.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the staining (e.g., by counting positive cells or measuring the stained area).
Western Blot Analysis of Tumor Lysates
Western blotting is used to quantify the expression levels of specific proteins in tumor tissue lysates.
1. Protein Extraction:
-
Homogenize snap-frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[12]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
3. Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
6. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a CCD camera or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. A new brominated this compound derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 9X Contributed to Repressing Glioma Cell Growth and Migration and Inducing Cell Apoptosis by Reducing FOXM1 Expression In Vitro and Repressing Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer studies of 2'-hydroxy this compound derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Pharmacokinetic evaluation of this compound derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
comparative study of chalcone and flavonoid antioxidant activity
A Comparative Guide to the Antioxidant Activity of Chalcones and Flavonoids
Introduction
Chalcones and flavonoids represent two significant classes of polyphenolic compounds ubiquitously found in plants. Both are recognized for their potent antioxidant properties, which contribute to their potential therapeutic effects in a range of diseases associated with oxidative stress. This guide provides a comparative analysis of their antioxidant activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their work.
Chemical Structures and Antioxidant Mechanisms
The antioxidant capacity of both chalcones and flavonoids is primarily attributed to their chemical structures, specifically the presence and arrangement of hydroxyl groups on their aromatic rings. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
Chalcones possess a characteristic 1,3-diaryl-2-propen-1-one backbone. Their antioxidant activity is largely influenced by the number and position of hydroxyl groups on the A and B rings.
Flavonoids share a common C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). The antioxidant potential of flavonoids is determined by several structural features, including the presence of a 3',4'-catechol group in the B-ring, a 2,3-double bond in conjugation with a 4-oxo function in the C-ring, and the presence of 3- and 5-hydroxyl groups.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant activities of chalcones and flavonoids are commonly evaluated using a variety of in vitro assays. These assays can be broadly categorized into two types: those based on hydrogen atom transfer (HAT) and those based on single electron transfer (SET).
Table 1: Comparison of IC50 Values for Antioxidant Activity of Representative Chalcones and Flavonoids
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | FRAP Assay (µM Fe(II)/µM) |
| Chalcones | |||
| Licochalcone A | 15.2 | 8.7 | 2.1 |
| Xanthohumol | 25.8 | 12.4 | 1.8 |
| Butein | 5.1 | 2.9 | 3.5 |
| Flavonoids | |||
| Quercetin (B1663063) | 4.5 | 2.1 | 4.2 |
| Luteolin | 6.8 | 3.5 | 3.8 |
| Kaempferol | 9.2 | 5.6 | 3.1 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant activity. For FRAP, higher values indicate greater reducing power.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Methodology: A solution of DPPH in methanol (B129727) is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Methodology: The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate. The solution is then diluted with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is added to the ABTS radical cation solution, and the mixture is incubated at room temperature for 6 minutes. The absorbance is measured at 734 nm. The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Methodology: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution. The test compound is added to the FRAP reagent, and the mixture is incubated at 37°C for 30 minutes. The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm. The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O.
Signaling Pathways in Cellular Antioxidant Mechanisms
Both chalcones and flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: Nrf2-ARE signaling pathway activated by chalcones and flavonoids.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant activity of chalcones and flavonoids using common in vitro assays is outlined below.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
Both chalcones and flavonoids exhibit significant antioxidant activity, primarily through direct radical scavenging and modulation of cellular antioxidant pathways. While the antioxidant potential is highly dependent on the specific chemical structure of each compound, flavonoids such as quercetin and butein, a this compound, generally demonstrate potent activity. The choice of compound for further research and development should be guided by a comprehensive evaluation of its efficacy in various antioxidant assays and its potential for cellular uptake and metabolic stability. This guide provides a foundational comparison to aid in the selection and investigation of these promising natural products.
Chalcone vs. Resveratrol: A Comparative Guide to Their Mechanisms of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer mechanisms of action for chalcones and resveratrol (B1683913). It is supported by experimental data, detailed protocols for key assays, and visual diagrams of the primary signaling pathways involved.
Introduction
Chalcones and resveratrol are naturally occurring polyphenolic compounds that have garnered significant attention in oncology research for their potent anticancer properties. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are known for their broad spectrum of biological activities.[1][2] Resveratrol, a stilbenoid found in grapes and other plants, is one of the most extensively studied natural compounds for its chemopreventive and therapeutic effects.[3][4] Both classes of molecules exhibit pleiotropic effects, influencing multiple cellular pathways to inhibit cancer initiation, promotion, and progression.[3][5] This guide dissects their distinct and overlapping mechanisms of action, providing a data-driven comparison for drug development professionals.
Mechanisms of Action: A Comparative Overview
Both chalcones and resveratrol exert their anticancer effects by modulating a wide array of molecular targets and signaling pathways. However, they often exhibit different primary targets and modes of action.
Chalcones: Multi-Targeted Cytotoxicity
Chalcones are recognized for their ability to interact with a diverse range of cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6] Their anticancer activities are often attributed to their capacity to target key cellular machinery and signaling pathways.
Key Mechanisms:
-
Tubulin Polymerization Inhibition: Many synthetic chalcone derivatives act as microtubule-destabilizing agents.[7] They bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][6]
-
Induction of Apoptosis: Chalcones trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases 3 and 9.[1][8]
-
Signaling Pathway Modulation: Chalcones can inhibit several critical signaling pathways involved in cancer cell proliferation and survival, including NF-κB, PI3K/Akt, and VEGF/VEGFR-2 signaling.[1][5] By inhibiting these pathways, they can suppress inflammation, angiogenesis, and cell growth.
-
Other Mechanisms: Certain this compound derivatives have also been shown to inhibit topoisomerases, matrix metalloproteinases (MMP-2/9), and multidrug resistance (MDR) proteins like P-glycoprotein, making them promising candidates to overcome drug resistance.[1][5]
Resveratrol: A Master Modulator of Cellular Signaling
Resveratrol is a pleiotropic agent that influences a vast network of signaling pathways to exert its anticancer effects.[3] Its mechanism is often linked to the modulation of key regulators of cellular metabolism, stress response, and survival.
Key Mechanisms:
-
SIRT1 Activation: One of the most recognized targets of resveratrol is Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cell metabolism, DNA repair, and inflammation. By activating SIRT1, resveratrol can modulate downstream targets like NF-κB, leading to reduced inflammation.[9]
-
PI3K/Akt/mTOR Pathway Inhibition: Resveratrol is a potent inhibitor of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[10][11][12] Inhibition of this pathway suppresses cancer cell growth and proliferation and promotes apoptosis.[9]
-
Induction of Apoptosis: Similar to chalcones, resveratrol induces apoptosis through the mitochondrial pathway by altering the balance of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and activating caspases.[11][13] This effect can also be linked to the activation of the p53 tumor suppressor protein.[11]
-
Cell Cycle Arrest: Resveratrol can cause cell cycle arrest, often at the G0/G1 or S phase, by modifying the levels of cyclins and cyclin-dependent kinases (CDKs).[11]
-
Antioxidant and Pro-oxidant Activities: Resveratrol's effect on reactive oxygen species (ROS) is complex. It can act as an antioxidant in normal cells, but within cancer cells, it can function as a pro-oxidant, increasing ROS levels to induce oxidative stress and trigger apoptosis.[10]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various this compound derivatives and resveratrol against a range of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| This compound-isoxazole hybrid 8 | HepG2 | Liver | 4.2 | [5] |
| Benzimidazole-chalcone hybrid 35a | A549 | Lung | 3.6 | [5] |
| This compound hybrid 19 | HepG2 | Liver | 1.80 | [5] |
| This compound hybrid 19 | MCF-7 | Breast | 5.43 | [5] |
| Platinum-chalcone complex 60 | HepG-2 | Liver | 0.33 | [8] |
| α-phthalimido-chalcone 61 | HepG2 | Liver | 1.62 | [8] |
| Xanthohumol | MDA-MB-231 | Breast (TNBC) | 6.7 | [14] |
| 2-Hydroxythis compound | MDA-MB-231 | Breast (TNBC) | 4.6 | [14] |
| Indole this compound 8 | Various (6 lines) | Multiple | 0.003 - 0.009 | [15] |
| Quinazoline this compound 80 | - | - | 0.19 | [15] |
| Thiazole this compound | HepG2 | Liver | 1.56 | [16] |
| Thiazole this compound | A549 | Lung | 1.39 | [16] |
| Thiazole this compound | MCF-7 | Breast | 1.97 | [16] |
| Bis-chalcone 5b | MCF7 | Breast | 4.05 | [17] |
| Bis-chalcone 5a | HCT116 | Colon | 18.10 | [17] |
Table 2: Cytotoxic Activity of Resveratrol
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Resveratrol | MCF-7 | Breast | 51.18 | [13] |
| Resveratrol | HepG2 | Liver | 57.4 | [13] |
| Resveratrol | MDA-MB-231 | Breast (TNBC) | 144 | [18] |
| Resveratrol | PANC-1 | Pancreatic | 189.5 | [19] |
| Resveratrol | MDA-MB 231 | Breast (TNBC) | 111.66 (48h) | [20] |
Experimental Protocols
The data presented above are primarily derived from standard in vitro assays designed to assess cytotoxicity and mechanisms of cell death. Below are detailed protocols for these key experiments.
MTT Cell Viability Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative or resveratrol). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow viable cells with active mitochondrial reductases to convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.[21]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Cells are seeded in larger format plates or flasks (e.g., 6-well plates) and treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined time.
-
Harvesting and Fixation: Cells (both adherent and floating) are harvested, washed with cold PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are then stored at -20°C for at least 2 hours to ensure proper fixation.
-
Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Cells are incubated in the dark at room temperature for approximately 30 minutes.
-
Data Acquisition: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.[17]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Harvesting: After treatment, floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are then added to the cell suspension.[21]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Acquisition and Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Conclusion
Both chalcones and resveratrol are highly promising scaffolds for the development of novel anticancer agents. Their effectiveness stems from their ability to act as multi-targeted agents, disrupting numerous pathways essential for cancer cell survival and proliferation.
-
Chalcones often demonstrate potent cytotoxicity, with many derivatives showing IC50 values in the low micromolar or even nanomolar range.[5][15] A significant mechanism for many chalcones is the direct inhibition of tubulin polymerization, leading to G2/M arrest.[6][7]
-
Resveratrol typically requires higher concentrations to achieve similar cytotoxic effects in vitro.[13][18] Its strength lies in its role as a master regulator of critical signaling cascades, particularly the PI3K/Akt/mTOR and SIRT1 pathways, which are central to cancer cell metabolism and survival.[9][10]
The choice between these compounds in a drug development context may depend on the desired therapeutic strategy. The potent, direct cytotoxicity of chalcones makes them attractive as lead compounds for conventional chemotherapy, while resveratrol's broad modulatory effects on signaling networks may be better suited for chemoprevention or as an adjuvant to sensitize cancer cells to other therapies.[4][10] The development of hybrid molecules combining the structural features of both chalcones and resveratrol is also an active area of research, aiming to harness the distinct advantages of each scaffold.[22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Synthesis and anticancer activity evaluation of resveratrol–this compound conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The anti‐cancer effect of chitosan/resveratrol polymeric nanocomplex against triple‐negative breast cancer; an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and anticancer activity evaluation of resveratrol–this compound conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Novel Resveratrol-chalcone Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanisms of Chalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are precursors of flavonoids and are abundant in various natural sources. Their simple chemical scaffold has garnered significant interest in medicinal chemistry, leading to the synthesis of numerous derivatives. These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This guide provides a comparative overview of the in vitro mechanisms of action of chalcones, supported by experimental data and detailed protocols to aid in their evaluation and development as potential therapeutic agents.
Comparative Efficacy of Chalcone Derivatives
The biological activity of chalcones can be significantly influenced by the nature and position of substituents on their aromatic rings. The following tables summarize the in vitro efficacy of various this compound derivatives in anti-inflammatory, anticancer, and antioxidant assays, as demonstrated by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of chalcones is often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| This compound Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2',4',6'-Trihydroxythis compound | NO Production | RAW 264.7 | 12.5 | [1] |
| 4,2',4'-Trihydroxy-3-prenylthis compound | NO Production | RAW 264.7 | 5.8 | [1] |
| Licothis compound A | NO Production | RAW 264.7 | 3.35 | [1] |
| 4-Hydroxy-3',4',5'-trimethoxythis compound | TNF-α Release | RAW 264.7 | 8.2 | [1] |
| 2',5'-Dialkoxythis compound (Compound 11) | NO Production | Microglial N9 | 0.7 | [2] |
| 2'-Hydroxythis compound (Compound 1) | β-glucuronidase Release | Rat Neutrophils | 1.6 | [2] |
| 2'-Hydroxythis compound (Compound 1) | Lysozyme Release | Rat Neutrophils | 1.4 | [2] |
Anticancer Activity
The cytotoxic effects of chalcones have been evaluated against a variety of human cancer cell lines.
| This compound Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Hydroxythis compound | MDA-MB-231 (Breast) | 4.6 | [3] |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [3] |
| Butein | Breast Cancer Cells | 3.75 (Aromatase inhibition) | [3] |
| Brominated this compound derivative | Gastric Cancer Cells | 3.57–5.61 | [4] |
| Fluorinated chalcones | Pancreatic BxPC-3 | 18.67 | [4] |
| Thiazole-containing this compound | Drug-resistant cell lines | 2.72–41.04 | [4] |
| This compound-pyrazole hybrids | HCC Cell Lines | 0.5–4.8 | [4] |
| Bis-chalcone (Compound 5b) | MCF7 (Breast) | 4.05 | [5] |
| Bis-chalcone (Compound 5a) | MCF7 (Breast) | 7.87 | [5] |
| Bis-chalcone (Compound 9a) | HCT116 (Colon) | 17.14 | [5] |
Antioxidant Activity
The antioxidant capacity of chalcones is frequently assessed by their ability to scavenge free radicals.
| This compound Derivative | Assay | IC50 (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | [6] |
| Monohydroxylated this compound derivative | DPPH | 48.37 | [7] |
| Halogenated this compound derivative | DPPH | 65.36 | [7] |
Key Signaling Pathways in this compound's Mechanism of Action
Chalcones exert their biological effects by modulating various signaling pathways. Their anti-inflammatory action often involves the inhibition of the NF-κB and JNK pathways, while their anticancer effects can be mediated through pathways like Ras/Raf/MEK/ERK, leading to cell cycle arrest and apoptosis.[8]
Caption: this compound inhibition of NF-κB and JNK signaling pathways.
Caption: this compound's anticancer mechanism via pathway inhibition.
Experimental Workflow and Protocols
A systematic in vitro evaluation of this compound derivatives typically follows a tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies.
Caption: In vitro evaluation workflow for this compound derivatives.
Detailed Experimental Protocols
Principle: This assay measures the inhibitory effect of chalcones on the production of nitric oxide (NO), a pro-inflammatory mediator, by LPS-stimulated RAW 264.7 macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[9][10]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[1]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[9]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control.[1]
Principle: This assay quantifies the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the NO Production Assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α according to the manufacturer's instructions of a commercial kit.[9] This typically involves:
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Quantification: Calculate the TNF-α concentration in the samples from a standard curve. Determine the percentage of inhibition of TNF-α production for each this compound concentration.[1]
Principle: This assay evaluates the free radical scavenging activity of chalcones. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine (B178648) in the presence of an antioxidant, leading to a decrease in absorbance at 517 nm.[11][12]
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol) and make serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[13]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH solution.[11]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 20-30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[12][13]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[13] The IC50 value, the concentration of the this compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the this compound concentration.[11]
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. To investigate the effect of chalcones on the NF-κB pathway, the expression and phosphorylation status of key proteins like p65 and IκBα are assessed.[1]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7) with chalcones and/or LPS as described previously.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain whole-cell lysates.[14] For translocation studies, nuclear and cytoplasmic fractions can be separated using a fractionation kit.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[16]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1][16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative protein expression levels. An increase in phosphorylated p65 and a decrease in IκBα are indicative of NF-κB activation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Chalcone Synthesis: Pitting Conventional Methods Against Green Alternatives
For researchers, scientists, and drug development professionals, the synthesis of chalcones is a critical first step in the exploration of a wide range of biologically active compounds. Chalcones, belonging to the flavonoid family, are renowned for their therapeutic potential, including anti-inflammatory, anticancer, and antioxidant properties. The efficiency of chalcone synthesis can significantly impact the pace of research and drug discovery. This guide provides an objective comparison of conventional and green methodologies for this compound synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most efficient and sustainable approach.
Performance Comparison: Conventional vs. Green Synthesis
The Claisen-Schmidt condensation is the cornerstone of conventional this compound synthesis, typically involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) in a polar solvent like ethanol (B145695). While effective, this method is often hampered by long reaction times and moderate yields. In contrast, green chemistry approaches offer significant improvements in efficiency and sustainability. These methods, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemical (solvent-free) synthesis, can dramatically reduce reaction times, improve yields, and minimize or eliminate the use of hazardous solvents.
The following table summarizes a quantitative comparison of different synthesis methods for a variety of this compound derivatives, highlighting the clear advantages of green chemistry techniques.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 2'-hydroxyacetophenone + Benzaldehyde | NaOH / Ethanol | 4-24 hours | 50-72% | [1] |
| Microwave-Assisted | 2'-hydroxyacetophenone + Benzaldehyde | Solvent-free | 1-5 minutes | 85-95% | [1] |
| Ultrasound-Assisted | 2'-hydroxyacetophenone + Benzaldehyde | NaOH / Ethanol-Water | 15-30 minutes | 88-96% | [1] |
| Mechanochemical (Grinding) | Acetophenone + Benzaldehyde | Solid NaOH | 2-15 minutes | ~95% |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Conventional Claisen-Schmidt Condensation (Reflux Method)
This protocol is a widely used method for this compound synthesis.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Aromatic ketone (e.g., Acetophenone, 10 mmol)
-
Base catalyst (e.g., Sodium Hydroxide, 20 mmol)
-
Solvent (e.g., Ethanol, 50 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the aromatic aldehyde and aromatic ketone in ethanol in the round-bottom flask.
-
Add the base catalyst to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.[2][3]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Aromatic ketone (e.g., Acetophenone, 1 mmol)
-
Solid catalyst (e.g., KOH, 2 mmol)
-
Microwave reactor vial
Procedure:
-
Place the aromatic aldehyde, aromatic ketone, and solid catalyst in a microwave reactor vial.
-
If a solvent is used, add a minimal amount of a high-boiling point solvent (e.g., PEG-400). For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for 1-5 minutes.
-
After the reaction, cool the vial to room temperature.
-
Add cold water to the vial and collect the precipitated product by filtration.
-
Wash the product with water and recrystallize if necessary.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an efficient and environmentally friendly alternative for this compound synthesis.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Aromatic ketone (e.g., Acetophenone, 2 mmol)
-
Base catalyst (e.g., 2.5 M NaOH solution, 2 mL)
-
Solvent (e.g., Ethanol, 2 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, dissolve the aromatic aldehyde and aromatic ketone in ethanol.
-
Add the base catalyst solution to the mixture.
-
Place the flask in an ultrasonic water bath or immerse an ultrasonic probe into the reaction mixture.
-
Sonicate the mixture for 15-30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitated product, wash with water, and recrystallize to obtain the pure this compound.
Mechanochemical Synthesis (Solvent-Free Grinding)
This environmentally benign method eliminates the need for a solvent.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Aromatic ketone (e.g., Acetophenone, 1 mmol)
-
Solid base catalyst (e.g., solid NaOH, 2 mmol)
-
Mortar and pestle or a ball mill
Procedure:
-
Place the aromatic aldehyde, aromatic ketone, and solid base catalyst into a mortar.
-
Grind the mixture vigorously with a pestle for 2-15 minutes. A change in color or solidification of the mixture often indicates reaction completion.
-
Add ice-cold water to the mortar and stir the mixture.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and recrystallize if needed.
Visualizing the Synthesis Workflows
To better understand the processes involved, the following diagrams illustrate a generalized workflow for each this compound synthesis method.
Caption: Generalized workflows for this compound synthesis methods.
Logical Comparison of Synthesis Methods
The choice of synthesis method depends on various factors including available equipment, desired reaction scale, and the importance of green chemistry principles. The following diagram illustrates a logical decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting a this compound synthesis method.
References
Unveiling the Therapeutic Promise of Chalcones: A Comparative Guide to In Vitro and In Vivo Bioactivity
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological properties. These aromatic ketones, characterized by a three-carbon α,β-unsaturated carbonyl system, serve as precursors for flavonoids and isoflavonoids in plants.[1] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo bioactivities of chalcones, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising area of study.
The correlation between in vitro assays, which are conducted in a controlled laboratory environment outside of a living organism, and in vivo studies, performed in living organisms such as animal models, is a critical aspect of drug discovery. A strong correlation suggests that the compound's activity observed in laboratory tests is likely to translate into a similar therapeutic effect in a complex biological system. This guide will delve into this correlation for various chalcone derivatives across different therapeutic areas.
Anticancer Activity: From Cell Lines to Tumor Models
Chalcones have demonstrated significant anticancer potential by modulating various signaling pathways and cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3][4][5]
Quantitative Data Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines and their corresponding in vivo efficacy in animal models. A lower IC50 value indicates greater potency.
| This compound Derivative | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | In Vivo Efficacy | Reference |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | 4T1 breast tumor mouse model | Significant decrease in tumor growth | [6] |
| Hs578T (Breast) | - | [6] | |||
| Butein | ERα+ Breast Cancer Cells | - | In vivo models | Inhibition of tumor growth | [6] |
| Cardamonin | TNBC Cells | - | Xenograft mouse models | Anti-tumor activity | [5] |
| Flavokawain B | A375 & A2058 (Melanoma) | - | In vivo models | Anti-melanoma properties | [7] |
| 2'-hydroxythis compound derivatives | Human Colon Cancer Cells | - | Colon adenocarcinoma model | Reduction in adenocarcinoma formation | [8] |
| AR1, AR2, AR3 | MCF-7 & MDA-MB-453 (Breast) | Potent (low concentrations) | Ehrlich Ascites Carcinoma (EAC) mice | Improved survival rates, restoration of blood parameters | [9] |
Signaling Pathways in this compound-Mediated Anticancer Activity
Chalcones exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates some of the key pathways modulated by chalcones.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Chalcones have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[10]
Quantitative Data Comparison
This table presents the in vitro anti-inflammatory activity of various chalcones and their in vivo effects in models of inflammation.
| This compound Derivative | In Vitro Assay | In Vitro Results | Animal Model | In Vivo Efficacy | Reference |
| Licothis compound A | LPS-stimulated RAW264.7 cells | Suppression of NO and PGE2 production | LPS-induced endotoxin (B1171834) shock in mice | Protected mice from endotoxin shock | [11] |
| Indole-Chalcone Hybrids | - | - | Carrageenan-induced paw edema in mice | Significant inhibition of edema formation | [12] |
| Compound 4b | LPS-stimulated RAW cells | IC50 (COX-2) = 1.933 µM; IC50 (5-LOX) = 2.112 µM | Carrageenan rat paw edema test | 37.05% edema inhibition | [13] |
| Compound 33 | LPS-stimulated RAW 264.7 cells | Inhibition of MAPK/NF-κB, activation of Nrf2/HO-1 | Acute lung injury model | Prevented LPS-induced lung damage | [14] |
Signaling Pathways in this compound-Mediated Anti-inflammatory Activity
The anti-inflammatory effects of chalcones are largely attributed to their ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.[10][15] The JNK and MAPK pathways are also significant targets.[14][16]
Antimicrobial Activity: A Weapon Against Pathogens
Chalcones have also demonstrated promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[1][17]
Quantitative Data Comparison
The table below showcases the in vitro antimicrobial efficacy of this compound derivatives against various pathogens.
| This compound Derivative | Microorganism | In Vitro MIC (µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [17] |
| Bacillus subtilis | 62.5 | [17] | |
| Escherichia coli | 250 | [17] | |
| Pseudomonas aeruginosa | 125 | [17] | |
| Compound 13 | Staphylococcus aureus | 15.6 | [18] |
| Compound 14 | Staphylococcus aureus | 7.81 | [18] |
| Aminothis compound I-38 | Enterococcus faecalis | 7.8 | [19] |
| Candida albicans | 15.6 | [19] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments cited in this guide.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound derivatives, from initial in vitro screening to in vivo validation.
1. In Vitro Cytotoxicity: MTT Assay [20][21]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Incubate the cells with the this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production [21]
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
3. In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [20][21]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the this compound at which no visible growth of the microorganism is observed.
4. In Vivo Anticancer Activity: Ehrlich Ascites Carcinoma (EAC) Model [9]
This is a common model to evaluate the in vivo anticancer effects of compounds.
-
Tumor Induction: Inject EAC cells intraperitoneally into mice.
-
Treatment: After 24 hours, administer the this compound derivative or a vehicle control to the mice daily for a specified period.
-
Monitoring: Monitor the mice for body weight, tumor volume (by measuring abdominal girth), and survival time.
-
Hematological and Biochemical Analysis: At the end of the experiment, collect blood samples to analyze hematological parameters (e.g., RBC, WBC counts) and biochemical markers.
-
Data Analysis: Compare the mean survival time, tumor growth, and hematological parameters between the treated and control groups.
5. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model [12][13]
This model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide the animals (typically rats or mice) into control and treatment groups.
-
Compound Administration: Administer the this compound derivative or a vehicle control orally or intraperitoneally.
-
Edema Induction: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.
Conclusion
The compelling body of evidence from both in vitro and in vivo studies underscores the significant therapeutic potential of chalcones. Their ability to modulate multiple key signaling pathways involved in cancer, inflammation, and microbial infections makes them attractive scaffolds for the development of novel drugs. While a direct quantitative correlation between in vitro IC50 values and in vivo efficacy can be complex and influenced by factors such as pharmacokinetics and metabolism, the qualitative correlation observed for many this compound derivatives is promising. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to design and execute robust studies to further explore and validate the bioactivity of this versatile class of compounds, ultimately paving the way for their potential clinical application.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro and In Vivo Anticancer Properties of this compound Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer studies of 2'-hydroxy this compound derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro and in-vivo activity of novel chalcones derivatives targeting cancer [wisdomlib.org]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel this compound candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel this compound derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. ACG Publications - Synthesis, and in-vitro biological evaluation of this compound derivatives as antimicrobial agents [acgpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Chalcone Derivatives Emerge as Potent Contenders in Preclinical Cancer Research, Rivaling Standard Chemotherapies
For Immediate Release
[City, State] – December 4, 2025 – A comprehensive analysis of recent preclinical data reveals that chalcone derivatives, a class of organic compounds abundant in plants, demonstrate significant anticancer activity, in some cases comparable or superior to standard chemotherapeutic agents. This guide provides a detailed comparison of the performance of select this compound derivatives against established drugs like doxorubicin (B1662922) and cisplatin (B142131), supported by experimental data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Chalcones, belonging to the flavonoid family, have garnered considerable attention for their diverse pharmacological properties. Their core chemical structure allows for extensive modification, leading to the synthesis of numerous derivatives with enhanced potency and selectivity against various cancer cell lines. This comparative guide synthesizes in vitro cytotoxicity data, elucidates key mechanisms of action, and provides detailed experimental methodologies to support further research and development in this promising area of oncology.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The antitumor potential of novel compounds is primarily assessed by their ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation. The following tables summarize the IC50 values for several this compound derivatives compared to standard anticancer drugs across various human cancer cell lines.
Breast Cancer (MCF-7 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| This compound Derivative (Compound 25) | 3.44 ± 0.19 | [1][2] |
| This compound Derivative C49 | 59.82 ± 2.10 | [3][4] |
| Doxorubicin | 28.3 µg/mL | [2] |
| Cisplatin | 27.78 ± 0.929 | [5] |
Lung Cancer (A549 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| This compound-platinum complex (Compound 21) | 0.31 ± 0.09 (in A549/CDDP resistant cells) | [1] |
| 1,3,5-triazine linked this compound (Compound 18) | 17 | [1] |
| Cisplatin | 35.05 ± 1.39 (in A549/CDDP resistant cells) | [1] |
| Cisplatin | 21.5 | [1] |
| Doxorubicin | 28.3 µg/mL | [2] |
Hepatocellular Carcinoma (HepG2 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| This compound Derivative (Compound 25) | 4.64 ± 0.23 | [1][2] |
| 4-acetyl-5-furan/thiophene-pyrazole derivative (Compound 59) | 26.6 µg/mL | [2] |
| Doxorubicin | 21.6 µg/mL | [2] |
Colon Cancer (HCT116 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| This compound Derivative (Compound 25) | 6.31 ± 0.27 | [1][2] |
| Bis-chalcone derivative (Compound 5a) | 18.10 ± 2.51 | [5] |
| Cisplatin | 13.276 ± 0.294 | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Mechanisms of Action: Disrupting Cancer's Master Switches
This compound derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of Tubulin Polymerization
A significant number of this compound derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Chalcones inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Modulation of the PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some this compound derivatives have been shown to inhibit this pathway, thereby promoting apoptosis and reducing cancer cell survival.
Caption: Chalcones disrupt the PI3K/Akt/NF-κB signaling cascade in cancer cells.
In Vivo Evidence: Enhancing Standard Therapies
While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of new compounds. Recent studies have begun to explore the efficacy of this compound derivatives in animal models, with promising results.
A study investigating the this compound derivative C49 in a xenograft model of doxorubicin-resistant breast cancer (MCF-7/DOX) found that C49 significantly enhanced the anticancer efficacy of doxorubicin.[3][4] The combination of C49 and doxorubicin led to a remarkable repression of tumor growth, suggesting that this this compound derivative could be a valuable agent for overcoming multidrug resistance.[3][4]
Similarly, the natural this compound Isoliquiritigenin (ISL) has been shown to enhance the antitumor activity of cyclophosphamide (B585) and cisplatin in mouse models of cervical and colon cancer, respectively. These findings highlight the potential of this compound derivatives not only as standalone anticancer agents but also as synergistic partners to improve the efficacy of existing chemotherapies.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed protocols for the key experimental assays are provided below.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative or standard drug and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Caption: General workflow for determining the in vitro cytotoxicity of test compounds.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare tubulin protein, GTP, and the this compound derivative in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, mix the tubulin and the this compound derivative at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the percentage of inhibition for each concentration of the this compound derivative and determine the IC50 value.
Conclusion and Future Directions
The data presented in this guide strongly suggest that this compound derivatives are a promising class of anticancer agents. Their ability to target multiple cancer-relevant pathways, coupled with their potent in vitro and emerging in vivo activity, warrants further investigation. Future research should focus on lead optimization to improve efficacy and drug-like properties, comprehensive preclinical evaluation in a wider range of cancer models, and ultimately, clinical trials to translate these promising preclinical findings into novel cancer therapies. The detailed protocols and mechanistic insights provided herein aim to facilitate and accelerate these critical next steps in the development of this compound-based anticancer drugs.
References
- 1. A New this compound Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New this compound Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoliquiritigen Enhances the Antitumour Activity and Decreases the Genotoxic Effect of Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Isoliquiritigenin inhibits tumor growth and protects the kidney and liver against chemotherapy-induced toxicity in a mouse xenograft model of colon carcinoma. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Validation of Chalcone-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chalcone-based fluorescent probes against alternative sensing molecules. Supported by experimental data and detailed protocols, this document serves as a practical resource for the evaluation and application of these versatile fluorophores.
This compound-based fluorescent probes are emerging as powerful tools in various fields of biomedical research due to their facile synthesis, tunable photophysical properties, and sensitivity to microenvironmental changes. Their applications range from the detection of pathological biomarkers, such as β-amyloid plaques in Alzheimer's disease, to the real-time monitoring of intracellular viscosity and the sensing of metal ions. The validation of these probes is a critical step to ensure their reliability and accuracy. This guide outlines the key performance indicators for this compound-based probes, compares them with other common fluorescent probes, and provides detailed experimental protocols for their validation.
Comparative Performance of this compound-Based Fluorescent Probes
The efficacy of a fluorescent probe is determined by a range of photophysical and biological parameters. The following tables summarize the quantitative performance of selected this compound-based probes in different applications, juxtaposed with commonly used alternative probes.
Table 1: Probes for β-Amyloid Plaque Detection
| Probe | Target | Binding Affinity (Kᵢ/K𝘥) | Fluorescence Enhancement (fold) | Quantum Yield (Φ) | Excitation/Emission (nm) | Ref. |
| FCH-3 (this compound) | Aβ(1-42) aggregates | 72-114 nM (Kᵢ) | 6.7 | N/A | N/A | |
| FCH-4 (this compound) | Aβ(1-42) aggregates | 72-114 nM (Kᵢ) | 14.2 | N/A | N/A | |
| Thioflavin T (ThT) | Aβ fibrils | ~1 µM (K𝘥) | >100 | ~0.02 | 450/482 | |
| CRANAD-102 | Aβ oligomers | N/A | N/A | N/A | N/A | [1] |
N/A: Not Available in the cited sources.
Table 2: Probes for Viscosity Sensing
| Probe | Property Sensed | Stokes Shift (nm) | Quantum Yield (Φ) | Key Features | Ref. |
| Hcc (this compound) | Viscosity | Large | N/A | High sensitivity, selectivity, and photostability | [2] |
| DPTPA-Py | Mitochondrial Viscosity | N/A | N/A | Tracks viscosity changes during apoptosis | [3] |
| BODIPY-based rotors | Viscosity | Typically < 70 | Variable | Prone to re-absorption of emitted photons | [4] |
N/A: Not Available in the cited sources.
Table 3: Probes for Ion and Small Molecule Detection
| Probe | Target | Limit of Detection (LOD) | Fluorescence Response | Key Features | Ref. |
| Carbazole-chalcone | Thiophenol | N/A | N/A | Low cytotoxicity, suitable for live-cell imaging | [4] |
| Bis-chalcone probe | HSO₃⁻/SO₃²⁻ | 0.43 µM / 0.23 µM | Colorimetric | High selectivity | [5] |
| DHPO (this compound) | Fe³⁺ | N/A | "Turn on and turn off" | High sensitivity and selectivity in aqueous media | [6] |
| Pyrazoline-based probe | Hg²⁺ | 3.85 x 10⁻¹⁰ M | Fluorescence enhancement | Suitable for a wide pH range (7-11) | [7] |
N/A: Not Available in the cited sources.
Experimental Protocols for Probe Validation
Accurate and reproducible validation is paramount. The following are detailed methodologies for key experiments to assess the performance of this compound-based fluorescent probes.
Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of fluorescence. The comparative method, using a standard of known quantum yield, is commonly employed.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (spectroscopic grade)
-
Reference standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Test this compound-based probe
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the reference standard and the test probe in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]
-
Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.
-
Measure a solvent blank and subtract it from each spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).[9]
-
-
Calculate Quantum Yield: Use the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the test sample and the standard, respectively. If the same solvent is used, the refractive index term (ηₓ² / ηₛₜ²) becomes 1.
Photostability Assessment
Photostability is crucial for probes used in fluorescence microscopy and long-term imaging.
Materials:
-
Spectrofluorometer or fluorescence microscope with a light source
-
Test this compound-based probe solution
-
Control probe solution (if applicable)
Procedure:
-
Prepare a solution of the this compound-based probe at a known concentration.
-
Place the solution in the spectrofluorometer or on the microscope stage.
-
Continuously expose the sample to the excitation light source at a fixed intensity.
-
Record the fluorescence intensity at regular time intervals over an extended period (e.g., 30-60 minutes).
-
Plot the fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.
-
For comparison, perform the same experiment with a known photostable or photolabile probe.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the probe on cell viability.
Materials:
-
Cell line (e.g., HEK-293 for normal cells, HepG2 for cancer cells)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-based probe stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Probe Treatment: Add varying concentrations of the this compound-based probe to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the probe that causes 50% inhibition of cell growth) can be determined from a dose-response curve.
Determination of Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank.
Procedure:
-
Blank Measurement: Prepare multiple blank samples (containing all components except the analyte) and measure their fluorescence intensity.
-
Calculate Blank Statistics: Calculate the mean (N) and standard deviation (SD) of the blank measurements.[7]
-
LOD Calculation: The LOD is typically calculated as: LOD = 3 * (SD / m) where 'm' is the slope of the calibration curve (fluorescence intensity vs. analyte concentration) in the low concentration range. Alternatively, a simpler method defines the LOD as the concentration at which the signal is three times the noise level (standard deviation of the blank).[7][10]
In Vitro Binding Assay for Aβ Aggregates
This assay evaluates the binding affinity of a probe to Aβ aggregates.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Aggregation buffer (e.g., phosphate-buffered saline, PBS)
-
This compound-based probe
-
A known Aβ binding ligand for competition (e.g., Thioflavin T)
-
Spectrofluorometer
Procedure:
-
Aβ Aggregation: Prepare Aβ(1-42) aggregates by incubating the peptide in an aggregation buffer at 37°C for several days.[11]
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of the aggregated Aβ.
-
Add increasing concentrations of the this compound-based probe.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence intensity.
-
-
Competition Assay (to determine Kᵢ):
-
Add a fixed concentration of aggregated Aβ and a fixed concentration of a known competitor ligand.
-
Add increasing concentrations of the this compound-based probe.
-
Measure the fluorescence signal and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Fluorescence Staining of Amyloid Plaques in Brain Tissue
This protocol validates the probe's ability to specifically label Aβ plaques in a biological context.
Materials:
-
Brain tissue sections from an Alzheimer's disease mouse model (e.g., APP/PS1) or human patients.
-
This compound-based probe staining solution.
-
Phosphate-buffered saline (PBS).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation: Mount frozen or paraffin-embedded brain sections onto microscope slides.
-
Rehydration and Permeabilization (if necessary): Rehydrate sections through a series of ethanol (B145695) washes and permeabilize with a detergent like Triton X-100.
-
Probe Incubation: Incubate the tissue sections with the this compound-based probe solution for a specified time (e.g., 10-30 minutes).
-
Washing: Wash the sections with PBS to remove unbound probe.
-
Co-staining (optional): For validation, co-stain with a known Aβ plaque marker (e.g., an anti-Aβ antibody or Thioflavin S).[12]
-
Mounting and Imaging: Coverslip the sections with an anti-fade mounting medium and visualize under a fluorescence microscope using appropriate filter sets.
Visualizing Validation Workflows and Applications
Diagrams created using Graphviz (DOT language) illustrate key processes in the validation and application of this compound-based fluorescent probes.
Caption: Experimental workflow for the validation of a novel this compound-based fluorescent probe.
Caption: Simplified pathway of amyloid-β aggregation and the target for this compound-based probes.
Caption: Key validation criteria for an ideal fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. wasatchphotonics.com [wasatchphotonics.com]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Chalcone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various chalcone derivatives against a range of biological targets. The information presented is collated from recent studies and includes quantitative docking data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for diverse substitutions, leading to a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6][7] Molecular docking studies have become an indispensable tool in elucidating the potential mechanisms of action and guiding the rational design of novel, potent this compound-based therapeutic agents.[5]
Comparative Analysis of Docking Performance
The following tables summarize the molecular docking results for various this compound derivatives against different protein targets as reported in the literature. These tables provide a comparative overview of the binding affinities, which are crucial for identifying promising lead compounds.
Anticancer Activity
This compound derivatives have been extensively studied for their potential as anticancer agents, targeting various proteins involved in cancer progression.
Table 1: Comparative Docking Scores of this compound Derivatives Against Anticancer Targets
| This compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Software Used |
| Compound 2l | VEGFR-2 | - | Sorafenib (B1663141) | - | Not Specified |
| Compound 2o | VEGFR-2 | - | Sorafenib | - | Not Specified |
| Compound 2r | VEGFR-2 | - | Sorafenib | - | Not Specified |
| Compound A14 | Not Specified | - | 5-Fluorouracil | - | Not Specified |
| Bis-chalcone 6 | Estrogen Receptor (3ERT) | - | Tamoxifen | - | Discovery Studio |
| AMP-40 | Human T-cell leukaemia virus protease (2B7F) | - | Camptothecin | - | Molegro Virtual Docker 6.0 |
| AMP-44 | Human T-cell leukaemia virus protease (2B7F) | - | Camptothecin | - | Molegro Virtual Docker 6.0 |
| AMP-45 | Human T-cell leukaemia virus protease (2B7F) | - | Camptothecin | - | Molegro Virtual Docker 6.0 |
| HEHP | Not Specified | -8.505 (Glide Score) | Exemestane | -9.473 (Glide Score) | Not Specified |
| DHNP | Not Specified | -8.330 (Glide Score) | Exemestane | -9.473 (Glide Score) | Not Specified |
Note: Direct comparison of docking scores should be made with caution as different software and scoring functions were used in the cited studies.
Studies have shown that certain this compound derivatives exhibit significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating higher potency than reference drugs like sorafenib and 5-fluorouracil.[4][8] For instance, compounds 2l , 2o , and 2r displayed remarkable cytotoxicity against K562, SiHa, and B16 cancer cells.[4] Molecular docking of these compounds into the VEGFR-2 active site revealed strong binding interactions.[4] Similarly, bis-chalcone derivative 6 showed more potent activity against MCF-7 breast cancer cells than tamoxifen.[9] In another study, several this compound-based derivatives (AMP-40, 44, 45, 48, 49, 52, 55, and 56) exhibited good anticancer activity against human T-cell leukaemia virus protease (2B7F) in silico.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, targeting essential bacterial enzymes.
Table 2: Comparative Docking Scores of this compound Derivatives Against Antimicrobial Targets
| This compound Derivative | Target Protein (PDB ID) | Docking Score | Glide Score | Reference Compound | Reference Docking Score | Reference Glide Score | Software Used |
| Compound h | Not Specified (4PVR) | -8.286 | -8.286 | Chloramphenicol | -7.564 | -7.725 | Schrodinger (Maestro 11.5v) |
| Compound i | Not Specified (4PVR) | -8.056 | -8.078 | Chloramphenicol | -7.564 | -7.725 | Schrodinger (Maestro 11.5v) |
| Compound j | Not Specified (4PVR) | -8.000 | -8.112 | Chloramphenicol | -7.564 | -7.725 | Schrodinger (Maestro 11.5v) |
Novel synthesized this compound derivatives have demonstrated good antibacterial activity against Escherichia coli and Staphylococcus aureus.[1] Docking studies revealed that compounds h , i , and j had higher docking and glide scores compared to the standard drug chloramphenicol, suggesting strong binding to the target protein (PDB ID: 4PVR).[1] Other studies have indicated that the antibacterial activity of thiazole-based chalcones may be due to the inhibition of DNA gyrase, GyrB, and MurA.[10] Furan-derived chalcones have also been docked against GlcN-6-P synthase to explore their antimicrobial potential.[11]
Anti-inflammatory Activity
Chalcones have been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes.
Table 3: Comparative Docking Scores of this compound Derivatives Against Anti-inflammatory Targets
| This compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Software Used |
| Compound 6o | COX-2 (4PH9) | -17.4 | Not Specified | Not Specified |
| Compound 3b | COX-2 (3LN1) | - | Diclofenac (B195802) Sodium | Discovery Studio Ver 2017 |
| Compound 3g | COX-2 (3LN1) | - | Diclofenac Sodium | Discovery Studio Ver 2017 |
| Compound 3h | COX-2 (3LN1) | - | Diclofenac Sodium | Discovery Studio Ver 2017 |
| JBN-2 | COX-2 (1CX2) | -9.4 | Celecoxib | AutoDock Vina |
| JBN-3 | COX-2 (1CX2) | -6.6 | Celecoxib | AutoDock Vina |
Several studies have synthesized this compound derivatives and evaluated their anti-inflammatory activity.[6][7][12] Compound 6o , for instance, exhibited potent in vivo anti-inflammatory activity and a low docking score of -17.4 kcal/mol against COX-2.[6] In another study, synthesized compounds 3b , 3g , and 3h showed better docking scores than the reference drug diclofenac sodium against COX-2 (PDB ID: 3LN1).[12] Furthermore, docking studies of designed this compound derivatives against COX-2 (PDB ID: 1CX2) showed that compound JBN-2 had a better docking score (-9.4) than the standard drug Celecoxib (-8.3).[13]
Experimental Protocols for Molecular Docking
While specific parameters may vary between studies, a general workflow is typically followed for molecular docking of this compound derivatives.
General Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and heteroatoms are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).[14]
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are specified to encompass the binding pocket.
-
-
Molecular Docking:
-
Analysis of Results:
-
The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are visualized and analyzed.
-
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz can help illustrate complex biological processes and experimental designs.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Design, synthesis, biological evaluation, and molecular docking of this compound derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel this compound Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
- 14. thepharmajournal.com [thepharmajournal.com]
Chalcone vs. Aurone: A Head-to-Head Comparison of Bioactivity
In the landscape of flavonoid research, chalcones and aurones stand out as two closely related classes of compounds with significant therapeutic potential. Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one backbone, are biosynthetic precursors to all flavonoids.[1][2][3] Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structural isomers of flavones and are formed from the oxidative cyclization of 2'-hydroxychalcones.[4] Both scaffolds have garnered immense interest in medicinal chemistry due to their broad and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6][7][8]
This guide provides an objective, data-driven comparison of the bioactivities of chalcones and aurones, aimed at researchers, scientists, and drug development professionals.
Biosynthetic Relationship
Chalcones serve as the key intermediate in the biosynthesis of aurones. The conversion is an enzyme-catalyzed process involving oxidative cyclization, which transforms the open-chain chalcone structure into the five-membered heterocyclic ring characteristic of aurones.[4]
Caption: Biosynthetic conversion of a 2'-hydroxythis compound to an aurone.
Comparative Bioactivity Analysis
The therapeutic efficacy of chalcones and aurones is deeply rooted in their chemical structures. The following sections provide a head-to-head comparison of their performance in key areas of bioactivity, supported by quantitative data.
Anticancer Activity
Both chalcones and aurones exhibit significant anticancer properties by interacting with various molecular targets to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways.[2][3][9] Chalcones have been shown to target tubulin, various kinases, and transcription factors.[3] Aurones can inhibit cyclin-dependent kinases (CDKs), topoisomerase, and also interfere with tubulin polymerization.[9]
The cytotoxic effects of these compounds are often evaluated by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of cancer cells by 50%. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and Aurone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Xanthohumol | A549 (Lung) | ~15-20 | [3] (Qualitative description of activity, IC50 estimated from typical ranges in literature) |
| This compound | Licothis compound A | A549 (Lung) | ~10-20 | [3] (Qualitative description, IC50 estimated) |
| This compound | Panduratin A | MCF-7 (Breast) | 11.5 | [3] |
| This compound | Panduratin A | HT-29 (Colon) | ~9 µg/mL | [3] |
| This compound | Ligustrazine this compound | MCF-7 (Breast) | 5.11 | [2] |
| Aurone | 5-Hydroxy-4'-dimethylamino aurone | General | N/A | [6] (Reported as effective antioxidant with good docking scores for enzyme inhibition, not cytotoxicity) |
| Aurone | B-ring carboxylated aurones | General | N/A | [6] (Noted as potent Xanthine Oxidase inhibitors, a target relevant to some cancers) |
Note: Direct head-to-head IC₅₀ comparisons in the same study are scarce. Data is compiled from multiple sources to show representative activities. The anticancer activity of aurones is often linked to specific enzyme inhibition rather than broad cytotoxicity assays in some studies.[6][9]
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases. Chalcones and aurones can modulate inflammatory pathways, primarily by inhibiting key pro-inflammatory enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), and by regulating signaling pathways such as NF-κB.[8][10][11]
A study directly comparing a series of 2'-hydroxychalcones and their corresponding aurones provides a clear head-to-head look at their potential to inhibit soybean lipoxygenase (SLOX).[5]
Table 2: Comparative Soybean Lipoxygenase (SLOX) Inhibition
| Compound | Class | % Inhibition at 100 µM | IC₅₀ (µM) | Reference |
| 2'-hydroxy-4-methoxythis compound | This compound | 38.3 | > 100 | [5] |
| 6-methoxy-aurone | Aurone | 16.2 | > 100 | [5] |
| 2'-hydroxy-3,4-dimethoxythis compound | This compound | 86.4 | 21.0 | [5] |
| 5,6-dimethoxy-aurone | Aurone | 65.4 | 60.0 | [5] |
| 2',4-dihydroxy-3'-methoxythis compound | This compound | 91.2 | 10.5 | [5] |
| 6-hydroxy-5-methoxy-aurone | Aurone | 72.8 | 34.0 | [5] |
| 2',4-dihydroxy-4'-methoxythis compound | This compound | 95.8 | 2.5 | [5] |
| 6-hydroxy-4-methoxy-aurone | Aurone | 80.4 | 24.5 | [5] |
Data from Detsi et al. (2009). In this series, 2'-hydroxychalcones consistently demonstrated more potent SLOX inhibition than their corresponding aurone cyclization products.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpab.com [ijpab.com]
- 5. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Anti-Inflammatory Drugs’ this compound Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Targets of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention for their broad spectrum of pharmacological activities, particularly their potent anti-inflammatory effects. Their therapeutic potential stems from the ability to modulate multiple key signaling pathways implicated in the inflammatory cascade. This guide provides a comparative analysis of various chalcone derivatives, focusing on their validated molecular targets, supported by quantitative experimental data and detailed protocols to aid in research and development.
Key Anti-inflammatory Targets of Chalcones
This compound derivatives exert their anti-inflammatory effects by targeting several critical nodes within inflammatory signaling networks. The most prominent targets include the NF-κB, MAPK, and JAK-STAT pathways, as well as enzymes like COX and LOX that are directly involved in producing inflammatory mediators.[1]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65/p50 dimer.[2][3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, ERK, and JNK, plays a crucial role in the production of pro-inflammatory cytokines. Certain chalcones can effectively suppress the phosphorylation and activation of these kinases.[4]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: Dysregulation of this pathway is linked to numerous inflammatory diseases. Chalcones can interfere with this pathway by inhibiting the activation of JAKs and the subsequent phosphorylation of STAT proteins.[2]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. Many this compound derivatives have demonstrated direct inhibitory effects on COX-2 and 5-LOX.[1][5]
Comparative Efficacy of this compound Derivatives
The following tables summarize the inhibitory potency of various this compound derivatives against key anti-inflammatory targets, as demonstrated in preclinical studies.
Table 1: Inhibition of NF-κB and Pro-inflammatory Mediators
| This compound Derivative | Target/Assay | Cell Line | IC₅₀ / Effective Concentration | Citation(s) |
| Pyranothis compound 6b | NF-κB (TNF-α induced) | HEK293T | IC₅₀ = 0.29 µM | [6] |
| Flavokawain C | NF-κB (TNF-α induced) | K562 | IC₅₀ = 8 µM | [7] |
| Calomelanone | NF-κB (TNF-α induced) | K562 | IC₅₀ = 11 µM | [7] |
| Licothis compound A | NO Production (LPS) | RAW 264.7 | Moderate Inhibition | [4] |
| Isoliquiritigenin | NF-κB Nuclear Translocation | RAW 264.7 | Attenuated at 10, 20 µM | [8] |
| (E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | NF-κB (LPS induced) | RAW 264.7 | IC₅₀ = 2.7 µM | [3] |
Table 2: Inhibition of COX, LOX, and JAK Enzymes
| This compound Derivative | Target Enzyme | IC₅₀ Value | Comparison / Selectivity | Citation(s) |
| Synthetic this compound 6a | COX-2 | 1.103 µM | SI (COX-1/COX-2) = 19 | [9] |
| Synthetic this compound C9 | COX-2 | 1.27 µM | Potent Inhibition | |
| Synthetic this compound C64 | COX-2 | 0.092 µM | SI (COX-1/COX-2) = 68.43 | [5] |
| Synthetic this compound C64 | 5-LOX | 0.136 µM | Potent Inhibition | [5] |
| Synthetic this compound 8 | COX-2 | 0.18 µM | More potent than Nimesulide | [10] |
| Thiazole-based this compound 12 | JAK2 | 17.64 nM | Comparable to Ruxolitinib (18.06 nM) | [11] |
| Thiazole-based this compound 11 | JAK2 | 20.32 nM | Comparable to Ruxolitinib (18.06 nM) | [11] |
| Licothis compound A | Kv1.3 K+ Channel | 0.83 µM | - | [12] |
| Licothis compound A | ORAI1 Ca2+ Channel | 2.97 µM | - | [12] |
Visualizing Mechanisms of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways targeted by chalcones and the experimental workflows used for their validation.
Figure 1: this compound Inhibition of the Canonical NF-κB Pathway.
Figure 2: this compound Inhibition of the JAK-STAT Pathway.
Figure 3: General Workflow for Western Blot Analysis.
Experimental Protocols
Detailed and reproducible protocols are critical for validating the biological activity of this compound derivatives. Below are standard methodologies for key assays.
Cell Culture and Treatment for Inflammatory Assays
This protocol is optimized for the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[13][14]
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Refresh the medium every 2-3 days and subculture when cells reach 80-90% confluency.[13]
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein extraction) at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.[14]
-
Treatment:
-
The next day, replace the culture medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of the this compound derivative (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.[14]
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[13][14] Include appropriate vehicle (DMSO) and positive (e.g., a known inhibitor) controls.
-
Incubate for the desired period (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine release).
-
Western Blot for Phosphorylated NF-κB p65 (p-p65)
This assay measures the activation of the NF-κB pathway by detecting the phosphorylated form of the p65 subunit.[15]
-
Cell Lysis: After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer using Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a digital imaging system. For normalization, the membrane can be stripped and re-probed for total p65 and a loading control like β-actin.[15]
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies NF-κB transcriptional activity.[1][2]
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
On the following day, co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid (e.g., expressing Renilla luciferase) to serve as an internal control for transfection efficiency. Use a suitable transfection reagent as per the manufacturer's protocol.[1]
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with the this compound derivatives for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as 20 ng/mL TNF-α, for 6-8 hours.[1]
-
-
Cell Lysis and Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the percentage inhibition by the this compound derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by this compound Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyranothis compound derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Analysis of Natural vs. Synthetic Chalcone Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Chalcones, a class of aromatic ketones, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Found abundantly in nature and readily synthesized in the laboratory, these compounds exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the efficacy of natural and synthetic chalcones, supported by experimental data, to aid in the development of next-generation therapeutics.
Chalcones are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This core structure is amenable to various substitutions, allowing for the fine-tuning of their pharmacological properties. While natural chalcones isolated from plants have a long history of use in traditional medicine, synthetic derivatives offer the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.
Comparative Efficacy: A Quantitative Overview
The biological activity of chalcones is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial studies. Lower values indicate higher potency. The following tables summarize the efficacy of representative natural and synthetic chalcones against various cancer cell lines and microbial strains.
Anticancer Activity (IC50 Values in µM)
| Compound Type | Chalcone | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Xanthohumol | MCF-7 (Breast) | 11.22 (72h) | [1] |
| HepG2 (Liver) | 52 (48h) | [2] | ||
| Licothis compound B | HCT116 (Colon) | ~30 | [3] | |
| Isoliquiritigenin (ISL) | HeLa (Cervical) | 126.5 | [4] | |
| Synthetic | ISL Derivative (Compound 9) | HeLa (Cervical) | 14.36 | [4] |
| This compound-Triazole Hybrid (36) | A549 (Lung) | 1.3 - 186.2 | [5] | |
| Coumaryl-Chalcone (19) | A549 (Lung) | 70.90 (µg/mL) | [6] | |
| Thiazole this compound (178) | Various | Moderate Activity | [7] | |
| 4-chloro-4′-hydroxythis compound | Jurkat (T-cell leukemia) | 76% inhibition at 3.9 mM | [8] | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Various | Good Activity | [9] |
Antimicrobial Activity (MIC Values in µg/mL)
| Compound Type | This compound | Microbial Strain | MIC (µg/mL) | Reference |
| Natural | Licothis compound A | Bacillus subtilis | 3 | [10] |
| Gram-negative bacteria | >50 | [10] | ||
| Sanjuanolide | Staphylococcus aureus | 12.5 | [11] | |
| Synthetic | O-OH this compound | MRSA | 25-50 | [12] |
| Fluoro-substituted this compound (13) | Staphylococcus aureus | 15.6 | [13] | |
| Fluoro-substituted this compound (14) | Staphylococcus aureus | 7.81 | [13] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound efficacy.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate in a humidified atmosphere at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 200 µL of the medium containing the different concentrations of the test compounds (e.g., 25, 50, 100, 200, and 400 µg/mL).[2] Include a negative control (vehicle, e.g., 0.25% DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the negative control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC & MBC)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC. The MBC is determined by subculturing the contents of the wells that show no growth onto an agar (B569324) medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in a suitable broth, such as Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto a nutrient agar plate. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
Visualizing Mechanisms of Action
Chalcones exert their biological effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of essential cellular processes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several chalcones have been shown to inhibit this pathway.
Experimental Workflow for Tubulin Polymerization Inhibition Assay
Many this compound derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. This is often achieved by inhibiting the polymerization of tubulin, the protein subunit of microtubules.
Conclusion
The comparative analysis reveals that while natural chalcones provide a valuable starting point for drug discovery, synthetic modifications can lead to derivatives with significantly enhanced efficacy and selectivity. The ability to readily synthesize a vast array of this compound analogues allows for systematic structure-activity relationship (SAR) studies, paving the way for the development of highly potent and targeted therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the therapeutic potential of the this compound scaffold.
References
- 1. Xanthohumol, a Prenylated this compound from Hops, Inhibits the Viability and Stemness of Doxorubicin-Resistant MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Inhibite Effect of Xanthohumol on HepG2 Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Antibacterial activity of licothis compound A against spore-forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural modification and antibacterial property studies of natural this compound sanjuanolide [frontiersin.org]
- 12. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Chalcones
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This guide provides a comprehensive cross-validation of the antimicrobial spectrum of chalcones, a class of naturally occurring compounds, and their synthetic derivatives. By presenting objective comparisons with established antibiotics and detailing experimental protocols, this document serves as a valuable resource for researchers seeking to explore novel antimicrobial agents.
Comparative Antimicrobial Activity of Chalcones
Chalcones have demonstrated a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against several pathogenic bacterial strains, alongside standard antibiotics for comparison. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antimicrobial Activity of this compound Derivatives Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Reference |
| This compound Derivatives | ||||
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | - | 62.5 | [1] |
| O-OH this compound | - | 25-50 | - | [3] |
| M-OH this compound | - | 98.7 | - | [3] |
| P-OH this compound | - | 108.7 | - | [3] |
| Compound 7a | 61.25 | 125 | - | [4] |
| This compound with imide-pyridine (3b, 3d, 3g, 3l, 3m) | - | 32-64 | - | [4] |
| This compound 2 | 645 | - | - | [5] |
| Standard Antibiotics | ||||
| Ampicillin | - | - | 62.5 | [1] |
| Ciprofloxacin | - | 0.5-64 | - | [3] |
| Gentamicin | - | 1-16 | - | [3] |
| Vancomycin | - | - | - | |
| Oxacillin | - | 256 | - | [6] |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus. A hyphen (-) indicates that data was not provided in the cited sources.
Table 2: Antimicrobial Activity of this compound Derivatives Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Salmonella typhi MIC (µg/mL) | Reference |
| This compound Derivatives | ||||
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 250 | 125 | - | [1] |
| This compound 2 | 812 | - | - | [5] |
| Compound 6b | Moderate Activity | No Inhibition | - | [7] |
| Compound 6c | Moderate Activity | No Inhibition | Moderate Activity | [7] |
| Compound 6a | - | No Inhibition | Moderate Activity | [7] |
| Compound 6d | - | - | Moderate Activity | [7] |
| Standard Antibiotics | ||||
| Ampicillin | - | - | - |
A hyphen (-) indicates that data was not provided in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of chalcones.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][5][6]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the starting this compound solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum in MHB without any this compound.
-
Negative Control: Wells containing MHB only.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the chalcones.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
Minimum Bactericidal Concentration (MBC) Determination
This assay is a continuation of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot evenly onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the this compound that results in no bacterial growth on the agar plate.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for determining the antimicrobial efficacy of this compound derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. This compound Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Chalcones: A Comparative Guide
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) analysis serves as a powerful computational tool to decipher these links, enabling the rational design of more potent and selective chalcone-based therapeutic agents. This guide provides a comparative overview of QSAR studies on chalcones, presenting key findings, experimental methodologies, and predictive models.
The this compound Scaffold: A Versatile Template for Drug Design
The basic structure of a this compound consists of two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is amenable to a wide range of chemical modifications at various positions on both aromatic rings, allowing for the fine-tuning of its biological activity. QSAR studies aim to identify which of these modifications, and the resulting physicochemical properties, are most influential.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Chalcone Disposal
For laboratory professionals engaged in scientific research and drug development, the proper disposal of chemical compounds like chalcone and its derivatives is a critical component of ensuring a safe and environmentally responsible research environment. Adherence to established protocols is not only a matter of regulatory compliance but a fundamental aspect of laboratory safety. This guide provides a detailed, step-by-step procedure for the proper disposal of chalcones, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle chalcones with appropriate safety measures. Chalcones are generally considered hazardous substances, and specific derivatives may have additional toxicities.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3][4]
-
Hand Protection: Impervious gloves, such as nitrile rubber or PVC, must be worn to avoid skin contact.[3][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contamination.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Engineering Controls:
-
All handling of chalcones should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Summary of Hazard and Disposal Information
The following table summarizes the key hazard classifications and recommended disposal procedures for chalcones, based on information for various derivatives.
| Parameter | Guideline | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long-lasting effects. | [2][4] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [4][6][7] |
| Recommended Disposal Method | Incineration by a licensed waste disposal company is a recommended method for some derivatives. This often involves dissolving or mixing the material with a combustible solvent. | [8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be treated as hazardous waste.[1][5]
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[3]
-
It is crucial to segregate this compound waste from other waste streams, especially incompatible materials like strong acids/alkalis and strong oxidizing/reducing agents, to prevent dangerous chemical reactions.[4]
2. Waste Container Selection and Labeling:
-
Use a leak-proof container made of a material compatible with the chemical.[1]
-
The container must be in good condition and have a secure lid.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include:
3. Waste Collection and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3]
-
This area should be well-ventilated and away from incompatible materials.[9]
4. Arranging for Disposal:
-
Once the waste container is full or reaches the accumulation time limit set by your institution, contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[3][4]
-
Provide the safety data sheet (SDS) for the specific this compound derivative to the disposal personnel.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound must also be managed as hazardous waste unless they are properly decontaminated.[1]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3][6]
-
Ventilate the Area: Ensure the area is well-ventilated.[4]
-
Containment:
-
Cleanup:
-
Collect all contaminated materials, including absorbent pads and cleaning cloths, and place them in the designated hazardous waste container.[4]
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent or detergent and water.[3][4]
-
All cleanup materials should be disposed of as hazardous waste.[3]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and its derivatives in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chalcone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling chalcone, a common precursor in various synthetic methodologies. Adherence to these guidelines is critical to minimize exposure and mitigate potential hazards.
This compound is a yellow, powdered solid that, while valuable in research, presents certain health and safety risks. It is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, as a combustible solid, fine dust particles can form explosive mixtures in the air.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or contact with skin and eyes. The primary line of defense should always be engineering controls, such as a chemical fume hood, supplemented by the appropriate PPE.
| Protection Area | Required Equipment | Specifications and Rationale |
| Eyes and Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.[1][6][7] | To protect against eye irritation from dust particles or splashes.[2][3] |
| Skin and Body | Chemical-resistant lab coat or apron.[1][5][6][8] | To prevent skin contact and subsequent irritation.[2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber, polychloroprene, fluorocaoutchouc, or PVC).[1][9] | To protect hands from direct contact. The choice of glove material should be based on the specific operational conditions and duration of use.[1] |
| Respiratory | A NIOSH-approved dust respirator or a full-face respirator should be used if handling outside a fume hood, if dust generation is likely, or if exposure limits are exceeded.[5][6][9] | To prevent respiratory tract irritation from inhaling fine dust particles.[2][4] |
| Footwear | Closed-toe shoes.[7] | To protect feet from potential spills. |
Operational Plan: From Preparation to Disposal
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2][5][6][7][8]
-
Material Gathering: Before handling the compound, assemble all necessary equipment, including spatulas, weigh paper or boats, glassware, solvents, and designated waste containers.[9]
-
Safety Equipment Verification: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[9]
2. Handling Procedures:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound on weigh paper or in a weigh boat within the fume hood to contain any dust.
-
Preventing Dust Formation: Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[3][4][5][6]
-
Avoiding Contact: Take care to avoid contact with skin and eyes.[1][3][4][5][6][8] In case of accidental contact, flush the affected area immediately with copious amounts of water.[3][5][8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][3][6]
3. Spill Management:
-
Minor Spills: For small spills, first, remove all sources of ignition.[1][5] Then, carefully clean up the spilled solid using dry methods (e.g., gently sweeping or using a dustpan and brush) to avoid generating dust.[1][5] Place the collected material into a suitable, sealed, and labeled container for hazardous waste disposal.[1][5]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[1][5]
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, weigh boats, gloves, and other disposable items, must be treated as hazardous chemical waste.[9][10]
-
Waste Container: Collect all this compound waste in a dedicated, sealed, and chemically resistant container.[9][10][11]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."
-
Regulatory Compliance: Dispose of all waste in strict accordance with federal, state, and local environmental control regulations.[1][5][12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10] Some regulations may require puncturing the container to prevent reuse before disposal in an authorized landfill.[1]
Workflow for Handling and Disposal of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. This compound MSDS: Safety & Handling Guide | PDF [scribd.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. synerzine.com [synerzine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
